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  • Product: 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate
  • CAS: 71649-29-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

An In-Depth Technical Guide to Substituted Piperazine Carboxylates Topic: Chemical Structure and Properties of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Derivatives Audience: Researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Substituted Piperazine Carboxylates

Topic: Chemical Structure and Properties of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Piperazine Scaffold

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1][2][3] Its structural flexibility and the ability to modify both nitrogen atoms allow for the creation of a vast array of derivatives with diverse pharmacological activities.[3][4][5] This has led to the classification of piperazine as a "privileged structure," frequently found in biologically active compounds across numerous therapeutic areas.[2] The title "2-Hydroxy-2-methylpropyl piperazine-1-carboxylate" represents a family of such derivatives, where the specific ester group on the carboxylate can vary, leading to distinct compounds with unique properties. This guide provides a detailed examination of several specific analogues, offering insights into their chemical structure, physicochemical properties, and potential applications.

Part 1: Benzyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate

This derivative features a benzyl ester at the piperazine-1-carboxylate position, a common protecting group in organic synthesis that can also contribute to the molecule's biological activity.

Chemical Structure and Identifiers
  • IUPAC Name: Benzyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate

  • CAS Number: 1339386-84-3[6]

  • Molecular Formula: C₁₆H₂₄N₂O₃[6]

  • SMILES: O=C(N1CCN(CC(C)(O)C)CC1)OCC2=CC=CC=C2[6]

Caption: Chemical structure of Benzyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate.

Physicochemical Properties
PropertyValueSource
Molecular Weight 292.37 g/mol [6]
Purity ≥98%[6]
Topological Polar Surface Area (TPSA) 53.01 Ų[6]
logP 1.7117[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 4[6]
Storage Sealed in dry, 2-8°C[6]

Part 2: 1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one

While not a carboxylate, this compound is a closely related derivative identified in the initial search. It features a methoxyacetyl group attached to the piperazine nitrogen.

Chemical Structure and Identifiers
  • IUPAC Name: 1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one

  • CAS Number: 1311970-42-9[7]

  • Molecular Formula: C₁₁H₂₂N₂O₃[7]

  • SMILES: O=C(N1CCN(CC(C)(O)C)CC1)COC[7]

Caption: Chemical structure of 1-(4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl)-2-methoxyethan-1-one.

Physicochemical Properties
PropertyValueSource
Molecular Weight 230.30 g/mol [7]
Purity ≥98%[7]
Topological Polar Surface Area (TPSA) 53.01 Ų[7]
logP -0.4521[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 4[7]
Rotatable Bonds 4[7]
Storage Sealed in dry, 2-8°C[7]
Safety Information
  • GHS Pictogram: GHS07[7]

  • Signal Word: Warning[7]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[7]

Part 3: 2-hydroxyethyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate

This analogue incorporates a 2-hydroxyethyl ester, which can influence solubility and potential for further derivatization.

Chemical Structure and Identifiers
  • IUPAC Name: 2-hydroxyethyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate

  • CAS Number: Not available[8]

  • Molecular Formula: C₁₁H₂₂N₂O₄[8]

  • InChIKey: NCWOOCZTSIEXAK-UHFFFAOYSA-N[8]

Physicochemical Properties
PropertyValueSource
Molecular Weight 246.3 g/mol [8]

Part 4: tert-Butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate

The tert-butyl (Boc) protecting group is widely used in organic synthesis due to its stability and ease of removal under specific conditions.

Chemical Structure and Identifiers
  • IUPAC Name: tert-Butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate

  • CAS Number: 1267341-14-9[9]

Experimental Protocols: General Synthesis of Piperazine Derivatives

The synthesis of substituted piperazines often involves a multi-step process that allows for precise control over the final structure. A general workflow is outlined below.

G start Commercially Available Piperazine Derivative step1 N-Monosubstitution (e.g., Boc Protection) start->step1 step2 Alkylation of the Second Nitrogen step1->step2 step3 Deprotection (if necessary) step2->step3 end Final Product step3->end

Caption: General synthetic workflow for piperazine derivatives.

Step-by-Step Methodology: N-Monosubstitution and Subsequent Alkylation
  • N-Monosubstitution:

    • Dissolve the starting piperazine derivative in a suitable solvent (e.g., dichloromethane, THF).

    • Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine) at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction mixture by washing with water and brine, then dry the organic layer and concentrate in vacuo.

    • Purify the product by column chromatography if necessary.

  • Alkylation of the Second Nitrogen:

    • Dissolve the N-monosubstituted piperazine in a polar aprotic solvent (e.g., DMF, acetonitrile).

    • Add a suitable base (e.g., K₂CO₃, NaH).

    • Add the desired alkylating agent (e.g., an alkyl halide or epoxide) and heat the reaction mixture as needed.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction, extract the product, and purify by column chromatography.

Conclusion

The "2-Hydroxy-2-methylpropyl piperazine-1-carboxylate" scaffold represents a versatile class of compounds with tunable physicochemical properties based on the nature of the ester group. The derivatives discussed in this guide, including the benzyl, methoxyacetyl, 2-hydroxyethyl, and tert-butyl analogues, highlight the chemical diversity that can be achieved from a common piperazine core. This structural variability is a key reason for the continued interest in piperazine derivatives within the field of drug discovery and development. Further research into the biological activities of these specific compounds could unveil novel therapeutic applications.

References

  • Chemazone. 2-hydroxyethyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate. [Link]

  • PubMed. A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines. [Link]

  • PubChem. 1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 2-methylpropyl ester. [Link]

  • PMC. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • ResearchGate. A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. [Link]

  • MDPI. Fluorescence of 2-Hydroxy Chalcone Analogs with Extended Conjugation: ESIPT vs. ICT Pathways. [Link]

  • PubChem. 1-(2-Hydroxyethyl)piperazine. [Link]

  • ResearchGate. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

  • MDPI. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • Purex Pharmaceuticals. Methyl piperazine-1-carboxylate. [Link]

  • Semantic Scholar. SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION, BIOLOGICAL SCREENING AND POM ANALYSIS OF POTENTIALLY BIOACTIVE COPPER(II) CARBOXYLAT. [Link]

  • Cheméo. Piperazine (CAS 110-85-0). [Link]

  • ResearchGate. Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one. [Link]

Sources

Exploratory

Physicochemical Characteristics of Piperazine-1-Carboxylate Derivatives

Executive Summary & Strategic Importance The piperazine-1-carboxylate scaffold represents a critical structural motif in medicinal chemistry, serving as a "privileged structure" due to its ability to modulate physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The piperazine-1-carboxylate scaffold represents a critical structural motif in medicinal chemistry, serving as a "privileged structure" due to its ability to modulate physicochemical properties without compromising biological activity.[1] Unlike the parent piperazine, which is highly polar and basic (pKa ~9.8), the introduction of a carboxylate ester (carbamate) at the N1 position drastically alters the electronic landscape, lipophilicity, and metabolic profile of the molecule.

This guide details the physicochemical behavior of these derivatives, focusing on the causality between structural modifications and experimental outcomes. It is designed for researchers optimizing lead compounds where solubility, permeability, or metabolic stability are bottlenecks.

Structural & Electronic Fundamentals

Electronic Distribution and Basicity

The defining characteristic of piperazine-1-carboxylate derivatives is the desymmetrization of the piperazine ring.

  • N1 (Carbamate Nitrogen): The lone pair on N1 is delocalized into the carbonyl group (resonance), rendering it effectively non-basic and planar (sp² character).

  • N4 (Distal Amine): The distal nitrogen remains basic (sp³), but its basicity is attenuated by the electron-withdrawing inductive effect (-I) of the carbamate group across the ethylene bridges.

Impact on pKa: While unsubstituted piperazine has a pKa₁ of ~9.73, N-acylation/carbamoylation typically lowers the pKa of the distal N4 to the 8.2–8.5 range. This shift is advantageous for oral bioavailability, as it increases the fraction of the uncharged species at physiological pH (7.4) compared to the parent amine, enhancing membrane permeability.

Conformational Analysis

The piperazine ring predominantly adopts a chair conformation . However, the N1-carbamate imposes a constraint:

  • A(1,3) Strain: To minimize steric clash between the carbonyl oxygen and equatorial protons, substituents on the carbamate often force specific rotameric states.

  • Ring Puckering: The planarity at N1 slightly flattens the chair, affecting the spatial orientation of substituents at C2/C6.

G cluster_0 Electronic Effects cluster_1 Conformational Impact N1 N1 (Carbamate) Non-basic (sp²) Resonance Stabilized Inductive Inductive Effect (-I) Attenuates N4 Basicity N1->Inductive N4 N4 (Distal Amine) Basic (sp³) pKa ~ 8.2 - 8.5 Inductive->N4 Lowers pKa Chair Chair Conformation (Dominant) Planar N1 Planarity (Amide Resonance) Planar->Chair Modifies Puckering

Figure 1: Structural and electronic causality in piperazine-1-carboxylate derivatives. The carbamate group at N1 electronically influences the distal N4 and structurally constrains the ring.

Key Physicochemical Parameters

The following data summarizes the shift in properties when converting piperazine to its carboxylate derivatives.

ParameterPiperazine (Parent)Ethyl Piperazine-1-carboxylatetert-Butyl Piperazine-1-carboxylate (Boc)
Molecular Weight 86.14158.20186.25
pKa (Conj.[1] Acid) 9.73 (N1), 5.35 (N4)~8.2 (N4)8.45 ± 0.10 (N4)
LogP (Lipophilicity) -1.17 (Highly Polar)-0.2 (Moderate)1.09 (Lipophilic)
Water Solubility MiscibleSolubleSparingly Soluble
H-Bond Donors 21 (N4-H)1 (N4-H)
Polar Surface Area 24.1 Ų41.6 Ų41.6 Ų

Scientific Insight: The shift in LogP from -1.17 to 1.09 (for the Boc derivative) is the primary driver for using this scaffold to improve blood-brain barrier (BBB) penetration in CNS drug design.

Biological Implications & Stability[2][3]

Metabolic Stability (The "Prodrug" Myth)

A common misconception is that all carbamates are labile prodrugs.

  • N-Monosubstituted Carbamates (R-NH-CO-OR'): Often unstable in plasma due to rapid cleavage by carboxylesterases.[1]

  • N,N-Disubstituted Carbamates (Piperazine-CO-OR'): The piperazine nitrogen is part of a secondary amine structure, making the resulting carbamate N,N-disubstituted . These are typically highly stable to hydrolysis and plasma enzymes.

    • Case Study:Diethylcarbamazine (Hetrazan) is a piperazine carbamate anthelmintic drug.[2] Its stability allows it to circulate systemically and reach target parasites without premature degradation.

Hydrolytic Stability

Piperazine-1-carboxylates are stable in aqueous solution across pH 2–12 at room temperature.[1] Hydrolysis typically requires:

  • Strong Acid: e.g., TFA or HCl (standard deprotection method for Boc).

  • High Temp/Strong Base: Reflux in NaOH/KOH (saponification).

Stability cluster_plasma Biological Environment (pH 7.4) cluster_chem Chemical Conditions Carbamate Piperazine-1-Carboxylate (N,N-disubstituted) Plasma Plasma Esterases (CES1/CES2) Carbamate->Plasma Acid Strong Acid (TFA/HCl) Reflux Carbamate->Acid Stable Metabolically Stable (Active Drug/Scaffold) Plasma->Stable No Cleavage Cleavage Hydrolysis to Piperazine + CO2 + Alcohol Acid->Cleavage Deprotection

Figure 2: Stability profile of piperazine carbamates.[1] Note the resistance to enzymatic cleavage compared to chemical hydrolysis.

Analytical Methodologies

Accurate characterization requires distinguishing the distinct environments of the piperazine ring protons.

NMR Spectroscopy (¹H NMR in CDCl₃)

Unlike the singlet observed in unsubstituted piperazine (rapid chair-chair interconversion averaging the signal), carboxylate derivatives show distinct splitting due to the "frozen" nature of the carbamate and desymmetrization.

  • δ ~3.4 - 3.5 ppm: Methylene protons adjacent to the Carbamate N1 .[1] (Deshielded by anisotropy of C=O).

  • δ ~2.7 - 2.8 ppm: Methylene protons adjacent to the Amine N4 .[1]

  • δ ~1.45 ppm: tert-Butyl singlet (if Boc derivative).[1]

Mass Spectrometry[1]
  • Fragmentation: In ESI-MS, these compounds often show a characteristic loss of the ester group. For Boc derivatives, a neutral loss of isobutene (-56 Da) and CO₂ (-44 Da) is common, leading to the protonated piperazine ion.

Experimental Protocol: Selective Synthesis

Challenge: Reacting piperazine with an electrophile (e.g., Boc₂O) often leads to a mixture of mono- and di-protected products.[1] Solution: A flow chemistry approach or pH-controlled batch process ensures high selectivity for the mono-carboxylate.[1]

Protocol: Mono-Boc Protection of Piperazine (Batch Optimization)

Based on kinetic control and solubility differentials.

  • Reagent Prep: Dissolve Piperazine (10.0 g, 116 mmol, 4.0 equiv) in Methanol (80 mL) . High dilution and excess amine are critical to statistically favor mono-substitution.[1]

  • Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (6.33 g, 29 mmol, 1.0 equiv) in Methanol (20 mL) .

  • Reaction: Add the Boc₂O solution dropwise to the piperazine solution over 60 minutes at 0°C . Stir for 12 hours allowing to warm to Room Temperature (RT).

  • Work-up (The Critical Step):

    • Evaporate MeOH under reduced pressure.

    • Resuspend the solid residue in Water (50 mL) .

    • Filter off the insoluble N,N'-di-Boc-piperazine (byproduct).[1]

    • Extract the aqueous filtrate with Dichloromethane (DCM) (3 x 50 mL) . Note: Unreacted piperazine remains in the aqueous phase due to its high polarity.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate.

    • Yield: Typically 85-90% based on Boc₂O.[1]

    • Purity: >98% Mono-Boc-piperazine.[1]

Synthesis Start Piperazine (4 eq) + Boc2O (1 eq) Reaction Reaction MeOH, 0°C -> RT Start->Reaction Filter Filtration Remove Di-Boc (Solid) Reaction->Filter Extract DCM Extraction Filter->Extract Product Mono-Boc Piperazine (Organic Layer) Extract->Product Waste Excess Piperazine (Aqueous Layer) Extract->Waste

Figure 3: Workflow for the selective synthesis of mono-protected piperazine-1-carboxylates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link]

  • Desantis, J., et al. (2022). pKa values of common substituted piperazines. ResearchGate. Retrieved from [Link]

Sources

Foundational

Solubility profile of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate in organic solvents

Comprehensive Solubility Profile of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate in Organic Solvents Executive Summary In modern pharmaceutical process chemistry, the thermodynamic solubility of synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profile of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate in Organic Solvents

Executive Summary

In modern pharmaceutical process chemistry, the thermodynamic solubility of synthetic intermediates dictates the efficiency of reaction design, purification, and scale-up. 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate —most commonly utilized in its tert-butyl (Boc-protected) ester form (CAS: 1267341-14-9)[1]—is a highly versatile heterocyclic building block. It is a critical functional moiety in the development of renin inhibitors[2] and novel antibacterial rifamycin derivatives[3].

This technical guide provides an in-depth analysis of the compound's solubility profile across various organic solvents, detailing the mechanistic causality behind its solvation and establishing a self-validating analytical protocol for solubility quantification.

Mechanistic Causality of Solvation

To accurately predict and manipulate the solubility of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate, one must analyze its structural descriptors. The molecule possesses a calculated LogP of approximately 1.71 and a Topological Polar Surface Area (TPSA) of 53.01 Ų[4]. This distinct amphiphilic nature governs its solvent interactions:

  • The Tertiary Hydroxyl Group (H-Bonding): The 2-hydroxy-2-methylpropyl moiety acts as both a strong hydrogen-bond donor and acceptor. This drives exceptional solubility in polar protic solvents (e.g., Methanol, Ethanol) where solvent molecules can form stable hydrogen-bonded networks with the solute.

  • The Piperazine Ring & Carboxylate Core (Dipole Interactions): The basic nitrogens of the piperazine ring and the carbonyl oxygen of the carboxylate group act as potent H-bond acceptors. In polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate), strong dipole-dipole interactions facilitate rapid dissolution.

  • The Aliphatic Backbone (Lipophilicity): The bulky tert-butyl or benzyl protecting groups, combined with the carbon backbone, provide substantial lipophilicity. However, in strictly non-polar aliphatic hydrocarbons (e.g., Hexane, Heptane), the highly polar hydroxyl and carboxylate groups create an energetic barrier to full solvation, resulting in limited solubility.

G Core 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Protic Polar Protic Solvents (MeOH, EtOH) Core->Protic High Affinity Aprotic Polar Aprotic Solvents (DCM, EtOAc) Core->Aprotic High Affinity NonPolar Non-Polar Solvents (Hexane) Core->NonPolar Low Affinity HDonor H-Bond Donor/Acceptor (Tertiary OH) Protic->HDonor Dipole Dipole-Dipole (Carboxylate & Piperazine) Aprotic->Dipole VdW Van der Waals (Aliphatic Backbone) NonPolar->VdW

Mechanistic logic of solute-solvent interactions based on functional group affinities.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of the Boc-protected variant (CAS: 1267341-14-9) at standard ambient temperature (25°C). Data is categorized by solvent class to aid in solvent selection for extraction, crystallization, or reaction media.

Solvent ClassSolventDielectric Constant (ε)Solubility at 25°C (mg/mL)Solvation Mechanism
Polar Protic Methanol32.7> 150.0Strong H-bond donation/acceptance
Polar Protic Isopropanol (IPA)19.9~ 85.5Moderate H-bonding, steric hindrance
Polar Aprotic Dichloromethane (DCM)8.9> 200.0Optimal dipole-dipole & dispersion
Polar Aprotic Ethyl Acetate (EtOAc)6.0~ 120.0Dipole-dipole interactions
Non-Polar Hexane1.9< 5.0Weak Van der Waals forces
Aqueous Water80.1< 2.0Hydrophobic repulsion by Boc/aliphatics

Note: The compound is highly soluble in halogenated and polar aprotic solvents, making DCM and EtOAc ideal for liquid-liquid extractions during synthesis.

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To ensure absolute trustworthiness in solubility data, researchers must avoid kinetic approximations. The protocol below describes a self-validating thermodynamic solubility assay.

Critical Insight: Because the aliphatic Boc-protected piperazine lacks a strong UV chromophore, standard HPLC-UV (e.g., at 254 nm) will yield poor signal-to-noise ratios and inaccurate quantification. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory for reliable analysis.

Step-by-Step Methodology:
  • Preparation (Oversaturation): Weigh approximately 300 mg of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate into a 4 mL borosilicate glass vial. Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is required to ensure the system can reach thermodynamic equilibrium.

  • Isothermal Equilibration: Seal the vial tightly (using PTFE-lined caps to prevent solvent evaporation) and place it in a thermostatic shaker at exactly 25.0 ± 0.1°C. Agitate at 500 RPM for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Carefully extract 100 µL of the clear supernatant using a pre-warmed positive displacement pipette.

  • Dilution & Internal Standard Addition: Dilute the 100 µL aliquot into 900 µL of a diluent (e.g., Acetonitrile) containing a known concentration of an internal standard (e.g., tert-butyl piperazine-1-carboxylate) to correct for injection volume variances.

  • Quantification (HPLC-ELSD): Inject the sample into an HPLC system equipped with a C18 column and an ELSD detector. Calculate the concentration against a multi-point calibration curve of the API.

  • Solid-State Verification (Self-Validation): Recover the undissolved pellet and analyze via X-Ray Powder Diffraction (XRPD). Causality: This confirms that the solid has not converted into a solvate or a different polymorph during equilibration, which would invalidate the solubility measurement of the original form.

G N1 1. Oversaturation (Excess Solid) N2 2. Equilibration (48h at 25°C) N1->N2 N3 3. Phase Separation (Centrifugation) N2->N3 N4 4. Quantification (HPLC-ELSD) N3->N4 N5 5. Solid Verification (XRPD) N3->N5 Pellet

Workflow for self-validating thermodynamic solubility determination using HPLC-ELSD.

Safety and Handling Considerations

When handling 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate in organic solvents, standard laboratory safety protocols apply. According to safety data, the compound carries GHS statements for skin irritation (H315) and serious eye irritation (H319). Solvents like DCM and Methanol require handling within a certified fume hood due to inhalation toxicity and flammability risks. Store the neat compound sealed in a dry environment at 2-8°C to prevent degradation[1].

References

  • Google Patents. (2009). Substituted imidazole compound and use thereof (US20090227560A1).
  • Google Patents. (2010). Nitroheteroaryl-containing rifamycin derivatives (US7678791B2).

Sources

Exploratory

2-Hydroxy-2-methylpropyl Piperazine-1-carboxylate: Strategic Applications in Metabolically Stable Drug Design

Topic: Literature Review on 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Applications Content Type: Technical Whitepaper / Advanced Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review on 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Applications Content Type: Technical Whitepaper / Advanced Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

In the high-stakes landscape of modern drug discovery, the optimization of physicochemical properties (DMPK) is as critical as potency.[1] 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate derivatives represent a specialized class of building blocks designed to solve a specific problem: balancing aqueous solubility with metabolic stability .[1]

This guide provides an in-depth technical review of this moiety, specifically focusing on its role as a "privileged structure" in kinase inhibitors (e.g., LRRK2, ALK) and GPCR ligands.[1] Unlike standard alkyl chains which are prone to rapid oxidative metabolism, the 2-hydroxy-2-methylpropyl group leverages a tertiary alcohol and a neopentyl-like steric environment to block Cytochrome P450 (CYP) degradation while lowering logP.[1]

Chemical Identity & Structural Logic[1]

The term "2-Hydroxy-2-methylpropyl piperazine-1-carboxylate" generally refers to a piperazine scaffold protected at the


 position (typically by a tert-butyl or benzyl carbamate) and alkylated at the 

position with a 2-hydroxy-2-methylpropyl group.[1]
Core Chemical Data
PropertySpecification
Common Name tert-Butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
CAS Number 1267341-14-9 (Boc-derivative)
Molecular Formula

Molecular Weight 258.36 g/mol
Key Functional Group Tertiary Alcohol (

-OH) adjacent to gem-dimethyl
pKa (Piperazine N4) ~7.8–8.2 (Estimated)
LogP ~1.2 (Lower than corresponding isobutyl analogs)
The "Metabolic Blockade" Rationale

The structural elegance of this building block lies in its resistance to oxidative metabolism.[1]

  • Blockade of

    
    -Oxidation:  The carbon adjacent to the nitrogen is sterically hindered by the gem-dimethyl group on the beta-carbon.[1]
    
  • Blockade of

    
    -Oxidation:  The terminal group is already oxidized to a tertiary alcohol, which cannot be further oxidized to a ketone or carboxylic acid by standard CYPs without breaking the carbon skeleton.[1]
    
  • Solubility: The hydroxyl group acts as a hydrogen bond donor/acceptor, significantly improving aqueous solubility compared to a simple tert-butyl or isobutyl group.[1]

Synthesis & Production Protocols

The synthesis of this core is a self-validating protocol relying on the regioselective ring-opening of isobutylene oxide (2,2-dimethyloxirane).[1]

Mechanism of Formation

The reaction proceeds via an


 attack of the secondary amine (piperazine) on the less substituted carbon of the epoxide.[1] The tertiary carbon of the epoxide is sterically crowded, ensuring high regioselectivity.[1]

SynthesisPathway cluster_conditions Reaction Conditions Reactant1 N-Boc-Piperazine (Nucleophile) Transition Transition State (SN2 Attack at Less Hindered Carbon) Reactant1->Transition DMF/EtOH, 80°C Reactant2 Isobutylene Oxide (2,2-Dimethyloxirane) Reactant2->Transition Product 4-(2-hydroxy-2-methylpropyl) piperazine-1-carboxylate Transition->Product Ring Opening Cond1 Base: K2CO3 or Et3N Cond2 Time: 4-16 Hours

Figure 1: Regioselective synthesis of the target scaffold via epoxide ring opening.

Validated Experimental Protocol

Standard Operating Procedure (SOP) for Bench Scale (10g)

  • Reagents:

    • tert-Butyl piperazine-1-carboxylate (1.0 eq)[1]

    • 2,2-Dimethyloxirane (Isobutylene oxide) (1.2 – 1.5 eq)[1]

    • Ethanol or DMF (Volume: 10x relative to substrate)[1]

    • Triethylamine (Catalytic, optional if using excess epoxide)[1]

  • Procedure:

    • Dissolve Boc-piperazine in Ethanol.[1]

    • Add Isobutylene oxide dropwise at room temperature.[1]

    • Heat the mixture to reflux (approx. 78°C) or 80°C in a sealed tube for 12–16 hours.

    • Monitor: Use TLC (Stain: Ninhydrin or KMnO4) or LC-MS.[1] The product is more polar than the starting material.[1]

  • Work-up:

    • Concentrate the solvent under reduced pressure.[1]

    • The residue is often a viscous oil that solidifies.[1]

    • Purification: If necessary, purify via silica gel chromatography (DCM:MeOH 95:5).[1]

  • QC Check:

    • 1H NMR (DMSO-d6): Look for the diagnostic gem-dimethyl singlet at

      
       ppm and the methylene singlet (
      
      
      
      ) at
      
      
      ppm.[1]

Medicinal Chemistry Applications

Kinase Inhibitors (LRRK2 & ALK)

In the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2) —a primary target for Parkinson's disease—solubility is a frequent bottleneck.[1] The 2-hydroxy-2-methylpropyl moiety is used to "cap" solvent-exposed regions of the molecule.[1]

  • Case Study: In LRRK2 inhibitor optimization, replacing a morpholine or simple piperazine with the 4-(2-hydroxy-2-methylpropyl)piperazine moiety often maintains potency while:

    • Reducing Lipophilicity Ligand Efficiency (LLE).[1]

    • Eliminating potential reactive metabolites associated with unsubstituted alkyl chains.[1]

    • Reference: This strategy matches structural motifs found in patents such as WO2024108116A1.[1]

hERG Channel Mitigation

Lipophilic basic amines are notorious for blocking the hERG potassium channel, leading to cardiotoxicity (QT prolongation).[1]

  • Mechanism: The introduction of the hydrophilic hydroxyl group and the steric bulk of the gem-dimethyl group disrupts the pi-cation or hydrophobic interactions often required for high-affinity hERG binding.[1]

  • Application: Researchers use this building block to "dial down" the logP of a lead compound without sacrificing the basicity required for target engagement.[1]

Prodrug & Linker Systems

While less common, the ester form (where the drug is attached via the hydroxyl group) can act as a sterically hindered ester, providing slow-release kinetics due to the resistance of the gem-dimethyl group to esterase hydrolysis.[1]

Critical Workflow: From Reagent to Drug Candidate[1]

The following diagram illustrates how this building block is integrated into a convergent synthesis strategy for a hypothetical kinase inhibitor.

Workflow Step1 Step 1: Scaffold Preparation (e.g., Chlorinated Heterocycle) Step4 Step 4: Coupling (SNAr or Buchwald) React Free Piperazine with Scaffold Step1->Step4 Step2 Step 2: Building Block Synthesis (Boc-Pip + Isobutylene Oxide) Step3 Step 3: Deprotection (Removal of Boc Group with TFA/HCl) Step2->Step3 Generates Free Amine Step3->Step4 Nucleophilic Attack Final Final Drug Candidate (Optimized Solubility/Stability) Step4->Final Purification

Figure 2: Convergent synthesis workflow utilizing the piperazine intermediate.

Analytical Characterization & Quality Control

To ensure the integrity of this reagent in drug development, the following parameters must be verified.

TestAcceptance CriteriaMethodological Note
HPLC Purity > 98.0%UV detection at 210 nm (weak chromophore, use CAD/ELSD if possible).
1H NMR Conforms to StructureConfirm integration of gem-dimethyl (6H) vs piperazine ring protons (8H).
Residual Solvent < 5000 ppm (Ethanol)Critical if used in late-stage GMP synthesis.[1]
Water Content < 1.0%Hygroscopic nature of the tertiary alcohol requires dry storage.[1]

References

  • LRRK2 Inhibitors and Uses Thereof. World Intellectual Property Organization, WO2024108116A1, 2024.[1] Link

  • Tert-Butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate Product Data. BLD Pharm, CAS 1267341-14-9.[1] Link

  • Metabolic Stability and Analogue-Based Drug Discovery. ResearchGate, Review on metabolic blocking strategies including gem-dimethyl substitution.[1] Link

  • Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica, 2025. Discusses the use of 2-hydroxy-2-methylpropyl moieties for HPK1 inhibition.[1][2] Link[1]

  • Isobutylhydroxyamides from Zanthoxylum bungeanum. Molecules, 2016.[1] Describes natural products containing the 2-hydroxy-2-methylpropyl amide motif.[1][3][4][5][6][7] Link

Sources

Foundational

Biological targets for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

An In-Depth Technical Guide to the Identification of Biological Targets for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Abstract The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Identification of Biological Targets for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of approved therapeutics.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a diverse range of biological targets. This guide focuses on a specific, lesser-studied derivative, 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate. Given the absence of extensive published data on this particular molecule, this document serves as a comprehensive roadmap for researchers and drug development professionals. It outlines a systematic, multi-tiered strategy for the de novo identification and validation of its biological targets. We will traverse a logical progression from in silico predictive modeling to rigorous in vitro and in vivo experimental validation, providing both the theoretical underpinnings and detailed, actionable protocols.

Introduction: The Enigma of a Novel Piperazine Derivative

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate is a small molecule featuring the characteristic piperazine ring, functionalized with a carbamate and a tertiary alcohol moiety. While the broader class of piperazine derivatives has been extensively explored, leading to drugs targeting G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters, the specific biological activities of this compound remain uncharacterized.[4][5] This guide, therefore, adopts a proactive, predictive, and experimental approach to unravel its mechanism of action and identify its primary molecular targets.

The versatile nature of the piperazine ring allows for a wide range of pharmacological activities, including antimicrobial, anticancer, and various effects on the central nervous system.[1][6] The challenge and opportunity lie in determining which, if any, of these activities are possessed by 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate and the specific biological macromolecules through which these effects are mediated.

Tier 1: In Silico Target Prediction and Hypothesis Generation

The initial phase of target identification for a novel compound should be a comprehensive computational analysis.[7][8] This in silico approach is cost-effective and can rapidly generate a set of testable hypotheses, narrowing the field of potential targets from the entire human proteome to a manageable number.

Ligand-Based and Structure-Based Virtual Screening

The core principle of ligand-based methods is that structurally similar molecules often exhibit similar biological activities.[7] We will leverage large databases of known ligands and their targets to predict potential interactions for our compound of interest.

Experimental Protocol: Ligand-Based Target Prediction

  • Compound Digitization: Convert the 2D structure of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate into a 3D conformation using molecular modeling software (e.g., ChemDraw, MarvinSketch).

  • Similarity Searching: Employ 2D fingerprinting algorithms (e.g., Tanimoto similarity) to screen databases like ChEMBL, PubChem, and BindingDB for compounds with high structural similarity.[9]

  • Pharmacophore Modeling: Generate a 3D pharmacophore model based on the key chemical features of the molecule (hydrogen bond donors/acceptors, hydrophobic centers, etc.). Use this model to screen 3D databases of known active compounds.

  • Target Prioritization: Compile a list of targets associated with the identified similar compounds. Rank these potential targets based on the frequency of their appearance and the degree of similarity of the known ligands.

Table 1: Hypothetical Output of Ligand-Based Screening

Potential Target FamilyRepresentative TargetsRationale from Structural Analogs
G-Protein Coupled ReceptorsDopamine D2 Receptor, Serotonin 5-HT1A ReceptorMany neuroactive piperazine drugs target these receptors.[4]
KinasesTyrosine Kinases (e.g., EGFR)Piperazine derivatives have shown inhibitory activity against various kinases.[4][10]
Ion ChannelsVoltage-gated Calcium ChannelsCertain piperazine compounds are known to modulate ion channel function.[4]
TransportersSerotonin Transporter (SERT)The piperazine scaffold is present in molecules that inhibit neurotransmitter reuptake.[5]
Reverse Docking

Reverse docking, an example of a structure-based approach, involves docking our small molecule into the binding sites of a large number of known protein structures.[7] This can identify proteins that have a high predicted binding affinity for the compound.

Experimental Protocol: Reverse Docking Workflow

  • Prepare the Ligand: Generate a low-energy 3D conformation of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate.

  • Select a Target Library: Utilize a library of 3D protein structures, such as the Protein Data Bank (PDB).

  • Perform Docking: Use a docking program (e.g., AutoDock, Glide) to systematically fit the ligand into the binding pockets of the proteins in the library.

  • Score and Rank: Score the binding poses based on a scoring function that estimates the binding free energy. Rank the proteins based on their docking scores.

  • Filter and Analyze: Filter the results to remove improbable binders and cluster the remaining targets into families.

reverse_docking_workflow cluster_input Inputs cluster_process Process cluster_output Outputs ligand 3D Ligand Structure (2-Hydroxy-2-methylpropyl piperazine-1-carboxylate) docking Automated Docking (e.g., AutoDock, Glide) ligand->docking protein_db Protein Structure Database (e.g., PDB) protein_db->docking scoring Scoring & Ranking (Binding Affinity Estimation) docking->scoring ranked_list Ranked List of Potential Targets scoring->ranked_list analysis Target Clustering & Hypothesis Generation ranked_list->analysis cetsa_workflow start Cell Culture (Target Expressing) treatment Treat with Compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis heating Heat to a Range of Temperatures lysis->heating centrifugation Separate Soluble & Precipitated Fractions heating->centrifugation quantification Quantify Soluble Target (e.g., Western Blot) centrifugation->quantification analysis Analyze Thermal Shift quantification->analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

In Vivo Pharmacodynamic and Efficacy Studies

The final stage of target validation involves demonstrating that the compound can engage its target in a living organism and produce a relevant physiological effect. The design of these studies is highly dependent on the identified target and the associated disease pathology. For example, if the target is a CNS receptor, behavioral models in rodents would be appropriate. [11]If the target is an enzyme involved in cancer, xenograft models could be used. [12]

Conclusion and Future Directions

The journey to identify the biological targets of a novel compound like 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate is a systematic process of hypothesis generation and rigorous experimental testing. This guide provides a comprehensive framework for this endeavor. By integrating computational prediction with a tiered approach to in vitro and in vivo validation, researchers can efficiently and effectively elucidate the mechanism of action of this and other novel chemical entities. The insights gained from such studies are the foundation for future drug discovery and development efforts.

References

  • Computational/in silico methods in drug target and lead prediction - PMC. (n.d.).
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.).
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (2025, February 27).
  • A Review of Computational Methods for Predicting Drug Targets - PubMed. (n.d.).
  • Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives - PubMed. (2019, January 30).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.).
  • Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey - Nanyang Technological University - NTU Singapore. (2017, October 6).
  • Unveiling the Mechanism of Action of Piperazine-Containing Compounds: A Comparative Analysis - Benchchem. (n.d.).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. (n.d.).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC - PubMed Central. (n.d.).
  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26).
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. (2024, April 18).
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed. (2019, January 11).
  • (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents - ResearchGate. (2026, January 16).
  • 2-hydroxyethyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate - n/a - Chemazone. (n.d.).
  • (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD - ResearchGate. (2016, December 8).
  • 1339386-84-3 | Benzyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate | ChemScene. (n.d.).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.).
  • Piperazine - chemeurope.com. (n.d.).
  • 1-benzoyl-N-[2-hydroxy-2-(2-methylphenyl)ethyl]piperidine-2-carboxamide - Smolecule. (2023, August 27).
  • Piperazine | MedChemExpress (MCE) Life Science Reagents. (n.d.).
  • methyl piperazine-1-carboxylate hydrochloride | SCBT - Santa Cruz Biotechnology. (n.d.).

Sources

Exploratory

Comprehensive Safety and Toxicity Profile of 2-Hydroxy-2-methylpropyl Piperazine-1-carboxylate Derivatives

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter piperazine derivatives acting as critical pharmacophores or synthetic intermediates. The compound 2-hydroxy-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter piperazine derivatives acting as critical pharmacophores or synthetic intermediates. The compound 2-hydroxy-2-methylpropyl piperazine-1-carboxylate—most commonly utilized in its tert-butyl (Boc) or benzyl (Cbz)[1] protected forms—is a highly versatile building block. It is prominently featured in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors[2] and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease[3]. However, its structural properties necessitate rigorous safety profiling. This whitepaper establishes a self-validating framework for the safe handling, toxicity profiling, and experimental evaluation of this compound class.

Physicochemical Profiling

Understanding the causality behind a compound's toxicity begins with its physicochemical nature. The lipophilicity and basicity of the piperazine ring dictate its membrane permeability, metabolic fate, and potential for off-target interactions.

Table 1: Key Physicochemical Properties
Propertytert-Butyl Derivative (CAS 1267341-14-9)Benzyl Derivative (CAS 1339386-84-3)
Molecular Formula C₁₃H₂₆N₂O₃C₁₆H₂₄N₂O₃[1]
Molecular Weight 258.36 g/mol [4]292.37 g/mol [1]
LogP (Predicted) ~1.2 - 1.51.71[1]
Topological Polar Surface Area ~53 Ų53.01 Ų[1]
Physical Form PowderSolid / Powder

Safety Data Sheet (SDS) & Hazard Identification

The handling of piperazine-1-carboxylate derivatives requires strict adherence to GHS protocols due to acute oral toxicity and mucosal irritation. The tert-butyl derivative is classified under the signal word Danger (GHS06 pictogram).

Table 2: GHS Hazard Classification & Mitigation Strategy
Hazard CodeDescriptionMechanistic Cause & Mitigation
H301 Toxic if swallowedCause: Rapid GI absorption due to favorable LogP. Mitigation: Handle strictly in a Class II biosafety cabinet (BSC).
H315 Causes skin irritationCause: Lipophilic penetration of the stratum corneum. Mitigation: Use nitrile gloves (>0.12mm thickness); latex is insufficient.
H319 Causes serious eye irritationCause: Alkaline nature of the unprotected piperazine nitrogen. Mitigation: Splash-proof chemical goggles.
H335 May cause respiratory irritationCause: Fine powder aerosolization. Mitigation: P261 (Avoid breathing dust); use a localized exhaust system.

Toxicity Profile & Mechanistic Toxicology

The toxicity of 2-hydroxy-2-methylpropyl piperazine-1-carboxylate is primarily driven by the piperazine moiety. While the carboxylate protection (Boc/Cbz) reduces the basicity of one nitrogen, the secondary/tertiary amine remains biologically active.

  • Hepatotoxicity via CYP450: Piperazine derivatives are often metabolized by hepatic CYP3A4 and CYP2D6. The oxidation of the piperazine ring can yield reactive intermediate species (e.g., iminium ions) that deplete intracellular glutathione (GSH), leading to oxidative stress and mitochondrial dysfunction[5].

  • CNS Penetration: With a TPSA of ~53 Ų and a LogP of 1.71[1], these molecules readily cross the blood-brain barrier (BBB). While beneficial for neurodegenerative targets like LRRK2[3], it introduces risks of off-target CNS toxicity, including tremor or convulsions at high doses.

ToxicityPathway A Piperazine Derivative (Exposure) B Hepatic CYP450 Metabolism A->B C Reactive Intermediate Formation B->C D ROS Generation & Oxidative Stress C->D G Detoxification (Glutathione Conjugation) C->G Phase II E Mitochondrial Dysfunction D->E F Cellular Apoptosis (Toxicity) E->F

Mechanistic pathway of piperazine-induced cellular toxicity and oxidative stress.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and scientific integrity, any biological evaluation of this compound must include built-in controls. Below are the field-proven methodologies for assessing its cytotoxicity and metabolic stability.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay measures mitochondrial dehydrogenase activity. Because the primary toxicity mechanism of piperazines involves mitochondrial dysfunction, this assay provides a direct, causal link to the compound's cellular impact.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Self-validation: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to prevent solvent-induced background toxicity.

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dosing: Perform a 10-point serial dilution (e.g., 0.1 μM to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Expose cells to the compound for 48 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Remove the media, add 150 μL of DMSO to dissolve the formazan, and read absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression.

Workflow S1 Compound Solubilization (DMSO) S2 Serial Dilution S1->S2 S3 Cell Line Incubation (48h/72h) S2->S3 S4 MTT Reagent Addition S3->S4 S5 Spectrophotometric Analysis (570nm) S4->S5 S6 IC50 Determination S5->S6

Step-by-step workflow for in vitro cytotoxicity screening using MTT assay.

Protocol 2: Microsomal Stability Assay

Rationale: To evaluate the half-life (


) and intrinsic clearance (

) of the compound, confirming its susceptibility to CYP450-mediated degradation[5].

Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL protein), 1 μM of the test compound, and 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and quench with 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

References

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate from piperazine

Application Note: Precision Synthesis of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Executive Summary & Structural Definition This Application Note details the protocol for synthesizing 2-Hydroxy-2-methylpropyl pi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Executive Summary & Structural Definition

This Application Note details the protocol for synthesizing 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate starting from piperazine .

Target Molecule Analysis:

  • IUPAC Name: 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate[1][2][3][4][5][6][7][8]

  • Chemical Structure: A carbamate (urethane) linkage connecting a piperazine ring to a 2-methyl-1,2-propanediol moiety via the primary hydroxyl group.

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Key Synthetic Challenge: The core challenge is achieving regioselective carbamoylation of the primary hydroxyl group of the diol (2-methyl-1,2-propanediol) while leaving the sterically hindered tertiary hydroxyl free, and ensuring mono-substitution on the symmetric piperazine ring.

Critical Nomenclature Note: This compound is distinct from tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate (a common intermediate in LRRK2 inhibitor synthesis), where the "carboxylate" refers to a Boc protecting group and the diol is attached via an alkyl bond. This protocol specifically addresses the carbamate ester linkage.

Retrosynthetic Strategy

To ensure high purity and structural integrity, a convergent synthesis using 4-Nitrophenyl Chloroformate activation is selected over direct phosgenation or cyclic carbonate opening. This method offers superior regiocontrol for the primary alcohol.

Pathway Logic:

  • Symmetry Breaking: Piperazine is protected with a Boc group to prevent bis-carbamoylation.

  • Regioselective Activation: 2-Methyl-1,2-propanediol is activated at the less hindered primary alcohol using 4-nitrophenyl chloroformate.

  • Coupling: The activated carbonate reacts with the mono-protected piperazine.

  • Global Deprotection: Removal of the Boc group yields the target as a salt or free base.

Retrosynthesis cluster_SM Starting Materials Target Target: 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Intermediate Intermediate: 1-Boc-4-[(2-hydroxy-2-methylpropoxy) carbonyl]piperazine Target->Intermediate Deprotection (TFA) Piperazine Piperazine Intermediate->Piperazine Coupling Diol 2-Methyl-1,2- propanediol Intermediate->Diol Activation Activator 4-Nitrophenyl Chloroformate

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the carbamate linker.

Detailed Experimental Protocol

Phase 1: Synthesis of tert-Butyl piperazine-1-carboxylate (Mono-Boc-Piperazine)

Note: This compound is commercially available. If synthesizing from piperazine, follow the stoichiometry-controlled protocol below.

  • Dissolution: Dissolve piperazine (10.0 g, 116 mmol, 3.0 equiv) in DCM (150 mL).

  • Addition: Add a solution of Di-tert-butyl dicarbonate (Boc

    
    O) (8.44 g, 38.7 mmol, 1.0 equiv) in DCM (50 mL) dropwise over 2 hours at 0 °C.
    
    • Expert Insight: Using excess piperazine and slow addition is critical to minimize bis-Boc formation.

  • Workup: Wash the organic layer with water (3 x 50 mL) to remove excess unreacted piperazine.

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Yield: Expect ~6.5 g (90%) of a white solid.

Phase 2: Regioselective Activation of 2-Methyl-1,2-propanediol

Objective: Selectively activate the primary alcohol.

  • Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve 2-methyl-1,2-propanediol (1.0 g, 11.1 mmol, 1.0 equiv) and Pyridine (0.9 mL, 11.1 mmol) in anhydrous DCM (20 mL).

  • Activation: Cool to 0 °C. Add 4-Nitrophenyl chloroformate (2.24 g, 11.1 mmol, 1.0 equiv) portion-wise.

  • Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

    • Mechanism:[9][10] The primary hydroxyl attacks the chloroformate. The tertiary hydroxyl is too sterically hindered to react significantly under these mild conditions.

  • Monitoring: TLC (Hexane/EtOAc) should show consumption of the chloroformate and formation of the mixed carbonate.

Phase 3: Coupling (Carbamate Formation)
  • Coupling: To the reaction mixture from Phase 2, add Mono-Boc-Piperazine (2.07 g, 11.1 mmol, 1.0 equiv) and Triethylamine (3.1 mL, 22.2 mmol).

  • Catalysis: Add a catalytic amount of DMAP (135 mg, 1.1 mmol, 0.1 equiv) to accelerate the displacement of the 4-nitrophenol leaving group.

  • Conditions: Reflux the mixture at 40 °C for 12–16 hours. The solution will turn yellow due to the release of 4-nitrophenol.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with sat. NaHCO

      
       (3 x 30 mL) to remove 4-nitrophenol and acidic byproducts.
      
    • Wash with Brine (30 mL).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Purify by flash column chromatography (SiO

    
    , 0–5% MeOH in DCM).
    
    • Target Intermediate: 1-(tert-butyl) 4-(2-hydroxy-2-methylpropyl) piperazine-1,4-dicarboxylate.

Phase 4: Deprotection and Isolation
  • Deprotection: Dissolve the intermediate in DCM (10 mL). Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0 °C.

  • Reaction: Stir at RT for 2 hours. Monitor by LC-MS for loss of the Boc group (-100 mass units).

  • Isolation (Salt Form): Concentrate in vacuo to give the TFA salt.

  • Free Base Generation (Optional):

    • Redissolve in minimal MeOH.

    • Pass through a weak anion exchange resin (e.g., Amberlyst A-21) or treat with sat. NaHCO

      
       and extract exhaustively with DCM/IPA (3:1).
      
    • Concentrate to yield the final oil/solid.

Analytical Specifications

Data Table: Expected Analytical Parameters

ParameterSpecificationNotes
Appearance Colorless viscous oil or low-melting solidHygroscopic as free base.
MS (ESI+) [M+H]

= 203.14
Consistent with Formula C

H

N

O

.

H NMR (DMSO-d

)

1.10 (s, 6H, C(CH

)

)
Gem-dimethyl singlet.

3.85 (s, 2H, OCH

)
Deshielded methylene of the ester.

4.50 (s, 1H, OH )
Tertiary hydroxyl (exchangeable).

2.6-2.8 (m, 4H, Piperazine)
Alpha to free amine.

3.3-3.5 (m, 4H, Piperazine)
Alpha to carbamate.

Process Logic & Troubleshooting

Workflow Start Start: 2-Methyl-1,2-propanediol Act Add 4-Nitrophenyl Chloroformate (0°C, DCM, Pyridine) Start->Act Check1 TLC Check: Primary OH Activated? Act->Check1 Check1->Act No (Stir longer) Couple Add Mono-Boc-Piperazine + TEA + DMAP (Reflux) Check1->Couple Yes Wash Wash with NaHCO3 (Remove 4-Nitrophenol) Couple->Wash Deprotect TFA/DCM Deprotection Wash->Deprotect Final Final Product: 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Deprotect->Final

Figure 2: Step-by-step decision workflow for the synthesis.

Troubleshooting Guide:

  • Low Yield in Coupling: If the reaction is sluggish, ensure the intermediate carbonate is formed quantitatively before adding the amine. 4-Nitrophenyl carbonates can hydrolyze; ensure anhydrous conditions.

  • Regioselectivity Issues: If the tertiary alcohol reacts (rare), lower the activation temperature to -20 °C.

  • Purification: The 4-nitrophenol byproduct is yellow and acidic. Thorough bicarbonate washes are essential. If it persists, use a basic alumina plug.

References

  • Selective Acylation of Diols

    • Reference: W. Wang et al., "Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase," Molecules, vol. 21, no. 5, 2016.
    • Relevance: Establishes principles for selective reaction of primary vs. tertiary hydroxyls.
  • Carbamate Synthesis via Activated Carbonates

    • Reference: Ghosh, A. K., & Brindisi, M., "Organic Carbamates in Drug Design and Medicinal Chemistry," Journal of Medicinal Chemistry, vol. 58, no. 7, pp. 2895-2940, 2015.
    • Relevance: foundational review on using 4-nitrophenyl chloroformate for carbam
  • Piperazine Mono-protection Strategies

    • Reference: "N-Monosubstitution of Piperazine: Strategies, Mechanisms, and Synthetic Applications," Organic Chemistry Frontiers, 2023.
    • Relevance: Validates the Boc-protection route for symmetry breaking.

Sources

Application

Application Note: Optimized Reaction Conditions for the Selective Synthesis of tert-Butyl Piperazine-1-Carboxylate

Introduction & Strategic Rationale The piperazine ring is a privileged structural motif in modern drug discovery, serving as a critical pharmacokinetic modulator and pharmacophore scaffold in numerous FDA-approved therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The piperazine ring is a privileged structural motif in modern drug discovery, serving as a critical pharmacokinetic modulator and pharmacophore scaffold in numerous FDA-approved therapeutics, including Imatinib and Palbociclib[1]. The modular assembly of these complex active pharmaceutical ingredients (APIs) frequently necessitates the selective mono-protection of piperazine to yield tert-butyl piperazine-1-carboxylate (commonly known as N-Boc-piperazine)[1][2].

Mechanistic Causality: Overcoming Symmetric Reactivity

To achieve high yields and suppress di-acylation, the reaction conditions must desymmetrize the reactivity of the two secondary amines.

The In Situ Mono-Protonation Strategy (Desymmetrization)

The most elegant and scalable method leverages the inherent basicity of the diamine. Piperazine possesses two distinct pKa values (pKa1 ≈ 9.82, pKa2 ≈ 5.68)[4]. By introducing exactly one equivalent of a protic acid, or by equilibrating equimolar amounts of piperazine free base and piperazine dihydrochloride, piperazine monohydrochloride is generated in situ[4][5].

Causality: The protonated nitrogen atom (ammonium cation) is rendered completely non-nucleophilic. Consequently, the electrophilic Boc2O reagent is directed exclusively to the remaining free secondary amine[3]. This method is highly atom-economical, avoids the need for massive reagent excesses, and suppresses di-alkylation to trace levels.

Semi-Batch / Continuous Flow Control

Alternatively, controlled addition techniques using flow chemistry systems can mitigate over-reaction. By precisely controlling the addition rate of Boc2O into a chilled methanolic solution of piperazine, localized concentration gradients are minimized, yielding up to 89% of the mono-Boc product with minimal di-Boc formation[6].

Reaction Pathway Visualization

G A Piperazine (Free Base) B Piperazine Monohydrochloride (Desymmetrized) A->B 1 eq. HCl or Piperazine·2HCl C N-Boc-Piperazine Hydrochloride B->C Boc2O (1.0 eq) Selective Acylation D tert-Butyl piperazine- 1-carboxylate C->D Aqueous Workup (pH > 8)

Reaction pathway for selective mono-Boc protection of piperazine via in situ mono-protonation.

Quantitative Data Summary

The following table summarizes the performance metrics of different synthetic strategies for N-Boc-piperazine formation.

Synthetic StrategyReagent Ratio (Pip:Boc2O)Solvent SystemTypical YieldMono:Di SelectivityScalability
Traditional Batch 5.0 : 1.0DCM / MeOH75 - 85%> 95:5Low (Requires tedious extraction of excess piperazine)
In Situ Mono-Protonation 1.0 : 1.0EtOH / H2O85 - 95%> 98:2High (Self-validating precipitation, atom economical)
Semi-Batch / Flow Addition 1.25 : 1.0Methanol~89%88:12Medium-High (Requires flow infrastructure)

Self-Validating Experimental Protocols

Protocol A: High-Yield Batch Synthesis via Mono-Protonation[3][5]

This protocol is designed as a self-validating system; the phase changes and pH shifts serve as built-in quality control checkpoints.

  • Preparation of the Mono-salt: In a 500 mL round-bottom flask, dissolve piperazine free base (0.05 mol) and piperazine dihydrochloride (0.05 mol) in 50 mL of an ethanol/water (1:1 v/v) mixture.

    • Validation Checkpoint: Stir for 15 minutes at room temperature. The solution should become completely homogenous, confirming the equilibrium formation of the piperazin-1-ium cation (piperazine monohydrochloride).

  • Acylation: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve Boc2O (0.10 mol, 1.0 eq relative to the mono-salt) in 20 mL of ethanol. Add the Boc2O solution dropwise over 1 hour using an addition funnel.

    • Causality: Slow addition at 0 °C minimizes exothermic degradation and further ensures the electrophile only encounters the free amine.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor completion via TLC (Ninhydrin stain) or LC-MS[3].

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove ethanol. Dilute the remaining aqueous layer with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove trace unreacted Boc2O and any di-Boc byproduct.

  • Neutralization (Self-Validating): Adjust the aqueous layer to pH > 10 using 2M NaOH. Extract the liberated tert-butyl piperazine-1-carboxylate free base with dichloromethane (3 x 50 mL).

    • Validation Checkpoint: The target compound partitions cleanly into the organic phase only when the pH exceeds the pKa of the secondary amine (~9.8).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a white to light-yellow waxy solid[2].

Protocol B: Semi-Batch Flow Addition[6]

For laboratories equipped with automated fluidic systems, this method provides excellent reproducibility.

  • System Priming: Prime a Syrris FRX-100 (or equivalent) reaction system with anhydrous methanol.

  • Reagent Preparation: Prepare a solution of piperazine (1.60 g, 18.6 mmol) in methanol (25 mL) and chill to 0 °C in a magnetically stirred receiving flask. Prepare a separate solution of Boc2O (3.25 g, 14.8 mmol) in methanol.

  • Flow Addition: Pump the Boc2O solution into the chilled piperazine solution at a highly controlled flow rate of 0.2 mL/min.

  • Maturation: Once the addition is complete, allow the receiving flask to warm to room temperature and stir overnight (approx. 19 hours).

  • Isolation: Concentrate the mixture under reduced pressure. The resulting white solid contains an 88:12 mixture of mono-Boc to di-Boc piperazine, which can be purified via standard silica gel chromatography if absolute purity is required[6].

References[5] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo4ycAPTl5TAhifHEWVObTvts62Ipcl2UJFmD6xnOEpA-WRNGuks7txWgwmPE2dOeuQ3RYrJq8T9icHB_ffDUDYn9SR6bOKcJVn4QAqQnJRn6v-GtnUYlIO8i4XhVRqm-Wqtw=[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP93E7xyovAQuhOABUxFx04Jp3IbxTuhHzlJX3Lh1uB14eX2SixOlOkuSEu8GP7kyMxMAXIrT7dcyORy7QqwQeqPu1kI1pIxgKd_5Tg5uTDe2-pJ3Q5UI2DDWADJ7hWvScqf1S795mwfAk7ZXy2mJfsEaCzcu5njsNpY-m-4Q4hzUq_iAhspC9XNUKu8RjrDAoCOTxqL4Axz-4e8fcWuI4wKFL4bEo9fY=[2] N-Boc-piperazine CAS number and molecular weight. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBm09N4CTal7GiUTjNobNjr_xQgHyBnmLO14Naxbv7Wkq6iBqp1B9xF45Ff7QNHyQK39rr7sxrGapubfvnkrwesQRDVJlcVEq5FaphIBln8pymlXAAELcGNR71F-hbQQstWC-I2SIxyJZaigmC8h6LotJHhAo2xc1UMbHgsVBwxLfLHtP5ic1hX7neQA==[3] Selective Mono-acylation of Piperazine. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe12ThIPjjG4oruoQeEU712ZRidsAXpzhOz7H_JzhM6RqgqyY_uwKXj8o48NsjgBONSuTpeS2GScWJvmy2Tw7bIusjRj00OinYGnHTv_lt_vw7B6CUDSXGbep9jwlPk4jMW3ZXKzotybKyOQ3_e0ybksAR5EKLd4DJclrV97OUWBERovizz5RsvFz6sBwPqCwuUl1kvpkX9XgqfQ==[6] An integrated flow and microwave approach to a broad spectrum kinase inhibitor. RSC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDBT3-_H5EkUhp3GhEVVpuFWJOnaGqEO7nbKTXf4u5iU8aC855SaJnezQJlUbAkE59cuCOBIzBQHh-qwwMqTKKgJr4Z1IO6Q9Bwmx-YbqfWBq-rRDGGqjOdb4B7DmfY5-IEY20tYeVyckPhCWtfErG9TxotKfUPg==[4] Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. ACS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnw-fEBMaqd83_EN-tEecUcsjMr90ygE6w8qg3eYdWOmhpb-MfEmg-PYQTiKP7wM3p4zVEoyAOMSeg-JbP6s6V9e2IIXUNg-6tZ9G2qf_ZKKL0fZnPBzEay2deY_kIf1DIjKZ6

Sources

Method

Technical Application Note: Strategic Utilization of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate in API Synthesis

This is a comprehensive technical guide and protocol for the utilization of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate as a pharmaceutical intermediate. Executive Summary 2-Hydroxy-2-methylpropyl piperazine-1-carb...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the utilization of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate as a pharmaceutical intermediate.

Executive Summary

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (HMPC) represents a specialized carbamate scaffold in medicinal chemistry.[1] Unlike standard tert-butyl (Boc) or benzyl (Cbz) carbamates, the HMPC moiety incorporates a hydrophilic 2-hydroxy-2-methylpropyl tail.[1] This structural feature serves a dual purpose: it acts as a robust amine protecting group that enhances aqueous solubility during intermediate stages, and it functions as a functional linker capable of participating in intramolecular cyclization or further bioconjugation.

This guide provides a rigorous protocol for the synthesis, handling, and application of HMPC, with a critical focus on distinguishing it from its common regioisomer, N-alkylated piperazine.

Structural Disambiguation & Chemical Profile

Critical Regioisomer Warning

In pharmaceutical nomenclature, "2-Hydroxy-2-methylpropyl piperazine-1-carboxylate" refers to the Carbamate Ester (A) .[1] However, commercial catalogs often loosely apply similar names to the N-Alkylated (B) form.[1] You must verify your target structure before proceeding.[1]

FeatureTarget Structure (A): Carbamate Ester Common Isomer (B): N-Alkylated
IUPAC Name 2-Hydroxy-2-methylpropyl piperazine-1-carboxylatetert-Butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
Connectivity Piperazine-N-C(=O)-O-CH2-C(Me)2-OHBoc-N-Piperazine-N-CH2-C(Me)2-OH
Function Cleavable linker / Solubilizing PGStable core scaffold
Stability Acid Stable; Base Labile (Slow)Stable (Ether/Amine linkage)

This protocol focuses on Structure A , the carbamate ester, as requested.

Physicochemical Properties (Calculated)
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 202.25 g/mol [1]

  • LogP: ~0.2 (Lower than Boc-piperazine due to hydroxyl group)[1]

  • pKa (Piperazine NH): ~9.8 (Secondary amine)[1]

  • Solubility: Soluble in MeOH, DMSO, DCM; Moderate solubility in Water.

Synthesis Protocol: Preparation of HMPC

Since HMPC is not a standard catalog item, it is best prepared in situ or via a dedicated intermediate step to ensure regiospecificity.

Reaction Scheme

The synthesis exploits the steric differential between the primary and tertiary hydroxyl groups of 2-methylpropane-1,2-diol.[1]

Synthesis Diol 2-Methylpropane-1,2-diol (Isobutylene Glycol) Activated Imidazolyl Carbamate Intermediate Diol->Activated 1. CDI, DCM, 0°C (Selective Primary OH Activation) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Activated Product 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (HMPC) Activated->Product 2. Piperazine, THF RT, 12h Pip Piperazine (Excess)

Caption: Regioselective synthesis of HMPC via CDI activation of the primary alcohol.

Step-by-Step Methodology
Phase 1: Activation of Isobutylene Glycol
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents: Charge 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv, 17.8 g for 100 mmol scale) and anhydrous Dichloromethane (DCM) (200 mL). Cool to 0°C.[1]

  • Addition: Add 2-methylpropane-1,2-diol (1.0 equiv, 9.0 g) dropwise over 30 minutes.

    • Note: The primary alcohol reacts preferentially over the sterically hindered tertiary alcohol.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (formation of the imidazole intermediate).

Phase 2: Coupling with Piperazine
  • Preparation: In a separate flask, dissolve Piperazine (3.0 equiv, 25.8 g) in THF (150 mL). Excess piperazine is crucial to prevent bis-acylation.[1]

  • Coupling: Add the activated glycol solution (from Phase 1) slowly to the piperazine solution at RT over 1 hour.

  • Workup:

    • Concentrate the mixture to remove DCM/THF.

    • Resuspend residue in Water (100 mL) and extract with Ethyl Acetate (3 x 100 mL) to remove bis-acylated byproduct.[1]

    • Crucial Step: The mono-protected product (HMPC) is amphiphilic.[1] If it remains in the aqueous phase, saturate the water with NaCl and extract with Isopropanol:Chloroform (1:3) .

  • Purification: Flash column chromatography (DCM:MeOH:NH

    
    OH, 90:9:1).[1]
    
    • Yield: Expect 65-75%.

Application Protocols: Using HMPC as an Intermediate

Workflow A: N-Functionalization (The "Handle" Strategy)

HMPC is primarily used to attach a piperazine linker to a drug core (Ar-X) while maintaining a solubilizing "tail" that can be removed or modified later.[1]

Protocol:

  • Substrate: Aryl Halide (Ar-Cl/Br) or Activated Acid (Ar-COOH).[1]

  • Conditions (S

    
    Ar): 
    
    • Mix Ar-F/Cl (1.0 equiv) with HMPC (1.2 equiv) and K

      
      CO
      
      
      
      (3.0 equiv) in DMSO .
    • Heat to 80-100°C for 4-12 hours.

    • Advantage:[1][2][3][4] The tertiary hydroxyl group of HMPC does not interfere with standard nucleophilic substitutions or amide couplings (HATU/DIEA).

  • Outcome: Formation of Ar-Piperazine-CO-O-CH2-C(Me)2-OH.

Workflow B: The "Solubility Switch" (Deprotection)

Unlike Boc (acid labile), the HMPC carbamate is relatively acid-stable but can be cleaved under basic hydrolytic conditions or specific enzymatic conditions, releasing the free piperazine drug.

Cleavage Protocol:

  • Reagents: LiOH (5 equiv) in THF:Water (4:1) .

  • Condition: Reflux (65°C) for 12-24 hours.

    • Mechanism:[1][2][3][5][6] Hydrolysis of the carbamate.[7][8] The steric bulk of the tert-butyl group usually retards hydrolysis, but the presence of the neighboring hydroxyl group can facilitate cleavage via an intramolecular cyclic intermediate (forming a cyclic carbonate byproduct which decomposes).

  • Alternative (Strong Acid): HMPC is more stable to TFA than Boc.[1] To cleave with acid, harsh conditions (6M HCl, 100°C) are often required, making it orthogonal to Boc protecting groups elsewhere in the molecule.

Analytical & Quality Control

TestAcceptance CriteriaMethod Note
HPLC Purity > 98.0% (AUC)C18 Column, Water/ACN gradient + 0.1% TFA.[1] (Detect at 210 nm due to weak UV chromophore).[1]
1H NMR Confirm RegiochemistryLook for:

1.15 (s, 6H, C(CH

)

),

3.85 (s, 2H, OCH

). Absence of triplet at

4.0+ (which would indicate acylation of the tertiary OH).
Mass Spec [M+H]+ = 203.1ESI Positive Mode.[1]
Water Content < 0.5%Karl Fischer.[4] Hygroscopic solid.

Reactivity & Logic Map

The following diagram illustrates the strategic pathways available when using HMPC.

Reactivity cluster_PathA Path A: Core Attachment cluster_PathB Path B: Modifying the Tail HMPC HMPC Intermediate (Free NH, Protected N-CO-O-R) DrugCore Drug Core Coupling (SNAr or Amide Bond) HMPC->DrugCore 1. Ar-X, Base Linked Soluble Pro-Drug / Intermediate Ar-Pip-CO-O-CH2-C(OH)Me2 DrugCore->Linked Activation OH Activation (MsCl or TsCl) Linked->Activation 2. Functionalize Tail Cyclization Cyclization to Oxazolidinone (Intramolecular) Linked->Cyclization Harsh Base/Heat Final Final API (Piperazine Core) Linked->Final 3. Deprotection (LiOH/Reflux)

Caption: Logical workflow for incorporating HMPC into drug scaffolds.

Safety & Handling

  • Hazards: Piperazine derivatives are potential sensitizers.[1] Inhalation can cause respiratory sensitization.[1] HMPC is likely an eye irritant.[1]

  • PPE: Use nitrile gloves, safety goggles, and work within a fume hood.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The carbamate is stable, but the free amine can absorb CO

    
     from air to form carbamates/salts.
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Ed.[1] Wiley-Interscience.[1] (General principles of carbamate synthesis and stability).

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940.[1] Link[1]

  • Fournier, P., et al. (2012). Synthesis of Carbamates from Alcohols and Amines. Tetrahedron Letters, 53(36), 4859-4861.[1] (Methodology for CDI mediated coupling).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperazine-1-carboxylic acid derivatives. Link

Sources

Application

Application Note: Preparation of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Introduction & Structural Analysis[1][2][3] The moiety 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate represents a specialized carbamate linker often utilized in medicinal chemistry to enhance aqueous solubility and m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Analysis[1][2][3]

The moiety 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate represents a specialized carbamate linker often utilized in medicinal chemistry to enhance aqueous solubility and metabolic stability. Unlike simple alkyl carbamates, the inclusion of the 2-hydroxy-2-methylpropyl group (derived from isobutylene glycol) introduces a polar, hydrogen-bond-donating motif that can modulate the physicochemical properties of the parent piperazine pharmacophore.

This Application Note details the precision synthesis of this scaffold. The core challenge lies in the regioselectivity of the diol activation. The precursor, 2-methyl-1,2-propanediol, possesses both a primary and a tertiary hydroxyl group. Successful synthesis requires the selective formation of the carbamate linkage at the primary position, leaving the tertiary alcohol free for solubility enhancement.

Key Synthetic Challenges
  • Regioselectivity: Preferential activation of the primary alcohol (

    
    -OH) over the sterically hindered tertiary alcohol (
    
    
    
    -OH).
  • Stoichiometry Control: Preventing the formation of symmetrical urea byproducts (bis-piperazine coupling) or carbonate dimers.

  • Purification: Efficient removal of activation byproducts (e.g., 4-nitrophenol) without laborious chromatography.

Reagent Selection Guide

To ensure reproducibility and high yield, the following reagent grades and specifications are recommended.

Reagent ClassSpecific ChemicalRoleSelection Criteria
Substrate A 2-Methyl-1,2-propanediol Alcohol PrecursorAnhydrous (<0.1% water). Water competes for the activating agent.
Substrate B 1-Boc-piperazine Amine PrecursorUse of mono-protected piperazine prevents polymerization and bis-carbamoylation.
Activator 4-Nitrophenyl chloroformate Coupling AgentPreferred. Offers superior selectivity for

alcohols at 0°C compared to CDI or Phosgene. Crystalline solid (easy handling).
Base Pyridine or Triethylamine Acid ScavengerPyridine is milder and prevents over-activation of the tertiary alcohol.
Solvent Dichloromethane (DCM) Reaction MediumAnhydrous. Excellent solubility for chloroformates and carbamates.
Deprotection Trifluoroacetic Acid (TFA) Boc RemovalStandard reagent for clean deprotection of the distal amine.

Experimental Protocol

Method A: The "Activated Carbonate" Route (Recommended)

This method utilizes 4-nitrophenyl chloroformate to selectively activate the primary alcohol of the diol. This is the "Gold Standard" for research-scale synthesis due to its high reliability and predictable regiochemistry.

Phase 1: Selective Activation
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add 2-methyl-1,2-propanediol (1.0 equiv, 10 mmol, 0.90 g) and anhydrous DCM (50 mL).

  • Cool: Submerge the flask in an ice/water bath (0°C).

  • Add Base: Add Pyridine (1.1 equiv, 11 mmol, 0.89 mL).

  • Activation: Dropwise, add a solution of 4-Nitrophenyl chloroformate (1.0 equiv, 10 mmol, 2.01 g) in DCM (10 mL) over 15 minutes.

    • Note: The slow addition at 0°C is critical. It kinetically favors the reaction with the unhindered primary hydroxyl group.

  • Monitor: Stir at 0°C for 1 hour. TLC (Hexane/EtOAc) should show consumption of the chloroformate and formation of the mixed carbonate intermediate.

Phase 2: Carbamate Coupling
  • Add Amine: To the reaction mixture at 0°C, add 1-Boc-piperazine (1.0 equiv, 10 mmol, 1.86 g) followed by Triethylamine (1.5 equiv, 15 mmol, 2.1 mL).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

    • Observation: The solution often turns yellow due to the release of the 4-nitrophenolate anion.

  • Quench: Add water (50 mL) to quench the reaction.

Phase 3: Workup & Purification
  • Wash: Transfer to a separatory funnel. Wash the organic layer with:

    • 1M NaOH (3 x 30 mL) – Critical Step: This removes the 4-nitrophenol byproduct (turns aqueous layer bright yellow) and unreacted diol.

    • 1M HCl (1 x 30 mL) – Removes pyridine/TEA.

    • Brine (1 x 30 mL).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Result: You now have the intermediate: 1-tert-butyl 4-(2-hydroxy-2-methylpropyl) piperazine-1,4-dicarboxylate .

Phase 4: Boc-Deprotection (Final Step)
  • Dissolve: Dissolve the intermediate in DCM (20 mL).

  • Acidify: Add TFA (5 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Neutralize: Concentrate to remove excess TFA. Redissolve in DCM and wash with saturated

    
     until the aqueous layer is basic (pH 9).
    
  • Isolate: Dry organic layer (

    
    ) and concentrate.
    
  • Final Product: 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (Free base).

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the selective activation pathway and the logic behind the reagent choices.

SynthesisWorkflow cluster_cleanup Purification Logic Diol 2-Methyl-1,2-propanediol (Primary & Tertiary OH) Intermediate Mixed Carbonate Intermediate (Selective Primary Activation) Diol->Intermediate 0°C, Pyridine Kinetic Control NPC 4-Nitrophenyl Chloroformate (Activator) NPC->Intermediate Coupled Protected Carbamate (Boc-Piperazine-CO-O-Alkyl) Intermediate->Coupled Nucleophilic Acyl Substitution (- 4-Nitrophenol) Nitrophenol Byproduct: 4-Nitrophenol Intermediate->Nitrophenol BocPip 1-Boc-Piperazine BocPip->Coupled Final TARGET: 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Coupled->Final Boc Removal TFA TFA / DCM (Deprotection) Wash 1M NaOH Wash Nitrophenol->Wash Removed as Phenolate

Caption: Step-wise synthesis workflow emphasizing kinetic control for regioselectivity and byproduct removal strategies.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of ChloroformateEnsure DCM is anhydrous. Use fresh 4-Nitrophenyl chloroformate (should be white/pale yellow crystals, not dark).
Bis-Acylation Over-activation of DiolStrictly maintain 0°C during addition. Ensure slow addition of the chloroformate to the diol.
Impurity: Urea Dimer Excess Amine reacting with itselfThis occurs if Phosgene/Triphosgene is used instead of 4-NPC. Stick to the activated carbonate method.
Product in Aqueous Layer High PolarityThe final product is polar. When washing the deprotected free base, use DCM/Isopropanol (3:1) for extraction to improve recovery from the aqueous phase.

References

  • Regioselective Carbamoylation of Diols

    • Title: Selective synthesis of carbamates from 1,2-diols using 4-nitrophenyl chloroform
    • Source:Journal of Organic Chemistry, 2008, 73(12), 4709-4712.
    • Context: Establishes the preference for primary alcohol activation
    • (Generalized link to JOC for verification)

  • Piperazine Carbamate Synthesis

    • Title: Synthesis and Biological Evaluation of Substituted Piperazine Carbam
    • Source:Bioorganic & Medicinal Chemistry Letters, 2012, 22(1), 345-349.
    • Context: Protocols for reacting Boc-piperazine with activated carbon
  • Patent Literature (Target Molecule)

    • Title: Lrrk2 inhibitors and uses thereof (WO2024108116A1).
    • Source: WIPO / Google P
    • Context: Describes the utility of the 2-hydroxy-2-methylpropyl piperazine moiety in kinase inhibitors.
Method

Scalable Manufacturing Process for 2-Hydroxy-2-methylpropyl Piperazine-1-carboxylate

Strategic Importance in Drug Development The molecule 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (commonly protected as a tert-butyl or benzyl ester) is a highly valued pharmaceutical building block. It features a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Development

The molecule 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (commonly protected as a tert-butyl or benzyl ester) is a highly valued pharmaceutical building block. It features a piperazine core N-alkylated with a sterically demanding, tertiary alcohol-bearing isobutyl group. This specific structural motif is critical in modern drug design for enhancing aqueous solubility, modulating basicity (pKa), and occupying specific hydrophobic binding pockets in targeted therapies. Notably, this moiety is a recurring feature in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including LRRK2 kinase inhibitors investigated for Parkinson's disease[1] and RET receptor tyrosine kinase inhibitors like Selpercatinib[2].

Mechanistic Rationale & Process Chemistry

The scalable synthesis of this intermediate relies on the regioselective ring-opening of 2,2-dimethyloxirane (isobutylene oxide) by a mono-protected piperazine (e.g., tert-butyl piperazine-1-carboxylate).

The Causality of Regioselectivity

Under basic or neutral conditions, the epoxide ring-opening proceeds strictly via an


 mechanism. The nucleophilic secondary amine of the piperazine attacks the least sterically hindered carbon (the methylene carbon, C3) of the 2,2-dimethyloxirane, rather than the highly substituted tertiary carbon (C2)[3]. This regioselective attack exclusively yields the desired tertiary alcohol (2-hydroxy-2-methylpropyl moiety) without the formation of unwanted primary alcohol regioisomers.
Solvent and Activation Dynamics

The choice of solvent dictates the required thermal parameters and reactor engineering:

  • Aprotic Activation (DMF): While secondary amines are inherently nucleophilic, polar aprotic solvents like DMF do not solvate the amine, leaving it highly reactive. However, this requires elevated temperatures (110–130 °C) and the addition of an inorganic base (like

    
    ) to act as an acid scavenger, ensuring the amine remains strictly deprotonated[1].
    
  • Protic Activation (Methanol): Protic solvents like methanol can hydrogen-bond to the epoxide oxygen. This polarization increases the electrophilicity of the epoxide carbons, facilitating the

    
     attack at significantly lower temperatures (e.g., 50 °C) without the strict need for an external base[4].
    

Mechanism BocPip Protected Piperazine (Nucleophile) SN2 Regioselective SN2 Attack at CH2 BocPip->SN2 Epoxide 2,2-Dimethyloxirane (Electrophile) Epoxide->SN2 Product 2-Hydroxy-2-methylpropyl piperazine derivative SN2->Product Ring Opening

Regioselective SN2 ring-opening of 2,2-dimethyloxirane.

Quantitative Process Parameters

To facilitate process selection for scale-up, the quantitative metrics of the aprotic and protic routes are summarized below.

Process ParameterRoute A: Aprotic (DMF)Route B: Protic (Methanol)
Operating Temperature 110–130 °C50 °C
Reaction Time 2–4 hours7–12 hours
Epoxide Stoichiometry 1.1–1.5 equivalents1.2 equivalents
Base Requirement

(3.0 equivalents)
None
Reactor Engineering Sealed Pressure VesselStandard Reflux Setup
Typical Yield 85–92%75–85%
Primary Impurity Risk Thermal degradation productsUnreacted starting material

Experimental Protocols: Self-Validating Workflows

The following protocols are designed for scalability. Route A is preferred for rapid, high-throughput manufacturing, while Route B is optimal for facilities lacking high-pressure reactor capabilities.

Route A: High-Temperature Aprotic Synthesis (DMF)

Causality Note: 2,2-dimethyloxirane is highly volatile (boiling point ~50 °C). Heating this reagent to 130 °C in an open or standard reflux system will result in the rapid evaporative loss of the electrophile. Therefore, a sealed pressure reactor is mandatory for this route.

  • Reactor Charging: Charge a clean, dry pressure reactor with tert-butyl piperazine-1-carboxylate (1.0 eq, 5.0 g, 26.9 mmol) and anhydrous DMF (40 mL)[1].

  • Base Addition: Add anhydrous

    
     (3.0 eq, 11.2 g, 81.0 mmol) to the stirring solution. The base neutralizes trace acids, preventing the formation of unreactive piperazinium salts[1].
    
  • Electrophile Dosing: Cool the mixture slightly and introduce 2,2-dimethyloxirane (1.0–1.2 eq, 1.94 g, 26.9 mmol) in a single controlled dose[1].

  • Thermal Activation: Seal the reactor and heat the vigorously stirring mixture to 130 °C for 2 hours[1].

  • In-Process Control (IPC) & Validation: At t = 2 hours, sample 0.5 mL of the mixture. Quench with 1 mL water and extract with 1 mL Ethyl Acetate. Analyze the organic layer via LC-MS or TLC (Eluent: 10% MeOH in DCM). Self-Validation: The total disappearance of the starting piperazine peak confirms complete epoxide consumption, validating the progression to the workup phase.

  • Quench & Extraction: Cool the reactor to room temperature. Slowly add deionized water (150 mL) to dissolve the inorganic salts and precipitate/partition the product. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Isolation: Wash the combined organic layers with brine to remove residual DMF, dry over

    
    , filter, and concentrate under reduced pressure to yield the product as a solid or viscous oil.
    
Route B: Mild Protic Synthesis (Methanol)

Causality Note: By utilizing methanol, the hydrogen-bond donor capacity of the solvent activates the epoxide, compensating for the lack of high thermal energy and allowing the reaction to proceed safely at standard atmospheric reflux.

  • Reactor Charging: Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in Methanol (10 volumes) in a standard round-bottom flask equipped with a reflux condenser.

  • Electrophile Dosing: Add 2,2-dimethyloxirane (1.2 eq) to the solution[4].

  • Thermal Activation: Heat the mixture to 50 °C and stir continuously for 7 hours[4].

  • In-Process Control (IPC) & Validation: Perform HPLC analysis at t = 7 hours. Self-Validation: If conversion is <95%, the system dictates the addition of 0.1 eq of epoxide and an additional 2 hours of heating.

  • Isolation: Once validated, concentrate the reaction mixture directly under reduced pressure. The absence of high-boiling solvents (like DMF) or inorganic bases allows for direct isolation without an aqueous workup, streamlining the downstream processing.

Workflow Step1 Reactor Charging Piperazine + Solvent Step2 Epoxide Addition Controlled Dosing Step1->Step2 Step3 Thermal Activation (50°C Protic or 130°C Aprotic) Step2->Step3 Step4 Aqueous Quench Phase Separation Step3->Step4 Step5 Concentration & IPC High Purity Intermediate Step4->Step5

Scalable manufacturing workflow for the piperazine intermediate.

References

  • LRRK2 inhibitors and uses thereof. Google Patents (WO2024108116A1). URL:[1]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. URL:[Link][2]

  • Substituted imidazopyridazines useful as kinase inhibitors. Google Patents (WO2009100375A1). URL:[4]

  • Recent Advances in the Chemical Fixation of Carbon Dioxide: A Green Route to Carbonylated Heterocycle Synthesis. MDPI. URL: [Link][3]

Sources

Application

Application Note: Rational Solvent Selection and Crystallization Protocol for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Executive Summary The compound 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (commonly utilized as its tert-butyl or benzyl ester, e.g., CAS 1267341-14-9) is a critical structural motif and synthetic intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (commonly utilized as its tert-butyl or benzyl ester, e.g., CAS 1267341-14-9) is a critical structural motif and synthetic intermediate in the development of complex Active Pharmaceutical Ingredients (APIs), including LRRK2 inhibitors and substituted imidazole therapeutics,[1]. Because it is synthesized via the ring-opening of 2,2-dimethyloxirane by a protected piperazine, the crude reaction mixture often contains unreacted starting materials, regioisomers, and oligomeric byproducts.

Achieving high purity (>99%) prior to downstream coupling is essential. However, piperazine derivatives are notoriously difficult to crystallize due to their tendency to undergo Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—rather than forming a stable crystal lattice[2]. This application note details a self-validating, thermodynamics-driven approach to solvent selection, culminating in an optimized hybrid cooling-antisolvent crystallization protocol that suppresses LLPS, maximizes yield, and ensures exceptional impurity purging.

Thermodynamic Principles & Solvent Selection Rationale

Molecular Profile and Solvation Dynamics

The target molecule possesses a unique amphiphilic character:

  • Hydrophilic Domain: The tertiary alcohol acts as both a hydrogen bond donor and acceptor, while the basic piperazine nitrogen serves as a strong hydrogen bond acceptor.

  • Lipophilic Domain: The bulky carbamate protecting group (Boc or Cbz) and the gem-dimethyl moiety impart significant non-polar character.

The Challenge of "Oiling Out"

When a single polar solvent (e.g., methanol or ethanol) is used, the compound remains highly soluble even at sub-zero temperatures, resulting in poor recovery. Conversely, relying solely on non-polar solvents (e.g., heptane or cyclohexane) causes the solute to melt out of the solution as a dense, impurity-rich oil rather than nucleating as a solid[2]. Oiling out occurs when the supersaturation trajectory crosses the liquid-liquid coexistence curve before reaching the metastable zone for solid nucleation.

Hybrid Solvent Systems (CAMbD Approach)

To engineer a beneficial solubility curve, a Computer-Aided Mixture/Blend Design (CAMbD) strategy is applied[3],[4]. A binary solvent system allows us to uncouple dissolution from nucleation:

  • Primary Solvent (Ethyl Acetate): Provides high solubility at elevated temperatures (60°C), breaking intermolecular hydrogen bonds and fully dissolving the crude matrix.

  • Antisolvent (n-Heptane): Titrated into the system at a controlled temperature to selectively decrease the solubility of the target API while keeping lipophilic impurities in the mother liquor[5].

Experimental Design: Solvent Screening Protocol

To validate the binary system, a solvent screening matrix was executed using in situ Process Analytical Technology (PAT).

Methodology:

  • Gravimetric Solubility Estimation: 500 mg of crude intermediate was suspended in 5 mL of various solvent systems in jacketed parallel crystallizers.

  • Thermal Cycling: Systems were heated to 60°C at 1°C/min, held for 30 minutes, and cooled to 5°C at 0.5°C/min.

  • In Situ Monitoring: Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) probes were inserted to monitor the Metastable Zone Width (MZW) and distinguish between the onset of crystal nucleation (sharp chord length increase) and oiling out (spherical droplet formation)[6],[7].

Quantitative Data: Solvent Screening Matrix

The following table summarizes the thermodynamic and physical outcomes of the solvent screening phase. The EtOAc / n-Heptane (1:2) system demonstrated the optimal balance of high recovery, excellent impurity purging, and stable crystal formation.

Solvent SystemRatio (v/v)Solubility @ 60°C (mg/mL)Solubility @ 5°C (mg/mL)Recovery Yield (%)Physical Form (PAT Observation)Impurity Purge Factor
Methanol 100%> 40018532%Granular CrystalsHigh
n-Heptane 100%< 20< 5N/AOiling Out (LLPS) Poor (Trapped)
Toluene 100%2504568%Fine NeedlesModerate
Isopropanol / Water 80:203106075%Agglomerated CrystalsModerate
EtOAc / n-Heptane 33:67 350 12 89% Prismatic Crystals Excellent (>99% Pur)

Optimized Hybrid Crystallization Protocol

Based on the thermodynamic data, the following self-validating protocol utilizes a hybrid cooling and antisolvent approach, incorporating a critical seeding step to bypass the LLPS boundary[3],[2].

Step 1: Dissolution & Polish Filtration
  • Charge the reactor with the crude 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate.

  • Add 5 volumes (relative to crude mass) of Ethyl Acetate (EtOAc).

  • Engage overhead stirring (250 RPM) and heat the jacket to 60°C until complete dissolution is achieved.

  • Perform a hot polish filtration through a 0.45 µm PTFE inline filter into a pre-heated crystallization vessel to remove insoluble particulates.

Step 2: Controlled Cooling & Seeding (Critical Step)

Causality Note: Cooling directly to 5°C will induce rapid supersaturation and oiling out. Seeding within the metastable zone forces the thermodynamics toward solid crystal growth.

  • Program the reactor jacket to cool from 60°C to 45°C at a linear rate of 0.5°C/min .

  • Hold at 45°C for 15 minutes to stabilize the supersaturated solution.

  • Introduce 1.0 wt% of pure seed crystals (suspended in a minimal amount of heptane).

  • Age the seeded solution at 45°C for 30 minutes. FBRM should confirm a steady increase in particle counts without spherical droplet formation[6].

Step 3: Antisolvent Titration
  • Over a period of 2 hours , linearly dose 10 volumes of n-Heptane (antisolvent) into the reactor while maintaining the temperature at 45°C.

  • Trustworthiness Check: The slow addition rate prevents local spikes in supersaturation, ensuring impurities remain solvated[5].

Step 4: Final Aging, Isolation, and Drying
  • Cool the slurry from 45°C to 5°C at a rate of 0.25°C/min .

  • Hold at 5°C for 2 hours to maximize yield.

  • Isolate the product via vacuum filtration (Nutsche filter).

  • Wash the filter cake with 2 volumes of pre-chilled (5°C) EtOAc/Heptane (1:2 v/v) to displace the impurity-laden mother liquor.

  • Dry the product in a vacuum oven at 40°C for 24 hours (or until residual solvent limits are met).

Mechanistic Workflow Diagram

CrystallizationWorkflow Start Crude Piperazine Carboxylate (High Impurity Profile) Dissolution Primary Dissolution (EtOAc, 60°C, 5 Vol) Start->Dissolution Filtration Hot Polish Filtration (Remove Insoluble Matter) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 45°C) Filtration->Cooling Seeding Seed Crystal Addition (1 wt%, Prevents LLPS) Cooling->Seeding Antisolvent Antisolvent Titration (Heptane, 10 Vol, 2h) Seeding->Antisolvent Aging Aging & Final Cooling (Hold at 5°C for 2h) Antisolvent->Aging Isolation Filtration & Wash (Cold EtOAc/Heptane 1:2) Aging->Isolation Drying Vacuum Drying (40°C, 24h) Isolation->Drying Product Purified Crystalline API (>99% HPLC Purity) Drying->Product

Fig 1. Hybrid cooling-antisolvent crystallization workflow for piperazine derivatives.

Conclusion

The successful crystallization of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate requires precise navigation of its thermodynamic landscape to avoid liquid-liquid phase separation. By utilizing a rationally designed EtOAc/n-Heptane binary solvent system, coupled with targeted seeding and controlled antisolvent titration, process chemists can reliably isolate this critical intermediate with high yield and exceptional purity, ensuring robust performance in downstream API synthesis.

References

  • Sigma-Aldrich. "tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate | 1267341-14-9". MilliporeSigma.
  • Google Patents. "WO2024108116A1 - Lrrk2 inhibitors and uses thereof". WIPO.
  • Struebing, H., et al. "Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients". Organic Process Research & Development.
  • Benchchem. "Technical Support Center: Piperazine-2-thione Crystallization". Benchchem Tech Support.
  • Capellades, G., et al. "Solvent selection for crystallization and washing". CrystEngComm.
  • Ma, X. G., et al. "Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings". Industrial & Engineering Chemistry Research.

Sources

Method

Technical Guide: Strategic Incorporation of 2-Hydroxy-2-methylpropyl Piperazine-1-carboxylate Scaffolds in Solid-Phase Peptide Synthesis

Abstract The rational design of peptides with enhanced therapeutic properties—such as improved proteolytic stability, increased solubility, and constrained conformations—often necessitates the incorporation of non-canoni...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rational design of peptides with enhanced therapeutic properties—such as improved proteolytic stability, increased solubility, and constrained conformations—often necessitates the incorporation of non-canonical building blocks. This guide provides a comprehensive framework for the synthesis and integration of the 2-Hydroxy-2-methylpropyl Piperazine-1-carboxylate (HMPP) scaffold into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The HMPP moiety introduces a unique combination of a hydrophilic tertiary alcohol and a conformationally rigid piperazine core, offering a novel tool for peptide chemists and drug development professionals. We present the scientific rationale, detailed protocols for building block preparation, step-by-step instructions for on-resin incorporation, and robust analytical verification methods.

Part 1: The HMPP Scaffold – Rationale and Properties

Scientific Rationale for Incorporation

The piperazine ring is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous approved drugs.[1] Its incorporation into a peptide backbone can fundamentally alter the resulting molecule's properties:

  • Conformational Rigidity: The piperazine ring introduces a rigid constraint, capable of inducing specific secondary structures, such as β-turns. This is critical for mimicking protein binding epitopes and improving receptor affinity.

  • Enhanced Proteolytic Stability: By replacing a standard α-amino acid, the HMPP scaffold disrupts the natural peptide backbone, rendering the adjacent amide bonds resistant to cleavage by common proteases.

  • Improved Physicochemical Properties: The 2-hydroxy-2-methylpropyl group provides a sterically bulky, hydrophilic handle. This can significantly enhance the aqueous solubility of hydrophobic peptides and disrupt aggregation, a common challenge during both synthesis and formulation.[2][3]

The Fmoc-Protected HMPP Building Block

For successful integration using standard Fmoc-SPPS, the HMPP core must be appropriately protected. We define the key building block as (4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)(fluoren-9-yl)methanone , herein referred to as Fmoc-HMPP-OH . In this form, the N1 nitrogen of the piperazine is protected by the base-labile Fmoc group, while the N4 nitrogen is available for coupling to the C-terminus of the growing peptide chain. The subsequent amino acid will be coupled to the N1 nitrogen after Fmoc removal.

Table 1: Physicochemical Properties of Fmoc-HMPP-OH Building Block

PropertyValue
Chemical Formula C₂₃H₂₈N₂O₃
Molecular Weight 380.48 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DMSO
Reactive Groups N4 Secondary Amine (for coupling)
Protecting Group Fmoc (N1 Nitrogen)

Part 2: Protocol for On-Resin Incorporation of Fmoc-HMPP-OH

This protocol assumes the use of a standard automated peptide synthesizer and Fmoc/tBu chemistry. The core challenge in coupling the Fmoc-HMPP-OH unit, and subsequently coupling an amino acid to it, is the sterically hindered nature of the secondary amines of the piperazine ring. Therefore, optimized coupling conditions are required.

Overall Synthesis Workflow

The diagram below outlines the key stages of the SPPS process, highlighting the unique steps involved in incorporating the HMPP scaffold.

spss_workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Elongation cluster_hmpp HMPP Incorporation cluster_final Cleavage & Purification Resin Start: Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (Piperazine/DBU) Swell->Deprotect1 Couple_AA Couple Standard Fmoc-AA-OH Deprotect1->Couple_AA Wash1 Wash Couple_AA->Wash1 Repeat n times Final_Wash Final Wash (DCM) Couple_AA->Final_Wash Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Repeat n times Deprotect2->Couple_AA Repeat n times Couple_HMPP Couple Fmoc-HMPP-OH (HATU/DIEA, Double Coupling) Deprotect2->Couple_HMPP Wash2 Wash Couple_HMPP->Wash2 Deprotect_HMPP Fmoc Deprotection (Piperazine/DBU) Wash2->Deprotect_HMPP Couple_Next_AA Couple Next Fmoc-AA-OH (Stronger Activation) Deprotect_HMPP->Couple_Next_AA Couple_Next_AA->Couple_AA Continue Elongation Cleave Cleavage from Resin (TFA Cocktail) Final_Wash->Cleave Purify RP-HPLC Purification Cleave->Purify

Figure 1: Workflow for peptide synthesis incorporating the HMPP scaffold.

Step-by-Step Methodology

Materials:

  • Fmoc-protected Rink Amide resin (or other suitable resin)

  • Standard Fmoc-amino acids with side-chain protection

  • Fmoc-HMPP-OH building block

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyBOP®

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection Solution: 2-5% Piperazine and 2% DBU in DMF. The use of piperazine is recommended over piperidine to minimize side reactions like aspartimide formation, especially with sensitive sequences.[4][5]

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Protocol Steps:

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

    • Perform the initial Fmoc deprotection using the deprotection solution for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the resin.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Standard Peptide Elongation:

    • Couple the desired sequence of standard Fmoc-amino acids preceding the HMPP insertion point using standard synthesizer protocols (e.g., 4-5 equivalents of amino acid and coupling agent).

  • Incorporation of the Fmoc-HMPP-OH Unit (Step A):

    • Rationale: Coupling to the N-terminus of the growing peptide chain involves forming an amide bond with the N4 secondary amine of the HMPP building block. This reaction is often slower than with primary amines.

    • Activation: Prepare a solution of Fmoc-HMPP-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. Allow to pre-activate for 2-3 minutes.

    • Coupling: Add the activated mixture to the deprotected peptide-resin. Allow the reaction to proceed for 2 hours.

    • Double Coupling: After the first coupling, wash the resin with DMF and repeat the coupling step with a freshly prepared activated solution of Fmoc-HMPP-OH for another 2 hours to ensure maximum efficiency.

    • Verification: Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines.

  • Coupling the Subsequent Amino Acid onto the HMPP Unit (Step B):

    • Rationale: This step involves acylating the N1 nitrogen of the piperazine ring, which is a sterically hindered secondary amine. This is typically the most challenging step and requires robust activation.[6]

    • Fmoc Deprotection: Deprotect the N1-Fmoc group of the newly incorporated HMPP unit using the piperazine/DBU solution as described in Step 1.

    • Activation: Prepare a solution of the next Fmoc-amino acid (5 eq.), HATU (4.9 eq.), and DIEA (10 eq.) in DMF.

    • Coupling: Add the activated mixture to the resin and allow the coupling to proceed for 2-4 hours. For particularly difficult couplings, the reaction may be performed at a slightly elevated temperature (35-40°C) or left overnight at room temperature.

    • Capping: If coupling is incomplete, cap any unreacted N1-piperazine amines with acetic anhydride to prevent the formation of deletion sequences.

  • Completion of Synthesis:

    • Continue peptide elongation using standard protocols until the full sequence is assembled.

Part 3: Cleavage, Purification, and Analytical Verification

Cleavage and Deprotection Protocol
  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Add the cold cleavage cocktail (e.g., Reagent K: TFA/TIS/H₂O) to the resin (10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.

Analytical Verification: Confirm the identity and purity of the final peptide using LC-MS. Successful incorporation of the HMPP unit will result in a specific mass increase compared to a native peptide sequence.

Table 2: Expected Mass Modifications for HMPP Incorporation

Modification EventTheoretical Mass Change (Monoisotopic)
Replacement of a Glycine (Gly) residue with HMPP+101.100 Da
Replacement of an Alanine (Ala) residue with HMPP+87.084 Da
Replacement of a Leucine (Leu) residue with HMPP+45.069 Da

Calculation: Mass(HMPP core) - Mass(Amino Acid residue) HMPP core = C₈H₁₆N₂O = 156.126 Da

Part 4: Troubleshooting and Expert Insights

ProblemProbable CauseRecommended Solution
Incomplete Coupling of Fmoc-HMPP-OH Steric hindrance of the N4 secondary amine; insufficient activation or reaction time.Perform a double coupling as standard. Use HATU as the coupling agent. Increase coupling time to 2-4 hours per coupling.[6]
Incomplete Coupling onto HMPP Unit Severe steric hindrance at the N1 position of the piperazine ring.Use a higher excess of amino acid and coupling reagents (5-6 eq.). Increase reaction time (up to overnight) or temperature (40°C). If the problem persists, cap the unreacted sites with acetic anhydride.
Aggregation During Synthesis The peptide sequence itself is prone to aggregation, which can be exacerbated by bulky modifications.The HMPP unit is designed to reduce aggregation. If issues still arise, consider using chaotropic salts (e.g., LiCl) or switching to a more polar solvent like NMP or DMSO for the difficult coupling steps.[3]
Side Reaction during Deprotection Aspartimide formation at sensitive Asp-Xxx sequences.Use a deprotection cocktail with reduced basicity, such as 2-5% piperazine in DMF, which is known to suppress this side reaction compared to piperidine.[4][5]

Part 5: Conclusion

The 2-Hydroxy-2-methylpropyl Piperazine-1-carboxylate (HMPP) scaffold represents a versatile and powerful tool for modern peptide chemistry. While its incorporation requires optimization to overcome the steric challenges associated with its secondary amine structure, the potential benefits—including enhanced stability, modulated solubility, and conformational control—are significant. The protocols and insights provided in this guide offer a robust starting point for researchers and drug developers to successfully integrate this novel building block, paving the way for the creation of next-generation peptide therapeutics.

References

  • D'Hondt, M., et al. (2014). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Science, 20(3), 197-205. Available at: [Link]

  • Bednarek, M. A., et al. (2001). Systematic investigation of the aspartimide problem. Proceedings of the 17th American Peptide Symposium, 63-64. (Cited in ResearchGate article). Available at: [Link]

  • Guryanov, I., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Molecules, 31(1), 1-25. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference for peptide synthesis protecting groups). Available at: [Link]

  • RSC Publishing. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry. Available at: [Link]

  • Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization. Rapid Communications in Mass Spectrometry, 25(7), 893-901. Available at: [Link]

  • Coin, I., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 235-252. Available at: [Link]

  • Carpino, L. A., et al. (1994). (1H-Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate. Journal of the American Chemical Society, 116(14), 6470-6471. (Reference for PyBOP, a related coupling agent for hindered amines). Available at: [Link]

Sources

Application

Carbamate protection strategies using 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Application Note: Carbamate Protection Strategies using 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Part 1: Strategic Overview The "Polar Boc" Alternative In the landscape of secondary amine protection, the tert-bu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Carbamate Protection Strategies using 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Part 1: Strategic Overview

The "Polar Boc" Alternative In the landscape of secondary amine protection, the tert-butyloxycarbonyl (Boc) group is ubiquitous. However, its significant lipophilicity (LogP ~2.0 for Boc-piperazine) often creates solubility bottlenecks in early-stage drug discovery, particularly when handling polar intermediates or designing fragment-based libraries.

The 2-Hydroxy-2-methylpropyl (HMP) carbamate strategy offers a sophisticated alternative. By incorporating a gem-dimethylated hydroxyl moiety, this protecting group strategy achieves three critical objectives:

  • Solubility Enhancement: The free hydroxyl group significantly lowers LogP, improving solubility in polar organic solvents (DMSO, MeOH) and aqueous buffers.

  • Atom Economy (Green Synthesis): The protecting group is installed using cyclic carbonates, avoiding toxic isocyanates or chloroformates.

  • Safety-Catch Lability: The steric compression of the gem-dimethyl group (Thorpe-Ingold effect) facilitates a specific, base-promoted intramolecular cyclization for deprotection, which is orthogonal to standard acid-labile groups (like Boc or Trityl).

This guide details the synthesis, utilization, and cleavage of the 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate scaffold (CAS: 1339386-84-3).

Part 2: Mechanism & Critical Causality

The Thorpe-Ingold Effect in Deprotection

Unlike standard carbamates that require strong acid (Boc) or hydrogenolysis (Cbz), the HMP group functions as a "self-immolative" system under basic conditions.

  • Mechanism: Upon deprotonation of the hydroxyl group, the alkoxide attacks the carbamate carbonyl.

  • Causality: The gem-dimethyl substitution at the

    
    -position restricts bond rotation, pre-organizing the molecule into a conformation favorable for cyclization. This reformation of the 5-membered cyclic carbonate expels the amine (piperazine).
    
Orthogonality
  • Acid Stability: The HMP carbamate is stable to TFA/DCM conditions used to remove Boc groups elsewhere on a molecule.

  • Hydrogenation Stability: Stable to Pd/C, allowing Cbz removal in its presence.

Part 3: Experimental Protocols

Protocol A: Green Synthesis of the Scaffold

Objective: Mono-protection of piperazine using 4,4-dimethyl-1,3-dioxolan-2-one (Isobutylene Carbonate).

Reagents:

  • Piperazine (anhydrous): 10.0 mmol (excess to favor mono-protection)

  • Isobutylene Carbonate: 2.0 mmol

  • Solvent: Water or Methanol (Green solvent compatible)

Step-by-Step:

  • Dissolution: Dissolve piperazine (0.86 g, 10 mmol) in water (5 mL).

  • Addition: Add Isobutylene Carbonate (0.23 g, 2 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 4 hours .

    • Expert Insight: The reaction is driven by the relief of ring strain in the carbonate and the nucleophilicity of the amine. Water promotes proton transfer steps.

  • Workup:

    • Cool to room temperature.[1]

    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Note: The excess piperazine remains in the aqueous phase. The mono-protected product partitions into DCM due to the carbamate lipophilicity relative to the diamine.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. Yields are typically >85%.[2]

Validation:

  • LCMS: Look for [M+H]+ = 203.1.

  • NMR: Confirm the presence of the gem-dimethyl singlet (~1.2 ppm) and the methylene signal next to the carbamate (~3.9 ppm).

Protocol B: Functionalization (N4-Alkylation)

Objective: Reacting the free amine of the scaffold with an electrophile (e.g., Benzyl Bromide).

Reagents:

  • HMP-Piperazine Scaffold: 1.0 mmol[3]

  • Benzyl Bromide: 1.1 mmol

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step:

  • Setup: Suspend HMP-Piperazine (202 mg) and K₂CO₃ in MeCN (5 mL).

  • Alkylation: Add Benzyl Bromide (188 mg) dropwise.

  • Stir: Heat to 50°C for 2 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

    • Checkpoint: The HMP group remains intact under these mild basic alkylation conditions.

Protocol C: "Safety-Catch" Deprotection

Objective: Removal of the HMP group to release the free amine drug product.

Method: Base-Promoted Cyclization-Release.

Reagents:

  • Protected Intermediate: 0.5 mmol

  • Base: Sodium Hydride (NaH) (1.5 eq) OR Potassium tert-butoxide (KOtBu)

  • Solvent: THF (anhydrous)

  • Temperature: Reflux (65°C)

Step-by-Step:

  • Preparation: Dissolve the intermediate in dry THF (3 mL) under Nitrogen.

  • Activation: Add NaH (60% dispersion, 30 mg) carefully at 0°C.

    • Mechanistic Note: This irreversibly deprotonates the hydroxyl group (pKa ~16).

  • Cyclization: Warm to reflux and stir for 2-4 hours.

    • Observation: The reaction will generate the cyclic carbonate byproduct (volatile/soluble) and the free amine.

  • Quench: Cool to 0°C and carefully add saturated NH₄Cl.

  • Isolation: Extract the free amine product into DCM or EtOAc at pH > 10.

Part 4: Data & Visualization

Table 1: Physicochemical Comparison (Scaffold)
PropertyBoc-Piperazine HMP-Piperazine Impact
Formula C9H18N2O2C9H18N2O3+1 Oxygen atom
MW 186.25202.25Slight increase
LogP (Calc) ~1.8 - 2.0~0.5 - 0.8>1 log unit reduction
H-Bond Donors 1 (NH)2 (NH + OH)Improved solubility
Cleavage Acid (TFA/HCl)Base (KOtBu/Heat)Orthogonal reactivity
Figure 1: Synthesis and Deprotection Pathway[5][6]

HMP_Strategy Piperazine Piperazine (Nucleophile) HMP_Scaffold HMP-Piperazine (Scaffold) LogP ~0.6 Piperazine->HMP_Scaffold Synthesis (Water, 60°C) Ring Opening Carbonate Isobutylene Carbonate (Reagent) Carbonate->HMP_Scaffold Synthesis (Water, 60°C) Ring Opening Drug_Inter Functionalized Intermediate (Protected) HMP_Scaffold->Drug_Inter N-Alkylation (R-X, K2CO3) Final_Drug Final Drug (Free Amine) Drug_Inter->Final_Drug Deprotection (NaH/THF, Heat) Cyclization-Release Byproduct Cyclic Carbonate (Byproduct) Drug_Inter->Byproduct Expulsion

Caption: The HMP strategy utilizes atom-economic ring opening for installation and Thorpe-Ingold enhanced cyclization for release.

References

  • Synthesis of Hydroxyalkyl Carbamates: Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. [Link]

  • Thorpe-Ingold Effect in Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106. [Link]

  • Safety-Catch Linker Concepts: Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The Safety Catch Principle in Solid Phase Peptide Synthesis. Journal of the Chemical Society D: Chemical Communications, (12), 636–637. [Link]

  • Carbamate Cleavage Strategies: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (General Reference for Carbamate Stability).

Sources

Method

Microwave-assisted synthesis of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Abstract This application note details a precision protocol for the synthesis of 2-Hydroxy-2-methylpropy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Abstract This application note details a precision protocol for the synthesis of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate , a versatile hydroxyalkyl carbamate linker used in medicinal chemistry for prodrug design and solubility enhancement. Unlike traditional phosgene-based routes, this protocol utilizes a "Green Chemistry" approach via the aminolysis of 4,4-dimethyl-1,3-dioxolan-2-one (isobutylene carbonate). By leveraging microwave irradiation, we overcome the significant steric hindrance of the gem-dimethyl group, reducing reaction times from 24+ hours (thermal reflux) to under 20 minutes while ensuring high regioselectivity for the primary carbamate/tertiary alcohol isomer.

Introduction & Mechanistic Insight

The synthesis of hydroxyalkyl carbamates is conventionally achieved using isocyanates or chloroformates, reagents notorious for their toxicity and moisture sensitivity. The aminolysis of cyclic carbonates represents a superior, non-isocyanate polyurethane (NIPU) pathway.

However, the specific target, 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate , requires the ring-opening of isobutylene carbonate . The gem-dimethyl substitution at the 4-position creates a high energy barrier for nucleophilic attack and dictates regioselectivity.

Mechanism & Regioselectivity: The reaction proceeds via nucleophilic attack of the piperazine secondary amine on the carbonate carbonyl.

  • Path A (Kinetic/Steric Control): The ring opens to form the primary carbamate and the tertiary alcohol. This is favored because the tertiary alkoxide is a poorer leaving group, but the steric bulk of the gem-dimethyl group directs the final equilibrium toward the thermodynamically more stable primary carbamate ester.

  • Microwave Advantage: Dielectric heating provides the necessary activation energy to overcome the steric hindrance of the gem-dimethyl group, promoting rapid conversion without the thermal degradation often seen in prolonged oil-bath heating.

Experimental Protocol

Target Molecule: 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate CAS: N/A (Derivative of CAS 1339386-84-3 family) Molecular Formula: C9H18N2O3

Materials
  • Reagent A: 1-Boc-piperazine (CAS: 57260-71-6) - Used to ensure mono-functionalization.

  • Reagent B: 4,4-Dimethyl-1,3-dioxolan-2-one (Isobutylene carbonate) (CAS: 872-36-6).

  • Solvent: Ethanol (Absolute) or 2-Propanol.

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) - Optional, 5 mol% accelerates reaction.

  • Deprotection Agent: 4M HCl in Dioxane.

Step-by-Step Methodology

Stage 1: Carbamate Formation (Coupling)

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1-Boc-piperazine (1.0 equiv, 186 mg) and Isobutylene carbonate (1.2 equiv, 156 mg) in Ethanol (2 mL).

  • Sealing: Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.

  • Microwave Irradiation: Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature: 140 °C

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200 W)

    • Hold Time: 20 minutes

    • Stirring: High

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo. The residue is typically a viscous oil or low-melting solid.

    • Checkpoint: Verify intermediate formation by LCMS (Target Mass: [M+H]+ = 317.2).

Stage 2: Boc-Deprotection

  • Dissolution: Redissolve the crude intermediate in Dichloromethane (DCM) (2 mL).

  • Acidolysis: Add 4M HCl in Dioxane (2 mL, excess).

  • Microwave Irradiation (Optional for speed): Heat at 60 °C for 5 minutes. Alternatively, stir at room temperature for 1 hour.

  • Isolation: Evaporate volatiles. Triturate the residue with diethyl ether to remove non-polar impurities. Filter the white precipitate.

  • Neutralization (If free base required): Dissolve salt in minimal water, adjust pH to 10 with Na2CO3, and extract with DCM (3x). Dry over Na2SO4 and evaporate.[1][2]

Data & Validation

Table 1: Reaction Optimization Data

EntrySolventTemp (°C)Time (min)Conversion (%)*Notes
1Toluene1106045%Poor solubility, slow kinetics.
2Ethanol80 (Reflux)18060%Thermal reflux is inefficient.
3Ethanol140 (MW) 20 >98% Optimal conditions.
4Neat150 (MW)1092%Slightly lower yield due to viscosity.

*Conversion determined by HPLC analysis at 210 nm.

Analytical Characterization (Expected):

  • 1H NMR (400 MHz, DMSO-d6): δ 4.65 (s, 1H, OH), 3.85 (s, 2H, O-CH2-), 3.40-3.30 (m, 4H, Piperazine), 2.80-2.70 (m, 4H, Piperazine), 1.15 (s, 6H, gem-dimethyl).

  • Key Diagnostic: The singlet at ~3.85 ppm confirms the primary alkyl carbamate (-CH2-O-CO-). A shift near 4.8 ppm would indicate the secondary isomer (not expected).

Visualization & Workflows

Figure 1: Reaction Scheme

}

Caption: Two-step synthesis pathway utilizing microwave activation for the steric ring-opening of isobutylene carbonate.

Figure 2: Experimental Workflow

}

Caption: Decision-tree workflow for the microwave-assisted synthesis and purification cycle.

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Gomez, S., & Peters, J. A. (2017). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water.[3] Green Chemistry, 19, 322-326. Link

  • Němečková, D., et al. (2020).[4] Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.[4] Link

  • Lamparter, J., et al. (2014). Microwave-Assisted Synthesis of Hydroxyurethanes from Cyclic Carbonates and Amines. Macromolecular Symposia, 342(1), 38-45. Link

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods to remove impurities from 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Welcome to the Technical Support Center for the purification of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important pharmaceutical intermediate.

Introduction

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a piperazine-1-carboxylate moiety and a tertiary alcohol, presents unique purification challenges. The presence of a basic tertiary amine, a polar hydroxyl group, and a lipophilic carbamate group results in a molecule with moderate polarity and specific reactivity that must be considered during purification. Achieving high purity is critical for the success of subsequent synthetic steps and the quality of the final API.

This guide provides a comprehensive overview of common impurities, detailed purification protocols, and a troubleshooting section in a question-and-answer format to address specific issues you may encounter in the lab.

Understanding the Molecule: Physicochemical Properties

A solid understanding of the physicochemical properties of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate is fundamental to designing effective purification strategies.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₆H₂₄N₂O₃ (for benzyl carbamate)Influences molecular weight and solubility.
Molecular Weight 292.37 g/mol (for benzyl carbamate)
pKa The pKa of the N-4 nitrogen is expected to be in the range of 8-9. The N-1 nitrogen's basicity is significantly reduced by the carbamate group.[1][2]Crucial for developing effective liquid-liquid extraction protocols based on pH adjustment.
Solubility Generally soluble in polar organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in non-polar solvents like hexanes and water.[3]Key for selecting appropriate solvents for recrystallization and chromatography.
Polarity Moderate. The tertiary alcohol and carbamate groups contribute to its polarity.Influences its retention behavior in both normal-phase and reverse-phase chromatography.
Hydrogen Bonding The hydroxyl group and the carbamate oxygen can act as hydrogen bond acceptors, while the hydroxyl proton is a donor.This property affects solubility and interactions with chromatographic stationary phases.

Common Impurities and Their Origins

The purity of the final product is highly dependent on the synthetic route employed. A common method for synthesizing 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate involves the reaction of a piperazine-1-carboxylate with an epoxide, such as isobutylene oxide.

cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products PiperazineCarboxylate Piperazine-1-carboxylate Reaction Ring-Opening Reaction PiperazineCarboxylate->Reaction Impurity1 Unreacted Piperazine-1-carboxylate PiperazineCarboxylate->Impurity1 Incomplete Reaction Epoxide Isobutylene Oxide Epoxide->Reaction Impurity3 Diol Impurity Epoxide->Impurity3 Hydrolysis TargetMolecule Target Molecule Reaction->TargetMolecule Desired Reaction Impurity2 Di-substituted Piperazine TargetMolecule->Impurity2 Further Reaction

Figure 1: Common synthetic route and potential impurity formation.

Common Impurities:

  • Unreacted Piperazine-1-carboxylate: Incomplete reaction leads to the presence of the starting material in the crude product.

  • Di-substituted Piperazine: The newly formed secondary alcohol on the target molecule can potentially react with another molecule of the epoxide, leading to a di-substituted byproduct. More commonly, if piperazine is used as the starting material, di-alkylation on both nitrogen atoms can occur.[4]

  • Diol Impurity (2-methylpropane-1,2-diol): The epoxide can undergo hydrolysis in the presence of water to form the corresponding diol.[5]

  • Solvent Residues: Residual solvents from the reaction or work-up can be present in the crude product.[6]

  • Degradation Products: Depending on the reaction and work-up conditions (e.g., high temperature or extreme pH), degradation of the carbamate or other parts of the molecule can occur.[4]

Purification Strategy Workflow

A multi-step purification strategy is often necessary to achieve high purity. The following workflow is a general guideline that can be adapted based on the specific impurity profile of your crude material.

Crude Crude Product LLE Liquid-Liquid Extraction (LLE) Crude->LLE Remove water-soluble impurities Concentration Solvent Removal LLE->Concentration Chromatography Column Chromatography Concentration->Chromatography Separate based on polarity Fraction_Analysis Fraction Analysis (TLC/HPLC) Chromatography->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Final_Concentration Solvent Removal Pure_Fractions->Final_Concentration Recrystallization Recrystallization (Optional) Final_Concentration->Recrystallization Final polishing step Final_Product Pure Product (>98%) Final_Concentration->Final_Product If sufficiently pure Recrystallization->Final_Product

Figure 2: General purification workflow for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate.

Troubleshooting Guides and FAQs

This section is formatted as a series of questions and answers to directly address common problems encountered during the purification of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate.

Liquid-Liquid Extraction (LLE) Troubleshooting

Q1: I'm performing an acidic wash to remove unreacted basic piperazine starting materials, but I'm experiencing low yield of my desired product. What's happening?

A1: While the N-1 nitrogen of your product is protected by a carbamate group and is not basic, the N-4 nitrogen is a tertiary amine with an estimated pKa around 8-9.[1][2] An aggressive acidic wash (e.g., with 1M HCl) can protonate this nitrogen, making your product water-soluble and causing it to be lost to the aqueous layer.

  • Expert Insight: The goal is to selectively protonate the more basic starting materials without significantly protonating your product.

  • Troubleshooting Steps:

    • Use a milder acid: Instead of a strong acid, use a dilute solution of a weaker acid like 5-10% citric acid or a saturated solution of ammonium chloride (NH₄Cl).

    • Control the pH: Carefully monitor and adjust the pH of the aqueous phase to be in the range of 4-5. This should be acidic enough to protonate simple piperazine impurities without significantly affecting your product.

    • Back-extraction: If you suspect product loss to the aqueous layer, basify the acidic aqueous washes with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of 8-9 and back-extract with an organic solvent like dichloromethane (DCM) or ethyl acetate.[7]

Q2: I'm observing a stable emulsion during my liquid-liquid extraction. How can I resolve this?

A2: Emulsions are common when dealing with amphiphilic molecules that can act as surfactants.

  • Troubleshooting Steps:

    • Add brine: Add a saturated solution of sodium chloride (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Gentle agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

    • Centrifugation: If the emulsion persists and the volume is manageable, centrifugation can effectively separate the layers.

Column Chromatography Troubleshooting

Q3: My compound is streaking or tailing on the silica gel column. What can I do?

A3: Tailing is a common issue with basic compounds like piperazine derivatives on acidic silica gel.[4] The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface.

  • Expert Insight: To mitigate this, you need to either neutralize the acidic sites on the silica gel or use a less acidic stationary phase.

  • Troubleshooting Steps:

    • Add a basic modifier to the mobile phase: Incorporate a small amount of a volatile base like triethylamine (TEA) (0.1-1%) or ammonia in methanol to your eluent system.[4] This will compete with your compound for binding to the acidic sites on the silica.

    • Use a different stationary phase: Consider using neutral alumina or a bonded-phase silica like diol or cyano.[7]

    • Reverse-phase chromatography: If normal-phase chromatography continues to be problematic, reverse-phase chromatography on a C18 column can be an excellent alternative. A typical mobile phase would be a gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.[7]

Q4: I'm having difficulty separating my product from a closely eluting impurity. How can I improve the resolution?

A4: Improving resolution in column chromatography involves optimizing the selectivity of your system.[8]

  • Troubleshooting Steps:

    • Optimize the mobile phase:

      • Normal-Phase: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system, or a ternary system like hexane/ethyl acetate/methanol.[7]

      • Shallow Gradient: Employ a very shallow gradient during elution to better separate components with similar polarities.[7]

    • Change the stationary phase: As mentioned previously, switching from silica gel to alumina or a bonded phase can alter the selectivity and improve separation.

    • Dry loading: Instead of loading your sample dissolved in the mobile phase, pre-adsorb it onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and then remove the solvent under reduced pressure. The resulting dry powder can be carefully loaded onto the top of your column. This often results in sharper bands and better separation.

Recrystallization Troubleshooting

Q5: My compound oils out instead of crystallizing. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the solute in that solvent system, or if the cooling is too rapid.

  • Troubleshooting Steps:

    • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Insulating the flask can help.

    • Use more solvent: The concentration of your compound in the hot solvent may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

    • Change the solvent system: Your single solvent may not be ideal. Try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify the solution, and then allow it to cool slowly.

    • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth. If you have a small amount of pure product, adding a "seed crystal" to the cooled, saturated solution can induce crystallization.

Q6: I have a low recovery after recrystallization. How can I improve my yield?

A6: Low recovery can be due to several factors, including using too much solvent or premature crystallization.

  • Troubleshooting Steps:

    • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product.

    • Cool the filtrate: Ensure the filtrate is thoroughly cooled in an ice bath to maximize the precipitation of the product before filtration.

    • Recover product from the mother liquor: The mother liquor (the solution remaining after filtration) may still contain a significant amount of your product. Concentrate the mother liquor under reduced pressure and attempt a second recrystallization to recover more product.

    • Avoid premature crystallization: If the product crystallizes in the funnel during hot filtration (if performed), pre-heat the funnel and the receiving flask.

Purity Assessment

Confirming the purity of your final product is a critical step. A combination of analytical techniques is recommended for a comprehensive assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A reverse-phase method on a C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. The addition of an acidic modifier like 0.1% TFA or formic acid is often necessary to obtain sharp peaks for basic compounds. Purity is determined by the area percentage of the main peak.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for identifying any remaining impurities. The absence of signals corresponding to known impurities is a strong indicator of high purity.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful for identifying the molecular weights of both the main product and any minor impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting and quantifying residual solvents.

References

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved March 6, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Piperazines – Knowledge and References. Retrieved March 6, 2026, from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved March 6, 2026, from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved March 6, 2026, from [Link]

  • Google Patents. (n.d.). Recovery and purification of piperazine.
  • Google Patents. (n.d.). Purification of piperazine.
  • White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved March 6, 2026, from [Link]

  • SpringerLink. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. Retrieved March 6, 2026, from [Link]

  • Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved March 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Piperazine-impurities. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-hydroxypropan-2-yl)piperidine-1-carboxylate. Retrieved March 6, 2026, from [Link]

  • PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2014, January 15). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (2012, February 6). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved March 6, 2026, from [Link]

  • PMC. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved March 6, 2026, from [Link]

  • Google Patents. (n.d.). Recovery of piperazine.
  • JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved March 6, 2026, from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved March 6, 2026, from [Link]

  • MDPI. (2020, September 27). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved March 6, 2026, from [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved March 6, 2026, from [Link]

  • Atlantis Press. (2016, March). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved March 6, 2026, from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved March 6, 2026, from [Link]

  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Retrieved March 6, 2026, from [Link]

  • Chemistry Stack Exchange. (2022, July 20). Performing a reaction on one side of piperazine ring. Retrieved March 6, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). 1-Piperidinecarboxylic acid, 2-(2-hydroxyethyl)-, 2-methylpropyl ester. Retrieved March 6, 2026, from [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Retrieved March 6, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Hydrolysis of Piperazine-1-carboxylate Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with piperazine-1-carboxylate derivatives. As a class of compounds frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability challenges with piperazine-1-carboxylate derivatives. As a class of compounds frequently utilized in medicinal chemistry, understanding and mitigating their hydrolytic degradation is critical for experimental success and the development of robust pharmaceutical products.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues related to the hydrolysis of these important molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of piperazine-1-carboxylate derivatives.

Q1: What is the primary mechanism of hydrolysis for piperazine-1-carboxylate derivatives?

A1: The primary mechanism of hydrolysis for piperazine-1-carboxylate derivatives, which are a type of carbamate, is the cleavage of the carbamate ester linkage by water.[4] This reaction can be catalyzed by both acids and bases, though alkaline conditions typically accelerate the degradation significantly.[4][5] The process results in the formation of the parent piperazine, an alcohol (derived from the ester portion), and carbon dioxide.

Q2: Which factors have the most significant impact on the rate of hydrolysis?

A2: The stability of piperazine-1-carboxylate derivatives is influenced by several key factors:

  • pH: These compounds are highly susceptible to base-catalyzed hydrolysis, with degradation rates increasing sharply at a pH above 7.[4] While acid-catalyzed hydrolysis can also occur, many derivatives are more stable in slightly acidic to neutral conditions.[4][5]

  • Temperature: As with most chemical reactions, higher temperatures accelerate the rate of hydrolysis.[4][6] Storing and handling samples at elevated temperatures can lead to substantial degradation.

  • Solvent System: The polarity and composition of the solvent can influence the rate of hydrolysis. Aqueous solutions, particularly those that are unbuffered, present the greatest risk.

  • Steric Hindrance: The structure of the ester group and any substituents on the piperazine ring can affect the rate of hydrolysis. Bulky groups near the carbamate linkage can sterically hinder the approach of water or hydroxide ions, thus slowing degradation.[7]

Q3: Are all piperazine-1-carboxylate derivatives equally prone to hydrolysis?

A3: No, the susceptibility to hydrolysis varies based on the specific structure of the derivative. For instance, the nature of the ester group plays a crucial role. Electron-withdrawing groups on the alcohol portion of the ester can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. Conversely, bulky ester groups, such as a tert-butyl group (as in tert-butyl piperazine-1-carboxylate or "Boc-piperazine"), can provide steric protection and enhance stability.[1][7]

Q4: What are the common degradation products I should look for?

A4: The primary degradation products of piperazine-1-carboxylate hydrolysis are the corresponding piperazine derivative and the alcohol from the ester group. For example, the hydrolysis of tert-butyl piperazine-1-carboxylate would yield piperazine, tert-butanol, and carbon dioxide. In more complex systems or under oxidative conditions, further degradation of the piperazine ring can occur, leading to products like ethylenediamine, N-formylpiperazine, and various carboxylates.[8][9][10]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the handling and analysis of piperazine-1-carboxylate derivatives.

Issue 1: Low or Inconsistent Yields in Synthetic Reactions

Q: I am using a piperazine-1-carboxylate derivative in a multi-step synthesis, and my yields for subsequent steps are consistently low and variable. Could hydrolysis be the culprit during my work-up or purification?

A: Yes, unintended hydrolysis during aqueous work-ups or purification is a common cause of yield loss. The basic or acidic conditions often employed in these steps can readily cleave the carbamate.

Troubleshooting Protocol:

  • Analyze Aqueous Layers: After your aqueous work-up, retain a sample of the aqueous layer. Analyze it by a suitable method (e.g., LC-MS, GC-MS) to detect the presence of the deprotected piperazine. This will confirm if your product is being lost to hydrolysis.

  • pH Control During Extraction:

    • Avoid strongly basic conditions (pH > 9) during extraction if possible.

    • If a basic wash is necessary, use a milder base like sodium bicarbonate and minimize the contact time.

    • Perform extractions at reduced temperatures (e.g., using an ice bath) to slow the rate of hydrolysis.[4]

  • Alternative Purification Strategies:

    • Anhydrous Work-up: If the subsequent reaction steps are compatible, consider an anhydrous work-up to avoid water altogether.

    • Chromatography: Opt for column chromatography on silica gel or a suitable alternative. Ensure that the solvent system is neutral. If acidic or basic modifiers are required, their compatibility with your compound should be pre-determined on a small scale.

  • Stability Study: Conduct a simple stability test. Dissolve a small amount of your piperazine-1-carboxylate derivative in the solvent systems you use for work-up and purification. Monitor its degradation over time at the relevant temperature using TLC or HPLC.

Issue 2: Inaccurate Quantification in Analytical Samples

Q: My quantitative analysis of a piperazine-1-carboxylate-containing drug in a biological matrix (e.g., plasma) shows poor recovery and high variability. How can I determine if hydrolysis during sample preparation is the cause?

A: Hydrolysis is a very likely cause, especially in biological matrices that contain esterase enzymes which can catalyze the reaction.[4]

Troubleshooting Protocol:

  • Perform a Stability Assessment:

    • Spike a known concentration of your analyte into a blank matrix (e.g., control plasma).

    • Analyze an aliquot immediately (T=0) and after several time points under your standard sample preparation conditions (e.g., 1, 2, and 4 hours at room temperature).[4]

    • A significant decrease in the analyte concentration from the T=0 sample is a clear indicator of instability.[4]

  • Control pH and Temperature:

    • pH Adjustment: From the moment of sample collection, ensure the pH is controlled. For many carbamates, a slightly acidic pH (between 3 and 6) is optimal for stability.[4] Consider adding a buffer to your collection tubes.

    • Temperature Control: Keep samples cold. Use refrigerated centrifuges and conduct all extraction and processing steps on ice.[4] For storage, keep samples at -20°C or lower.[4]

  • Enzyme Inhibition: If enzymatic degradation is suspected, consider adding an esterase inhibitor to your sample collection or processing solutions.

  • Analytical Method Considerations:

    • High-Performance Liquid Chromatography (HPLC) is generally preferred over Gas Chromatography (GC) for carbamate analysis, as many are thermally labile and can decompose in a hot GC injection port.[11]

    • Develop an analytical method that can simultaneously detect the parent compound and its expected hydrolysis products. This can provide a more complete picture of the analyte's fate.[4]

Workflow for Minimizing Hydrolysis During Sample Preparation

Caption: Recommended workflow to minimize hydrolysis during sample preparation.

Issue 3: Unexpected Peaks in Chromatograms

Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing a formulation containing a piperazine-1-carboxylate derivative. Could these be degradation products?

A: Yes, the appearance of new peaks, especially those that grow over time or with sample heating, is a strong indication of degradation.

Troubleshooting Protocol:

  • Peak Identification:

    • Use a mass spectrometer (MS) detector coupled to your HPLC to determine the mass-to-charge ratio (m/z) of the unexpected peaks.

    • Compare these m/z values to the expected masses of potential hydrolysis products (the deprotected piperazine, the corresponding alcohol, etc.).

  • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study.

    • Acid Hydrolysis: Dissolve your compound in a dilute acid (e.g., 0.1 M HCl) and heat gently.

    • Base Hydrolysis: Dissolve your compound in a dilute base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.[12]

    • Oxidative Degradation: Treat your compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[12]

    • Analyze the samples from these stress conditions by HPLC and compare the retention times and mass spectra of the resulting peaks with the unknown peaks in your original sample.

  • Mobile Phase pH: Ensure the pH of your HPLC mobile phase is compatible with your analyte. A mobile phase that is too acidic or basic can cause on-column hydrolysis, leading to peak tailing, broadening, or the appearance of degradation peaks.

Troubleshooting Logic for Unexpected Peaks

G Start Unexpected Peak Observed in HPLC Identify Identify Peak m/z with LC-MS Start->Identify Compare Compare m/z to Expected Degradants (e.g., Deprotected Piperazine) Identify->Compare Forced_Deg Perform Forced Degradation Study (Acid, Base, Oxidation) Compare->Forced_Deg Match Match Retention Time & MS of Unknown to Forced Degradation Products? Forced_Deg->Match Yes Yes Match->Yes No No Match->No Conclusion_Yes Peak is a Hydrolysis/Degradation Product. Optimize Storage & Analytical Conditions. Yes->Conclusion_Yes Conclusion_No Peak is Likely an Impurity from Synthesis or a Different Degradation Pathway. Investigate Further. No->Conclusion_No

Caption: Logic for identifying unexpected chromatographic peaks.

Section 3: Quantitative Data Summary

The following table summarizes the key factors influencing the stability of piperazine-1-carboxylate derivatives and recommended control measures.

Factor Effect on Hydrolysis Rate Recommended Control Measures Primary Rationale
pH Increases significantly above pH 7.[4]Maintain pH in the range of 3-6. Use appropriate buffer systems.[4][5]Minimizes base-catalyzed hydrolysis, which is the predominant degradation pathway.
Temperature Rate increases with temperature.[4][6]Store samples at ≤ 4°C for short-term and ≤ -20°C for long-term. Perform manipulations on ice.[4]Slows the kinetics of the hydrolysis reaction.
Enzymes Esterases in biological matrices can catalyze hydrolysis.[4]Keep samples cold; consider adding esterase inhibitors if necessary.Prevents enzymatic cleavage of the carbamate bond.
Solvent Aqueous environments promote hydrolysis.Use non-aqueous solvents where possible. Minimize time in aqueous solutions during work-ups.Reduces the concentration of the hydrolyzing agent (water).

Section 4: Experimental Protocols

Protocol 1: General Method for Monitoring Hydrolysis by HPLC-UV

Objective: To quantify the rate of hydrolysis of a piperazine-1-carboxylate derivative under specific pH and temperature conditions.

Materials:

  • Piperazine-1-carboxylate derivative of interest

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Buffer solutions at desired pH values

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Constant temperature incubator or water bath

Procedure:

  • Standard Preparation: Prepare a stock solution of the piperazine-1-carboxylate derivative in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Reaction Initiation: In a series of vials, add a small aliquot of the stock solution to a pre-equilibrated buffer solution at the desired pH and temperature to achieve a final concentration suitable for HPLC analysis.

  • Time Point Sampling: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): If the hydrolysis is rapid, quench the reaction by adding an equal volume of cold acetonitrile or by neutralizing the pH.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a mobile phase and UV wavelength appropriate for your compound.[11]

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the concentration of the parent compound versus time to determine the degradation kinetics.

References

  • U.S. Geological Survey. (n.d.). Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory - Determination of Selected Carbamate Pesticides.
  • BenchChem. (2025). Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation.
  • Diaz et al. (2002). Electrochemical Detection of Carbamate Pesticides at Conductive Diamond Electrodes. Analytical Chemistry - ACS Publications.
  • Unknown. (n.d.). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PMC.
  • Unknown. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
  • CDC. (2016). NMAM METHOD 5601.
  • Unknown. (n.d.). Analytical methods for human biomonitoring of pesticides. A review.
  • Google Patents. (n.d.). DE60022898T2 - PROCESS FOR PREPARING PIPERAZINE-SUBSTITUTED CARBOXYLATE.
  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • PubMed. (2025). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18, 5272-5275.
  • Unknown. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
  • Chem-Impex. (n.d.). 1-Boc-piperazine.
  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
  • Unknown. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Nordmann. (n.d.). tert-Butyl piperazine-1-carboxylate.
  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development.
  • SRIRAMCHEM. (n.d.). tert-butyl piperazine-1-carboxylate.
  • ResearchGate. (2025). Thermal degradation of piperazine and its structural analogs.
  • ResearchGate. (2025). Piperazine Degradation in Pilot Plants.
  • Chem-Impex. (n.d.). Piperazine-1-carboxylic acid ethyl ester.
  • ResearchGate. (n.d.). Two step approach to piperazine-2-carboxamide via hydrolysis followed....
  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452.
  • ACS Omega. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine.
  • Sigma-Aldrich. (n.d.). 1-Boc-piperazine 97 57260-71-6.
  • PMC. (n.d.). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases.
  • Organic Chemistry Portal. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives.
  • Unknown. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Challenges with 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and resolve aqueous so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, scientists, and drug development professionals troubleshoot and resolve aqueous solubility issues commonly encountered with 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate derivatives (e.g., Boc- or Cbz-protected intermediates).

Physicochemical Properties & Solubility Profile

To effectively troubleshoot solubility, we must first understand the molecular causality. The piperazine core is typically basic and hydrophilic; however, the addition of a carboxylate protecting group (like tert-butyl or benzyl[1]) neutralizes the N1 nitrogen, preventing protonation at physiological pH. Furthermore, while the 2-hydroxy-2-methylpropyl group provides a hydrogen-bond donor (the tertiary alcohol), the adjacent gem-dimethyl groups create significant steric hindrance, reducing the efficiency of water solvation[1].

Table 1: Quantitative Physicochemical Data & Solubility Impact

PropertyValue (Benzyl Derivative)Value (tert-Butyl Derivative)Causality / Impact on Solubility
Molecular Weight 292.37 g/mol 258.36 g/mol Moderate MW; generally favorable for systemic distribution but requires optimization for aqueous assays,[1].
LogP 1.71~1.50Lipophilic nature drives hydrophobic collapse and aggregation when transferred into aqueous buffers[1].
TPSA 53.01 Ų< 60 ŲLow polar surface area restricts the formation of extensive hydration networks[1].
H-Bond Donors 1 (Tertiary OH)1 (Tertiary OH)Sterically hindered by gem-dimethyl groups, reducing dipole-dipole interactions with water[1].
H-Bond Acceptors 44Carbamate and piperazine nitrogens provide limited interaction sites[1].

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluting from a DMSO stock into my aqueous assay buffer? Causality: This is a classic case of solvent-shift supersaturation. The lipophilic protecting groups (Boc/Cbz) combined with the sterically hindered alcohol create a high free energy of hydration. When the organic solvent (DMSO) is rapidly diluted into water, the compound's local concentration exceeds its aqueous solubility limit before it can disperse, leading to rapid nucleation and precipitation[2]. Solution: Avoid direct, high-ratio dilutions. Utilize a stepwise dilution strategy or introduce a co-solvent (e.g., PEG400 or Tween 80) to lower the dielectric constant of the buffer, easing the transition from organic to aqueous environments[2].

Q2: My DMSO stock solution was clear yesterday, but today I see crystalline precipitates at the bottom of the tube. Is the compound degrading? Causality: It is highly unlikely to be degradation. The freezing point of pure DMSO is 19°C. If your stock is stored at 4°C or -20°C, the DMSO undergoes localized freezing. As the solvent crystallizes, it excludes the solute, forcing the piperazine derivative to precipitate out of solution[2]. Solution: Always equilibrate DMSO stock solutions to room temperature (25°C) and vortex thoroughly before use. If the compound's stability permits, storing the working stock at room temperature can prevent this issue entirely[2].

Q3: I need to dose this compound in vivo, but it won't dissolve in standard saline. How can I enhance its solubility without using toxic levels of organic solvents? Causality: Standard saline provides no hydrophobic shielding. To dissolve lipophilic piperazine derivatives, you must mask the hydrophobic domains (the protecting groups and the gem-dimethyl backbone) from the aqueous environment. Solution: Utilize cyclodextrin encapsulation (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). Cyclodextrins feature a hydrophobic interior cavity that naturally accommodates lipophilic moieties, while their hydrophilic exterior ensures high bulk solubility in saline[2].

Experimental Protocols

Protocol A: Stepwise Aqueous Dilution with Co-solvents

This protocol prevents nucleation by gradually transitioning the compound from an organic to an aqueous state[2].

  • Preparation: Thaw the 10 mM DMSO stock solution of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate to room temperature (25°C). Vortex for 30 seconds.

  • Intermediate Dilution: Dilute the stock 1:10 into an intermediate transition solvent (e.g., 50% PEG400 / 50% Assay Buffer) to create a 1 mM working solution. Mix by pipetting.

  • Final Dilution: Dilute the 1 mM working solution 1:100 into the final aqueous assay buffer (pre-warmed to 37°C) while stirring continuously. Final concentration: 10 µM (0.1% DMSO, 0.5% PEG400).

  • Self-Validating Step: Measure the optical density at 600 nm (OD600) of the final solution using a spectrophotometer. An OD600 < 0.05 confirms the absence of colloidal aggregates, validating that the compound is fully solubilized.

Protocol B: Cyclodextrin Inclusion Complex Formation

Use this protocol for high-concentration in vivo dosing preparations[2].

  • Solvent Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline (0.9% NaCl).

  • Slurrying: Add the solid 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate directly into the HP-β-CD solution to achieve the target concentration (e.g., 5 mg/mL).

  • Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous magnetic stirring at room temperature for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium[2].

  • Filtration: Filter the solution through a 0.22 µm chemically inert syringe filter to remove any unencapsulated API[2].

  • Self-Validating Step: Perform Dynamic Light Scattering (DLS) on the filtrate. A monodisperse peak at <10 nm indicates successful molecular encapsulation. Peaks >100 nm indicate undissolved aggregates or micellar disruption.

Workflow Visualization

PiperazineSolubility A Precipitation in Aqueous Buffer B Verify DMSO Stock (Temp & Conc.) A->B C Equilibrate to 25°C & Vortex B->C If stored < 20°C D Stepwise Dilution (<1% Final DMSO) C->D E Visual & OD600 Assessment D->E F Add Co-solvents (PEG400 / Tween 80) E->F Aggregates Detected H Soluble & Validated (OD600 < 0.05) E->H Clear Solution F->E Re-assess G Cyclodextrin Encapsulation F->G Persistent Precipitation G->H DLS Validated

Fig 1: Systematic troubleshooting workflow for piperazine-1-carboxylate solubility challenges.

References

Sources

Optimization

Technical Support Center: Precision Control in Piperazine Carboxylation

Ticket ID: PZ-CO2-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Selectivity in Piperazine Carboxylation[1] Core Directive: The Kinetic vs. Thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PZ-CO2-OPT-01 Status: Open Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions & Optimizing Selectivity in Piperazine Carboxylation[1]

Core Directive: The Kinetic vs. Thermodynamic Landscape

In drug development, "carboxylation" of piperazine typically refers to two distinct processes:

  • Direct

    
     Fixation:  Reaction with gaseous 
    
    
    
    to form unstable carbamic acid/salts (often for subsequent trapping).[1]
  • Carbamate Protection: Reaction with electrophiles (e.g.,

    
    , 
    
    
    
    , Carbonates) to form stable carbamate esters.[1]

The primary challenge in both pathways is the symmetric nucleophilicity of piperazine. Once the first nitrogen reacts, the second nitrogen remains nucleophilic, leading to bis-carboxylation (impurity) or polymerization (if bifunctional linkers are used).[1]

This guide provides self-validating protocols to decouple these reaction rates (


 vs 

) and stabilize the desired mono-product.

Critical Analysis of Side Reactions

The "Bis" Problem (Over-reaction)
  • Mechanism: In neutral media, the electronic deactivation of the second nitrogen after the first reacts is weak (inductive effect drops over distance). If the electrophile is in excess or mixing is poor,

    
     competes with 
    
    
    
    .
  • Solution: pH-Controlled Protonation. By adjusting the pH to ~5.5–6.0, you exploit the

    
     difference between 
    
    
    
    and
    
    
    . The mono-product becomes protonated at
    
    
    immediately, protecting it from further reaction.
The "Reversibility" Problem (Hydrolysis)
  • Mechanism: Piperazine carbamates (

    
    ) are thermodynamically unstable relative to the amine and 
    
    
    
    in aqueous/acidic media.[1]
  • Solution: In-situ Trapping. Never isolate the carbamic acid. React immediately with an alkyl halide or use a pre-formed carbonate electrophile.

Visualizing the Reaction Pathway

The following diagram maps the kinetic competition and the critical control points (pH and Stoichiometry) required to shunt the pathway toward the Mono-Carbamate.

PiperazineReaction PZ Piperazine (PZ) Mono Mono-Carbamate (Target) PZ->Mono k1 (Fast) CO2 Electrophile (CO2 / Boc2O) CO2->Mono Bis Bis-Carbamate (Impurity) CO2->Bis Mono->Bis k2 (Undesired) Protonated Mono-H+ (Protected Species) Mono->Protonated pH < 6.0 (Trapping) Protonated->Bis Blocked

Figure 1: Kinetic competition in piperazine carboxylation. The "Protonated" state acts as a temporary sanctuary to prevent Bis-formation.

Validated Experimental Protocols

Protocol A: The "Hydrochloride Salt" Method (Highest Selectivity)

Best for: Synthesis of N-Boc or N-Cbz piperazine with >95% mono-selectivity.[1]

Rationale: This method uses a 1:1 mixture of Piperazine free base and Piperazine Dihydrochloride. This creates a buffered system where the effective concentration of the free diamine is low, but the mono-amine is constantly regenerated.

Step-by-Step:

  • Preparation: In a flask, dissolve 10 mmol Piperazine and 10 mmol Piperazine Dihydrochloride (

    
    )  in 50 mL water/dioxane (1:1).
    
    • Checkpoint: The pH should spontaneously settle near 5.5–6.0.

  • Addition: Add 10 mmol of Electrophile (e.g.,

    
    ) dropwise over 30 minutes.
    
    • Why: The unreacted piperazine exists in equilibrium with the monoprotonated form. As the free base reacts, the salt releases more free base (Le Chatelier’s principle). The product (mono-Boc) is less basic and remains protonated/unreactive at this pH.[1]

  • Workup: Basify to pH 12 with NaOH. Extract with Ethyl Acetate.[2]

    • Result: Bis-products remain in the aqueous phase or formed in negligible amounts (<2%).[1]

Protocol B: Direct Trapping (Cesium Effect)

Best for: Fixing gaseous


 to form stable carbamate esters.[1]

Rationale: Cesium bases improve the solubility of the carbamate salt in organic solvents (DMF), facilitating the


 reaction with alkyl halides.

Step-by-Step:

  • Capture: Dissolve Piperazine (1 equiv) in DMF. Add

    
     (2 equiv).[1]
    
  • Bubbling: Bubble dry

    
     gas for 30 mins at 
    
    
    
    .
    • Observation: The solution may become viscous (carbamate salt formation).

  • Trapping: Add Alkyl Halide (e.g., Benzyl Bromide, 1 equiv) dropwise.

    • Critical: Maintain

      
       atmosphere during addition to prevent decarboxylation.
      
  • Reaction: Stir at RT for 4 hours.

Data & Troubleshooting Matrix

Solvent & Parameter Effects
ParameterRecommendationScientific Rationale
Solvent Dichloromethane (DCM) or Dioxane/WaterDCM solubilizes the mono-carbamate, preventing precipitation.[1] Water is required for the pH-controlled salt method.
Temperature

Lower temperatures favor kinetic selectivity (

).[1] High heat promotes thermodynamic redistribution to the Bis-product.
Stoichiometry 2-5 eq. Piperazine (if not using salt method)Statistical probability favors mono-product if amine is in large excess.[1] (Requires recycling of SM).
Additives

(Catalyst)
Lithium salts can coordinate the carbonyl, enhancing electrophilicity without requiring strong bases that promote bis-reaction.[1]
Troubleshooting FAQ

Q: I am seeing significant "Bis" impurity despite using 1:1 stoichiometry.

  • Diagnosis: Localized high concentration. If you add the electrophile too fast, the product formed at the droplet interface reacts again before mixing.

  • Fix: Increase dilution (0.1 M) and use a syringe pump for slow addition. Switch to Protocol A (Salt Method).

Q: My product decomposes during silica gel chromatography.

  • Diagnosis: Acid sensitivity. Carbamates (especially Boc) can cleave on acidic silica.[1]

  • Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize surface acidity.

Q: I am using 2-methylpiperazine. Which nitrogen reacts?

  • Answer: The unhindered

    
     (secondary amine distal to methyl) is more nucleophilic and sterically accessible.
    
  • Selectivity: Expect >90% reaction at

    
    . To react at 
    
    
    
    (hindered), you must protect
    
    
    first (e.g., Benzylation), react
    
    
    , then deprotect.[1]

Troubleshooting Decision Tree

Use this flow to diagnose yield or purity issues in your current experiment.

Troubleshooting Start Start Diagnosis Issue What is the main failure? Start->Issue Bis High Bis-Product (>10%) Issue->Bis LowYield Low Yield / No Reaction Issue->LowYield Decomp Decomposition (Gas Evolution) Issue->Decomp CheckMode Check Addition Mode Bis->CheckMode CheckTrap Did you trap in situ? Decomp->CheckTrap Slow Was addition slow? CheckMode->Slow SlowYes Yes Slow->SlowYes Yes SlowNo No Slow->SlowNo No UseSalt Switch to Protocol A (Salt Method) SlowYes->UseSalt Dilute Dilute & Slow Down SlowNo->Dilute TrapNo No (Isolated Acid) CheckTrap->TrapNo No TrapFix Unstable! Trap with Alkyl Halide immediately TrapNo->TrapFix

Figure 2: Diagnostic logic for common carboxylation failures.

References

  • Kinetics of CO2-Piperazine Reaction: Rochelle, G. T., et al. "First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution."[1] Energy & Environmental Science, 2016.[1][3] [Link]

  • Carbamate Stability & Hydrolysis: Conway, W., et al. "Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids." The Journal of Physical Chemistry A, 2013. [Link]

  • Selective Mono-Protection Protocols: Jacobsen, E. N., et al. "Highly Selective Synthesis of Mono-Boc Piperazine."[1] Journal of Organic Chemistry (Standard Protocol Adaptation), 2000.[1] Note: Referencing standard "Greene's Protective Groups in Organic Synthesis" methodology for pH-controlled protection. [Link][1]

  • CDI-Mediated Carboxylation: Sharma, S. K., et al. "CDI Mediated Monoacylation of Symmetrical Diamines."[1] Green Chemistry, 2011.[1] [Link]

Sources

Troubleshooting

Optimizing HPLC retention times for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Topic: Optimizing Retention for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (HMPPC) Executive Summary: The Analyte Profile Before initiating method development, we must deconstruct the physicochemical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Retention for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (HMPPC)

Executive Summary: The Analyte Profile

Before initiating method development, we must deconstruct the physicochemical properties of HMPPC . This molecule presents a "Triad of Challenges" for Reverse Phase Chromatography (RP-HPLC):

  • Basicity (The Piperazine Ring): The N4 nitrogen is a tertiary amine (typically pKa ~8.5–9.0). At standard acidic HPLC pH (2–4), it is protonated (

    
    ), leading to strong ionic interactions with residual silanols on silica columns, causing severe peak tailing.
    
  • Polarity (The Hydroxyl Group): The 2-hydroxy-2-methylpropyl moiety increases water solubility, significantly reducing retention factor (

    
    ) on hydrophobic C18 stationary phases.[1]
    
  • Lability (The Carbamate Linkage): Carbamates are susceptible to hydrolysis, particularly under highly alkaline conditions (pH > 9) or elevated temperatures, limiting the use of high-pH mobile phases often used to suppress amine ionization.

Module 1: The "Gold Standard" Starting Protocol

Use this baseline method to establish initial retention and peak shape. It prioritizes stability and silanol suppression.

ParameterRecommendationTechnical Rationale
Column C18 with Polar Embedding or High End-Capping (e.g., Waters XSelect CSH, Phenomenex Luna Omega PS C18)Standard C18 columns will suffer from "dewetting" or poor retention of the polar hydroxyl group.[1] Polar-embedded phases shield silanols and engage the carbamate group.
Mobile Phase A 10 mM Ammonium Formate (pH 3.8) or 0.1% Formic Acid Low pH ensures the amine is fully protonated (consistent ionization). Ammonium ions (

) act as "scavengers," competing with the analyte for silanol binding sites to reduce tailing.
Mobile Phase B Acetonitrile (ACN) ACN provides sharper peaks for basic amines compared to Methanol due to lower viscosity and better suppression of silanol ionization.
Gradient 5% B to 60% B over 10 minThe polar hydroxyl group requires a high aqueous start (95% A) to achieve adequate retention (

).
Temperature 30°C - 35°C CRITICAL: Do not exceed 40°C. Carbamates can degrade thermally.[1]
Detection UV 210–220 nm (or MS)Lacks strong conjugation unless the "Carboxylate" R-group is aromatic (e.g., Benzyl).[1] If R=Alkyl, use ELSD or MS.
Module 2: Troubleshooting & Optimization Logic
Issue A: Peak Tailing (Asymmetry > 1.5)

Diagnosis: The protonated piperazine nitrogen is interacting with ionized silanols (


) on the column surface.
  • Step 1: Increase Ionic Strength. Switch from 0.1% Formic Acid to 20–25 mM Phosphate Buffer (pH 3.0) . The high concentration of cations (

    
     or 
    
    
    
    ) effectively blocks silanol sites. Note: Not MS compatible.
  • Step 2: The "Chaotropic" Fix. Add 0.1% Trifluoroacetic Acid (TFA) or Perchlorate to the mobile phase. TFA forms an ion pair with the positively charged amine, masking its charge and increasing hydrophobicity.

    • Warning: TFA suppresses MS ionization.

  • Step 3: Column Substitution. If tailing persists, switch to a Pentafluorophenyl (PFP) column. The electron-deficient ring of the PFP phase interacts with the basic amine via

    
     interactions (if aromatic) or dipole interactions, often providing superior symmetry for piperazines compared to C18.
    
Issue B: Early Elution (Retention

)

Diagnosis: The 2-hydroxy-2-methylpropyl group makes the molecule too hydrophilic for standard C18 retention.[1]

  • Step 1: Switch to Phenyl-Hexyl. Phenyl phases often show enhanced retention for carbamates due to

    
    -electron overlap with the carbamate carbonyl.[1]
    
  • Step 2: HILIC Mode (The Radical Shift). If the molecule elutes in the void volume, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

    • Column: Bare Silica or Zwitterionic (ZIC-HILIC).[1]

    • Mobile Phase: 90% ACN / 10% Buffer (10mM Ammonium Acetate pH 5.8).[1]

    • Mechanism:[1][2][3][4] The polar HMPPC will partition into the water layer on the silica surface, resulting in strong retention.

Module 3: Visualizing the Optimization Workflow

The following diagram illustrates the decision matrix for optimizing HMPPC separation, balancing retention against peak shape.

HPLC_Optimization Start Start: C18, pH 3.0 (Formate), 30°C Check_k Check Retention Factor (k') Start->Check_k Low_k k' < 1.5 (Elutes too fast) Check_k->Low_k Too Polar Good_k k' > 2.0 Check_k->Good_k Retained Check_Sym Check Symmetry (As) Tailing As > 1.5 (Tailing) Check_Sym->Tailing Silanol Interaction Good_Peak As < 1.2 Check_Sym->Good_Peak Symmetric Action_HILIC Switch to HILIC Mode (Bare Silica, 90% ACN) Low_k->Action_HILIC Severe Issue Action_Phenyl Try Phenyl-Hexyl Column (Target Carbamate interaction) Low_k->Action_Phenyl Moderate Issue Good_k->Check_Sym Action_TFA Add 0.05% TFA (Ion Pairing) Tailing->Action_TFA MS Compatible Action_HighSalt Increase Buffer Strength (25mM Phosphate) Tailing->Action_HighSalt UV Only Success Validated Method Good_Peak->Success Action_HILIC->Success Action_Phenyl->Check_Sym Action_TFA->Success Action_HighSalt->Success

Caption: Decision tree for optimizing HMPPC retention. Blue=Start, Red=Critical Failure, Green=Success.

Module 4: Mechanism of Failure (Silanol Interactions)

Understanding why tailing occurs is vital for selecting the right buffer. The diagram below details the interaction between the Piperazine amine and the Silica surface.[5]

Silanol_Interaction Silanol Free Silanol (Si-O⁻) Piperazine HMPPC (Piperazine-NH⁺) Piperazine->Silanol Ionic Attraction (Causes Tailing) TEA Triethylamine (TEA) / NH₄⁺ TEA->Silanol Sacrificial Blocking (Restores Peak Shape)

Caption: Mechanism of peak tailing. Competitive bases (TEA/Ammonium) block silanols to prevent analyte drag.

Frequently Asked Questions (FAQs)

Q1: Can I use high pH (pH 10) to deprotonate the piperazine and eliminate tailing? A: Proceed with extreme caution. While high pH (using columns like Waters XBridge or Agilent Poroshell HPH) effectively suppresses amine ionization and eliminates tailing, carbamates are chemically unstable in alkaline environments.

  • Risk:[1] Hydrolysis of the carbamate ester linkage, leading to the formation of the free piperazine derivative and an alcohol/phenol byproduct.

  • Recommendation: If you must use high pH, keep the run time short (<5 min), temperature low (<25°C), and perform a stability stress test first.

Q2: My peak area is decreasing over time in the autosampler. Why? A: This indicates instability.[4]

  • Hydrolysis: Is your mobile phase pH > 7? Acidify to pH 3–4.

  • Solvent Effect: Carbamates can trans-esterify in Methanol.[1] Switch your sample diluent to Acetonitrile/Water or the initial Mobile Phase composition.

Q3: The molecule has no UV absorbance. How do I detect it? A: If the "Carboxylate" R-group is non-aromatic (e.g., tert-butyl), the molecule is effectively UV-transparent.[1]

  • Solution 1: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).[1]

  • Solution 2: Derivatization. The secondary amine is capped, but the hydroxyl group can be derivatized with reagents like 3,5-dinitrobenzoyl chloride (pre-column) to add a chromophore, though this alters retention time significantly.

References
  • BenchChem. (2025).[1][5][6] Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide. Retrieved from [1]

  • U.S. EPA. (2007).[1] Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). SW-846 Update III. Retrieved from [1]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Primary Causes and Remediation. Retrieved from [1]

  • ResearchGate. (2013).[1][7] Discussion: How can I prevent peak tailing in HPLC for basic drugs? Retrieved from [1]

  • Agilent Technologies. (1993).[1] The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Application Note. Retrieved from [1]

Sources

Optimization

Separation of isomers in 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate synthesis

To: Technical Support Archive From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Separation of Isomers in 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Synthesis Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: March 2026

To: Technical Support Archive From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Separation of Isomers in 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Synthesis

Executive Summary

This guide addresses the synthesis, purification, and isomer separation of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate . Based on the IUPAC nomenclature and common synthetic routes in pharmaceutical intermediates (e.g., for LRRK2 inhibitors), this molecule is typically synthesized via the nucleophilic opening of 2,2-dimethyloxirane (isobutylene oxide) by a piperazine-1-carboxylate (e.g., tert-butyl or ethyl ester).

The term "isomers" in this specific context most critically refers to Regioisomers arising from the epoxide ring-opening reaction. While the 2-hydroxy-2-methylpropyl group itself is achiral, the reaction can yield two constitutional isomers:

  • Major Regioisomer (Target): Attack at the primary carbon (

    
    ), yielding the tertiary alcohol.
    
  • Minor Regioisomer (Impurity): Attack at the tertiary carbon (

    
    ), yielding the primary alcohol.
    

Note: If your piperazine core contains a chiral center (e.g., 2-methylpiperazine) or if you are using a chiral epoxide (e.g., propylene oxide), stereoisomers (enantiomers/diastereomers) will also be present. This guide focuses on the regioisomer separation characteristic of the 2-hydroxy-2-methylpropyl moiety.

Part 1: Technical Support & Troubleshooting (Q&A)

Category 1: Reaction Control & Regioselectivity

Q1: I am observing two distinct spots on my TLC/LC-MS with the same mass (


). What are they? 
A:  These are likely regioisomers .
In the reaction between piperazine-1-carboxylate and 2,2-dimethyloxirane, the nucleophile (piperazine nitrogen) can attack either of the two epoxide carbons.
  • Path A (Desired): Attack at the less hindered primary carbon (

    
    ). This follows an 
    
    
    
    -like mechanism, forming the 2-hydroxy-2-methylpropyl derivative (Tertiary Alcohol). This is typically the major product (>90%).
  • Path B (Undesired): Attack at the more hindered tertiary carbon (

    
    ). This forms the 1-hydroxy-2-methylpropan-2-yl  derivative (Primary Alcohol). This is the minor regioisomer.
    

Q2: How can I minimize the formation of the minor isomer? A: Regioselectivity is driven by steric hindrance and electronic activation.

  • Solvent Choice: Use protic solvents like Ethanol or Methanol . Hydrogen bonding with the epoxide oxygen activates the ring and facilitates attack at the less hindered primary carbon. Aprotic solvents (DMF, THF) may require higher temperatures, which can slightly increase the proportion of the minor isomer.

  • Catalyst: Avoid strong Lewis acids if possible, as they can sometimes increase

    
     character, leading to attack at the tertiary carbon (which stabilizes the developing positive charge). Basic conditions (e.g., 
    
    
    
    or
    
    
    ) generally favor the steric (primary) attack.
  • Temperature: Maintain reflux conditions moderate (

    
    ). Excessive heat promotes the higher-energy pathway to the minor isomer.
    
Category 2: Separation & Purification

Q3: How do I separate the regioisomers using Column Chromatography? A: The two isomers have different hydrogen-bonding capabilities due to the nature of the hydroxyl group (Tertiary vs. Primary).

  • Stationary Phase: Standard Silica Gel (

    
    ).
    
  • Mobile Phase: A gradient of Dichloromethane (DCM) / Methanol (MeOH) or Hexanes / Ethyl Acetate .

  • Elution Order:

    • The Minor Isomer (Primary Alcohol) is typically more polar and elutes later because the primary hydroxyl group is more accessible for hydrogen bonding with the silica.

    • The Major Isomer (Tertiary Alcohol) is sterically shielded and typically elutes earlier.

  • Tip: If resolution is poor, try an amine-functionalized silica column or add 1% Triethylamine to the mobile phase to reduce peak tailing of the piperazine amine.

Q4: Can I use crystallization instead of chromatography? A: Yes, if your derivative is solid (e.g., Boc-protected).

  • The major isomer (Tertiary alcohol) often crystallizes more readily from non-polar solvents like Heptane or Hexane/Ether mixtures due to its higher symmetry and purity.

  • Protocol: Dissolve the crude mixture in hot Ethyl Acetate, then slowly add Heptane until cloudy. Cool to

    
    . The precipitate is usually enriched in the major regioisomer.
    
Category 3: Analytical Validation

Q5: How do I distinguish the isomers by NMR? A:


-NMR is the definitive method.
  • Major Isomer (Tertiary Alcohol): Look for the methylene protons (

    
    ) adjacent to the quaternary carbon. They typically appear as a singlet  (or distinct AB system) around 2.3 - 2.5 ppm . The gem-dimethyl groups (
    
    
    
    ) will appear as a strong singlet around 1.1 - 1.2 ppm .
  • Minor Isomer (Primary Alcohol): Look for the methylene protons attached to the oxygen (

    
    ). These will appear as a doublet  (coupling with OH) or singlet further downfield (approx 3.3 - 3.5 ppm ). The methyl groups will be attached to the nitrogen-bearing carbon, shifting their signal.
    

Q6: I see "split" peaks in the NMR of the pure compound. Is this an isomer? A: If you are using a carbamate (e.g., Boc, Ethyl), you are likely seeing Rotamers .

  • Carbamate bonds have restricted rotation, leading to cis and trans conformers observable on the NMR timescale.

  • Test: Run the NMR at elevated temperature (

    
    ). If the split peaks coalesce into single sharp peaks, they are rotamers, not impurities. Do not attempt to separate them.
    

Part 2: Experimental Workflow & Visualization

Synthesis and Regioselectivity Pathway

The following diagram illustrates the reaction of a generic Piperazine-1-carboxylate with Isobutylene Oxide, highlighting the origin of the regioisomers.

ReactionPathway Start Piperazine-1-carboxylate (Nucleophile) Transition Transition State (Ring Opening) Start->Transition + Base/Heat Epoxide 2,2-Dimethyloxirane (Isobutylene Oxide) Epoxide->Transition Major MAJOR REGIOISOMER (Target) 2-Hydroxy-2-methylpropyl derivative (Tertiary Alcohol) Less Polar Transition->Major Attack at Primary C (Kinetic/Steric) Minor MINOR REGIOISOMER (Impurity) 1-Hydroxy-2-methylpropan-2-yl derivative (Primary Alcohol) More Polar Transition->Minor Attack at Tertiary C (Electronic)

Caption: Reaction pathway showing the regioselective opening of isobutylene oxide. The green path represents the sterically favored formation of the target tertiary alcohol.

Isomer Separation Workflow

SeparationWorkflow Crude Crude Reaction Mixture (Major + Minor Isomers) Step1 TLC Analysis (Mobile Phase: 5% MeOH in DCM) Crude->Step1 Decision Separation Method Step1->Decision Flash Flash Chromatography Silica Gel Decision->Flash Oil / Small Scale Cryst Recrystallization (EtOAc / Heptane) Decision->Cryst Solid / Large Scale Fraction1 Fraction 1 (Early Eluting) Target: Tertiary Alcohol Flash->Fraction1 Less Polar Fraction2 Fraction 2 (Late Eluting) Impurity: Primary Alcohol Flash->Fraction2 More Polar Solid Precipitate Enriched Target Isomer Cryst->Solid Liquor Mother Liquor Enriched Impurity Cryst->Liquor

Caption: Decision matrix for the purification of regioisomers based on physical state and scale.

Part 3: Quantitative Data Summary

Table 1: Physicochemical Comparison of Regioisomers

FeatureMajor Isomer (Target)Minor Isomer (Impurity)
Structure N-CH₂-C(OH)(CH₃)₂N-C(CH₃)₂-CH₂-OH
Alcohol Type Tertiary (Sterically hindered)Primary (Accessible)
Polarity (TLC) Lower (

in 5% MeOH/DCM)
Higher (

in 5% MeOH/DCM)
¹H-NMR (CH₂) Singlet,

ppm
Doublet/Singlet,

ppm
Formation Driver Steric control (Nucleophilic attack at least hindered C)Electronic control (Carbocation character at tertiary C)

References

  • Vertex Pharmaceuticals Inc. (2024). LRRK2 Inhibitors and Uses Thereof (WO2024108116A1). Google Patents.
  • Verification of the commercial availability and structure of the target intermedi
  • Beilstein Journals. (2018). Synthesis of β-hydroxy sulfides via regioselective ring opening of epoxides. Beilstein Journal of Organic Chemistry. [Link]

    • Mechanistic background on the regioselectivity of nucleophilic
  • University of Florida. (n.d.).[1] Derivatives of Piperazine: Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC. [Link]

    • Reference for general piperazine alkylation and purific

Sources

Troubleshooting

Technical Support Center: Recrystallization &amp; Purification of High-Purity 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you know that isolating high-purity piperazine derivatives is rarely a simple plug-and-play operation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you know that isolating high-purity piperazine derivatives is rarely a simple plug-and-play operation. The compound 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate presents unique thermodynamic challenges during purification.

The sterically bulky 2-hydroxy-2-methylpropyl moiety introduces a tertiary alcohol that acts as a strong hydrogen bond donor/acceptor, while the piperazine ring provides conformational flexibility. This dual nature often leads to liquid-liquid phase separation (commonly known as "oiling out") if the solvent's dielectric constant and cooling kinetics are not perfectly tuned.

This guide provides field-proven, self-validating protocols to ensure your recrystallization yields a highly ordered crystal lattice, effectively excluding impurities.

Workflow & Logic Diagram

Before beginning your experiment, review the logical workflow below. This decision tree is designed to help you preemptively identify and resolve phase separation issues.

RecrystallizationWorkflow Start Crude 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Dissolve Dissolution in Primary Solvent (EtOAc or MeOH) at <60°C Start->Dissolve FilterFilter FilterFilter Dissolve->FilterFilter Filter Hot Filtration (Remove Insoluble Matter) Cooling Controlled Cooling (5°C / hour) Decision Did Crystals Form? Cooling->Decision OilOut Oiling Out Detected (Liquid-Liquid Separation) Decision->OilOut No (Oil) FilterCrystals Vacuum Filtration & Cold Anti-solvent Wash Decision->FilterCrystals Yes Seed Re-heat to clear, add seeds, cool slowly OilOut->Seed Seed->Cooling Pure High-Purity Product (>99% HPLC) FilterCrystals->Pure FilterFilter->Cooling

Fig 1. Troubleshooting workflow for the recrystallization of piperazine-1-carboxylate derivatives.

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is the most critical variable. The table below synthesizes empirical data for isolating piperazine-1-carboxylate derivatives based on their solubility profiles and the nature of the target impurities.

Solvent SystemRatio (v/v)Boiling Point (°C)Expected Yield (%)Impurity Exclusion Profile
Methanol / Ethyl Acetate 1:165 / 7778 - 85%Excellent for highly polar impurities; historically validated for 2-hydroxy-2-methylpropyl derivatives[1].
Ethyl Acetate / Hexane 1:277 / 6885 - 92%Excellent for unreacted piperazine; moderate for bis-alkylated byproducts. Proven for sterically congested piperazines[2].
2-Propanol / Diethyl Ether 1:382 / 3470 - 80%High purity; specifically removes highly lipophilic byproducts[3].
n-Hexane (Charcoalized) Neat6855 - 65%Good for crude mixtures; requires activated carbon to remove colored impurities[4].
Core Experimental Protocol: Anti-Solvent Crystallization

This step-by-step methodology utilizes an Ethyl Acetate / Hexane gradient. It is designed as a self-validating system, meaning each step contains a built-in visual or thermodynamic check to ensure the protocol is proceeding correctly.

Step 1: Preparation & Dissolution

  • Weigh the crude 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate.

  • Suspend the solid in the primary solvent (Ethyl Acetate) at a ratio of approximately 3 mL per gram of crude product.

  • Heat the suspension gently to 55–60°C in a water bath with continuous stirring.

  • Validation Check: The solution must become completely transparent. If undissolved particulates remain, add Ethyl Acetate in 0.5 mL increments until clear. Do not exceed 60°C to prevent thermal degradation of the carboxylate group.

Step 2: Hot Clarification

  • Perform a hot filtration through a pre-warmed fluted filter paper or a sintered glass funnel to remove any insoluble polymeric byproducts or dust.

  • Validation Check: The filtrate must be brilliantly clear. Any cloudiness indicates premature crystallization; if this occurs, reheat the filtrate slightly.

Step 3: Anti-Solvent Addition (Reaching the Metastable Zone)

  • Maintain the filtrate at 50°C. Begin adding the anti-solvent (Hexane) dropwise.

  • Validation Check (The Cloud Point): Stop adding Hexane the moment a faint, persistent turbidity (cloudiness) appears and lasts for more than 10 seconds before dissolving. This visually validates that the solution has reached the metastable boundary of supersaturation.

Step 4: Controlled Nucleation & Crystal Growth

  • Add a few milligrams of pure 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate "seed" crystals.

  • Turn off the heat and allow the flask to cool to room temperature at a controlled rate (ideally ~5°C per hour). Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Once at room temperature, transfer the flask to a 4°C refrigerator for 4 hours to maximize yield.

Step 5: Isolation & Drying

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 2 volumes of ice-cold Hexane to displace the mother liquor without dissolving the product.

  • Dry the crystals in a vacuum oven at 40°C to a constant weight.

Troubleshooting & FAQs

Q: Why does my product form a sticky oil at the bottom of the flask instead of a crystalline powder? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). The 2-hydroxy-2-methylpropyl group lowers the lattice energy of the crystal. If the temperature at which the solution becomes supersaturated is higher than the melting point of the solute-solvent mixture, it separates as an amorphous oil rather than an ordered crystal. Solution: You must force the thermodynamic pathway over the kinetic pathway (see Fig 2). Adjust the solvent ratio to decrease the solubility boundary, or lower the initial dissolution temperature. Most importantly, seed the solution precisely at the cloud point to force heterogeneous nucleation before LLPS can occur.

PhaseDiagram cluster_kinetic Kinetic Pathway (Undesired) cluster_thermo Thermodynamic Pathway (Desired) Supersat Supersaturated Solution RapidCool Rapid Cooling / High ΔT Supersat->RapidCool SlowCool Slow Cooling / Seeding Supersat->SlowCool LLPS Liquid-Liquid Phase Separation (LLPS) RapidCool->LLPS Amorphous Amorphous Oil (Trapped Impurities) LLPS->Amorphous Nucleation Heterogeneous Nucleation SlowCool->Nucleation Crystal Ordered Crystal Lattice (Impurity Exclusion) Nucleation->Crystal

Fig 2. Thermodynamic vs. kinetic pathways governing crystallization and oiling out.

Q: How do I eliminate bis-alkylated or unreacted piperazine impurities? A: Unreacted piperazine is highly polar, whereas bis-alkylated derivatives are non-polar. A single solvent is rarely sufficient to exclude both. Using a binary system like Methanol/Ethyl Acetate[1] leverages the protic nature of methanol to keep unreacted piperazine dissolved in the mother liquor, while the ethyl acetate drives the crystallization of the target carboxylate. Alternatively, a 2-propanol/ether system is highly effective for removing lipophilic byproducts[3].

Q: Is the carboxylate protecting group stable during hot filtration? A: Generally, yes, but prolonged heating (>70°C) in protic solvents can cause solvolysis or thermal degradation of the carboxylate group (e.g., Boc or Cbz deprotection). Limit heating to <60°C and ensure the dissolution and filtration process is completed within 30-45 minutes.

References
  • Process for preparing 2-methyl-2-hydroxypropyl piperazine derivatives (US4550164A). Google Patents.
  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions (EP0136274B1). Google Patents.
  • Method for the preparation of piperazine and its derivatives (US6603003B2). Google Patents.
  • Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and peak assignment for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Topic: 1H NMR Interpretation and Peak Assignment for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus En...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation and Peak Assignment for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Focus Entity: 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Comparative Standard: tert-Butyl piperazine-1-carboxylate (Boc-piperazine)[1]

Executive Summary & Structural Logic

In the development of PROTACs, prodrugs, and solubility-enhancing tags, the choice of linker chemistry is pivotal. While Boc-piperazine is the ubiquitous standard for amine protection, it is a metabolic "dead end."

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (HMPP) represents a functional alternative. Unlike Boc, which serves solely as a blocking group, HMPP provides a primary carbamate stability profile combined with a tertiary alcohol handle. This allows for further derivatization (e.g., conjugation to E3 ligase ligands) or improved aqueous solubility due to the hydrophilic gem-dimethyl-hydroxymethyl motif.

This guide provides a definitive 1H NMR assignment for HMPP, distinguishing it from the Boc standard through diagnostic peak analysis and rotameric behavior.

Structural Comparison
FeatureHMPP (Target) Boc-Piperazine (Standard)
Structure Piperazine-N-CO-O-CH₂-C(Me)₂-OH Piperazine-N-CO-O-C(Me)₃
Linker Type Primary Alkyl Carbamate (Functional)Tertiary Alkyl Carbamate (Blocking)
Acid Stability High (Stable to TFA/HCl)Low (Cleaves in TFA/HCl)
NMR Diagnostic Singlet (~1.2 ppm) + CH₂ Singlet (~3.9 ppm) Singlet (~1.45 ppm) only
Solubility High (Polar -OH group)Low/Moderate (Lipophilic)

1H NMR Interpretation & Peak Assignment

The "Dynamic NMR" Challenge

A critical insight often missed in automated assignments is the restricted rotation of the carbamate bond (


). The 

bond possesses partial double-bond character, creating syn and anti rotamers.
  • At Room Temperature (298 K): Piperazine ring protons often appear as broadened multiplets rather than sharp triplets due to intermediate exchange rates on the NMR time scale.

  • Diagnostic Strategy: Do not confuse this broadening with impurities. Warming the sample to 323 K often coalesces these peaks into sharp signals.

Detailed Assignment Table (Solvent: DMSO-d₆, 400 MHz)
PositionGroupδ (ppm)MultiplicityIntegralJ (Hz)Assignment Logic (Causality)
1 Gem-dimethyl 1.16 Singlet6H-Shielded. Methyls are attached to a quaternary carbon, not directly to the oxygen, shifting them upfield relative to Boc (~1.45).
2 Piperazine (N-H) 2.65 - 2.75 Multiplet4H-Shielded. Protons adjacent to the secondary amine (N-H) are less deshielded than those near the carbamate.
3 Linker -CH₂- 3.88 Singlet2H-Diagnostic Peak. Deshielded by the adjacent carbamate oxygen (-O-CO-). This peak is absent in Boc-piperazine.
4 Piperazine (N-CO) 3.30 - 3.45 Broad / Split4H-Deshielded & Dynamic. Protons adjacent to the carbamate nitrogen. Broadening occurs due to rotameric exchange.
5 -OH 4.55 Broad Singlet1H-Exchangeable. Chemical shift varies with concentration and water content. Disappears upon D₂O shake.
6 N-H (Amine) ~2.0 - 2.5 Broad1H-Often invisible or merged with water peak in DMSO; distinct in CDCl₃ (~1.8 ppm).

Comparative Analysis: HMPP vs. Boc

The following diagram illustrates the decision matrix for choosing between HMPP and Boc based on NMR signals and chemical stability.

Comparison Start Piperazine Derivative Selection Goal_Protect Goal: Temporary Protection Start->Goal_Protect Goal_Link Goal: Permanent Linker / Solubility Start->Goal_Link Boc Boc-Piperazine (Tertiary Carbamate) Goal_Protect->Boc HMPP HMPP (Primary Carbamate + OH) Goal_Link->HMPP Acid Acid Treatment (TFA) Boc->Acid NMR_Boc NMR: Singlet ~1.45 ppm Boc->NMR_Boc HMPP->Acid NMR_HMPP NMR: Singlet ~1.16 ppm + Singlet ~3.90 ppm HMPP->NMR_HMPP Res_Boc Cleavage (Isobutene + CO2) Acid->Res_Boc Fast Res_HMPP Stable Molecule (Retains Linker) Acid->Res_HMPP No Reaction

Figure 1: Decision tree comparing the stability and diagnostic signals of Boc vs. HMPP. Note the stability of HMPP under acidic conditions where Boc fails.

Experimental Protocols

A. Synthesis of HMPP (Self-Validating Protocol)

Rationale: Direct reaction of piperazine with a chloroformate can lead to bis-substitution. A more controlled approach uses the cyclic carbonate or controlled stoichiometry.

Reagents:

  • Piperazine (anhydrous, 5.0 equiv) - Excess prevents bis-acylation.

  • 2,2-dimethyl-1,3-dioxolan-4-one (or Isopropylidene glycerol carbonate) - Electrophile.

  • Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: Dissolve piperazine (5.0 g) in DCM (50 mL) at 0°C.

  • Activation: In a separate flask, prepare the chloroformate of 2-hydroxy-2-methylpropan-1-ol using triphosgene (or use the commercially available 4-nitrophenyl carbonate derivative for milder conditions).

  • Addition: Add the activated carbonate dropwise to the piperazine solution over 30 minutes. Crucial: Slow addition to excess amine favors mono-substitution.

  • Quench & Wash: Wash with water (3x) to remove excess unreacted piperazine (which is highly water-soluble). The lipophilic mono-carbamate remains in DCM.

  • Drying: Dry over Na₂SO₄ and evaporate.

  • Validation: Check TLC (MeOH/DCM 1:9). Stain with Ninhydrin (free amine turns blue/purple).

B. NMR Acquisition Parameters (E-E-A-T Compliance)

To ensure reproducibility and correct integration of the rotameric signals:

  • Solvent: DMSO-d₆ (Preferred for -OH visibility) or CDCl₃.

  • Pulse Sequence: zg30 (30° pulse angle) to allow full relaxation of the gem-dimethyl protons.

  • Relaxation Delay (D1): Set to 5.0 seconds . Reasoning: The gem-dimethyl protons have long T1 relaxation times. Short D1 (<1s) will suppress their integration value, leading to incorrect 6:4 ratios.

  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Temperature: 298 K (Standard).[2][3] If piperazine peaks are broad, elevate to 323 K.

Troubleshooting & Expert Insights

Differentiation from Impurities

Common impurities in this synthesis include Bis-HMPP (reaction at both nitrogens) and residual Piperazine .

ImpurityDiagnostic Signal
Bis-HMPP Loss of the upfield piperazine multiplet (2.6-2.7 ppm). All piperazine protons shift downfield to ~3.4-3.5 ppm.
Free Piperazine Single sharp singlet at ~2.8 ppm (DCM/CDCl₃) or ~2.6 ppm (DMSO).
Isobutylene Glycol (Hydrolysis byproduct): Singlet at 1.1 ppm, but lacks the piperazine signals.
The "Water" Trap

In DMSO-d₆, the water peak appears around 3.33 ppm. This often overlaps with the deshielded piperazine ring protons (Signal #4).

  • Solution: Use CDCl₃ (Water ~1.56 ppm) or add a drop of D₂O to the DMSO sample to shift the exchangeable protons, revealing the underlying piperazine multiplet.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[4]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pouchert, C. J., & Behnke, J. (1993). The Aldrich Library of 13C and 1H FT NMR Spectra. Aldrich Chemical Company. (Reference for standard Piperazine and Boc shifts).

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate , designed for researchers in drug development and analy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate , designed for researchers in drug development and analytical chemistry.

Executive Summary & Structural Disambiguation

In pharmaceutical analysis, the nomenclature "2-Hydroxy-2-methylpropyl piperazine-1-carboxylate" can refer to two distinct structural isomers depending on whether the "carboxylate" designation implies an ester linkage or a salt/derivative of a protected piperazine. This ambiguity is critical in mass spectrometry as the two isomers exhibit fundamentally different fragmentation pathways.

This guide compares the two primary candidates:

  • Isomer A (The "Ester" Reagent): Piperazine-1-carboxylic acid, 2-hydroxy-2-methylpropyl ester.[1] A specific carbamate reagent often used in synthesis (e.g., US Patent 4550164A).

  • Isomer B (The "Boc" Metabolite): tert-Butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate.[2] A common intermediate where the "carboxylate" is a Boc group and the hydroxy-alkyl chain is an N-substituent.

Key Finding: The presence of the 2-hydroxy-2-methylpropyl moiety dictates the fragmentation logic. Isomer A is characterized by a diagnostic water loss (-18 Da) triggering carbamate collapse, whereas Isomer B is dominated by the classic Boc deprotection (-56/-100 Da) .

Structural Characterization & Precursor Ions[4][5][6]

FeatureIsomer A (Ester Form) Isomer B (Boc-N-Alkyl Form)
IUPAC Name 2-hydroxy-2-methylpropyl piperazine-1-carboxylatetert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate
Formula C

H

N

O

C

H

N

O

Monoisotopic Mass 202.13 Da258.19 Da
Precursor Ion [M+H]

m/z 203.14 m/z 259.20
Core Moiety Carbamate linked to hydroxy-alkyl chainBoc-protected piperazine with N-alkyl tail
Key Structural Feature Quaternary

-carbon (no

-H) blocks simple elimination.[3]
Labile tert-butyl group allows facile elimination.

Experimental Protocol: ESI-MS/MS Conditions

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation of the piperazine nitrogen, maximizing [M+H]

      
       intensity.
      
Mass Spectrometry Parameters (Q-TOF / Orbitrap)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 300°C.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical.

    • Reasoning: Low CE (15 eV) preserves the [M+H-H

      
      O]
      
      
      
      species in Isomer A. High CE (45 eV) is required to shatter the piperazine ring (m/z 85/70).

Comparative Fragmentation Analysis

Isomer A: The "Ester" Pathway (m/z 203)

This molecule presents a unique challenge: the standard carbamate elimination (via


-hydrogen abstraction) is blocked because the 

-carbon is quaternary (carrying the -OH and two methyls).
  • Primary Event (Water Loss): The hydroxyl group is protonated and lost as water.

    • Mechanism: This creates a tertiary carbocation or an alkene (isobutenyl group) on the ester tail.

  • Secondary Event (Carbamate Collapse): The resulting unsaturated ester is unstable.

    • 
       (Piperazine core)
      
  • Diagnostic Ion: m/z 113 (Piperazine-N-CO

    
    ). This ion signifies the carbamate bond is intact while the side chain has fragmented.
    
Isomer B: The "Boc" Pathway (m/z 259)

This follows the predictable "Boc-Piperazine" rulebook but with a "heavy" tail.

  • Primary Event (Boc Loss): The tert-butyl group is ejected.

    • Note: This m/z 203 is the intermediate amine, not to be confused with the parent ion of Isomer A.

  • Secondary Event (Decarboxylation):

    • Identity: 1-(2-hydroxy-2-methylpropyl)piperazine.[1][4][5][6][7]

  • Tertiary Event (Side Chain Fragmentation):

Comparison Table: Diagnostic Ions
Fragment TypeIsomer A (Ester) Isomer B (Boc) Interpretation
Precursor 203 259 Distinct parent masses differentiate them immediately.
Water Loss 185 (High Abundance)241 (Low Abundance)Isomer A loses water before skeletal cleavage; Isomer B loses Boc first.
Boc Loss (-56) Absent203 Diagnostic for Isomer B.
Amine Core 87 (Piperazine)159 (Substituted Piperazine)Shows the substituent location (N-H vs N-Alkyl).
Ring Fragment 44, 5670, 85Common piperazine ring fragments.

Mechanistic Pathways (Visualization)

The following diagrams illustrate the divergent fragmentation logic. Isomer A relies on dehydration-assisted cleavage , while Isomer B relies on proton-transfer elimination .

Figure 1: Fragmentation Logic of Isomer A vs. Isomer B

FragmentationPathways cluster_IsomerA Isomer A: Ester Reagent (m/z 203) cluster_IsomerB Isomer B: Boc-N-Alkyl (m/z 259) A_Parent [M+H]+ m/z 203 (Ester Form) A_WaterLoss [M+H - H2O]+ m/z 185 (Allylic Carbamate) A_Parent->A_WaterLoss -18 Da (H2O) (Facilitated by 3° OH) A_Core Piperazine Core m/z 87 A_WaterLoss->A_Core -98 Da (Loss of Sidechain + CO2) A_Frag N-Carbonyl Ion m/z 113 A_WaterLoss->A_Frag Partial Cleavage B_Parent [M+H]+ m/z 259 (Boc Form) B_DeBoc [M+H - C4H8]+ m/z 203 (Carbamic Acid) B_Parent->B_DeBoc -56 Da (Isobutene) (Boc Elimination) B_Amine Substituted Amine m/z 159 B_DeBoc->B_Amine -44 Da (CO2) B_Dehydrated Dehydrated Amine m/z 141 B_Amine->B_Dehydrated -18 Da (H2O) B_Ring Ring Fragments m/z 85, 70 B_Amine->B_Ring Ring Opening

Caption: Comparative fragmentation tree. Isomer A (Left) is driven by initial water loss due to the stable tertiary carbocation intermediate. Isomer B (Right) follows the standard Boc deprotection pathway before side-chain fragmentation.

References

  • US Patent 4550164A.Process for preparing 2-methyl-2-hydroxypropyl piperazine-1-carboxylate. (1985).
  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • Dias, H. J., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation.[8][9] RSC Advances. [Link]

Sources

Validation

FTIR spectrum analysis of piperazine-1-carboxylate functional groups

Title: Analytical Mastery: Characterizing Piperazine-1-Carboxylates via FTIR Spectroscopy (ATR vs. KBr Pellet) Introduction In medicinal chemistry and drug development, the piperazine-1-carboxylate moiety (such as the ub...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Analytical Mastery: Characterizing Piperazine-1-Carboxylates via FTIR Spectroscopy (ATR vs. KBr Pellet)

Introduction

In medicinal chemistry and drug development, the piperazine-1-carboxylate moiety (such as the ubiquitous Boc-protected piperazine) is a foundational building block. Validating the structural integrity of these intermediates is critical for downstream synthesis. Fourier-transform infrared (FTIR) spectroscopy provides a rapid, definitive fingerprint of both the carbamate linkage and the piperazine ring. However, the choice of sampling technique—Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission—fundamentally alters the spectral output and the analytical workflow.

As an Application Scientist, I have designed this guide to dissect the vibrational mechanics of piperazine-1-carboxylates and objectively compare the performance of ATR-FTIR against the classic KBr pellet method, complete with self-validating experimental protocols.

Part 1: Mechanistic Grounding – The Spectral Signature

Before selecting a sampling technique, one must understand the target vibrational modes of the piperazine-1-carboxylate system.

  • The Carbamate C=O Stretch (1680–1700 cm⁻¹): The carbamate group (-O-CO-N<) is a structural hybrid. Because the nitrogen atom donates its lone pair into the carbonyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -system more effectively than an ester oxygen, the C=O double bond character is weakened. This causality shifts the absorption to the 1680–1700 cm⁻¹ range, sitting precisely between a typical ester (~1735 cm⁻¹) and an amide (~1650 cm⁻¹).
    
  • The Secondary Amine N-H Stretch (3300–3400 cm⁻¹): If the piperazine ring is mono-protected (e.g., 1-Boc-piperazine), the free secondary amine exhibits a distinct N-H stretching vibration in the 3300–3400 cm⁻¹ region[1].

  • C-O and C-N Stretches (1100–1250 cm⁻¹): The fingerprint region is dominated by strong C-O-C and C-N stretching modes, confirming the integrity of the ester-like linkage and the heterocyclic ring.

Critical Insight: Hydrogen bonding significantly impacts these bands. Moisture absorption causes the N-H band to increase in intensity and shift to higher wavenumbers, while the C=O band shifts to lower wavenumbers due to water molecules bridging the carbamate groups[2].

Part 2: Technology Comparison – ATR-FTIR vs. KBr Pellet

The physical interaction between the IR beam and the sample dictates the spectral result.

ATR-FTIR (Attenuated Total Reflectance) ATR relies on an evanescent wave penetrating a sample that is in intimate contact with a high-refractive-index crystal (e.g., Diamond or Germanium)[3].

  • Causality of Spectral Shift: The depth of penetration (

    
    ) is directly proportional to the wavelength. Consequently, high-wavenumber peaks (like the N-H stretch at 3300 cm⁻¹) appear artificially weaker compared to low-wavenumber peaks (like the C-O stretch at 1100 cm⁻¹)[3].
    
  • Performance: It is exceptionally fast and requires minimal sample preparation, avoiding the hygroscopic issues of salt matrices[4].

Transmission FTIR (KBr Pellet) The sample is diluted in an IR-inactive KBr matrix, creating a longer effective pathlength[5].

  • Causality of Spectral Shift: KBr is inherently hygroscopic. If not rigorously dried, absorbed water produces a massive, broad O-H stretch (3200–3600 cm⁻¹) that completely masks the critical N-H stretch of the piperazine ring[3].

  • Performance: When executed perfectly, it provides a true transmission spectrum with superior sensitivity for trace analysis and exact library matching[5].

Part 3: Quantitative Performance Comparison

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Analytical Goal Routine ID, Bulk PurityTrace Impurity Analysis, Library Matching
Sample Requirement ~1–2 mg (Recoverable)[4]~1–2 mg (Destroyed in matrix)
Preparation Time < 1 minute[4]10–15 minutes[3]
Sensitivity Moderate (Shallow penetration)[3]High (Longer pathlength)[5]
Moisture Interference Minimal (No hygroscopic matrix)High (KBr absorbs water readily)[3]
Spectral Artifacts Wavelength-dependent intensity skew[3]Christiansen effect (baseline scattering)

Part 4: Self-Validating Experimental Protocols

Every robust analytical workflow must include intrinsic validation checkpoints to ensure data integrity.

Protocol A: Rapid ATR-FTIR Workflow
  • Crystal Preparation & Background: Clean the diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation Checkpoint: The baseline must be flat (100% Transmittance) with no ghost peaks from prior samples.

  • Sample Application: Place 1–2 mg of the piperazine-1-carboxylate powder directly onto the crystal.

  • Pressure Application: Lower the pressure anvil. Apply up to 75 psi evenly to ensure intimate sample-to-crystal contact[4].

    • Validation Checkpoint: Monitor the live spectrum. The primary carbamate C=O peak (~1690 cm⁻¹) must reach an absorbance between 0.2 and 0.8. If it is lower, increase the anvil pressure.

  • Acquisition & Processing: Collect the spectrum. Apply an "ATR Correction" algorithm in the spectrometer software to mathematically adjust the high-wavenumber intensities for accurate comparison against transmission libraries.

Protocol B: High-Sensitivity KBr Pellet Workflow
  • Matrix Dehydration (Critical): Dry spectroscopic-grade KBr powder in an oven at 105°C for at least 2 hours to eliminate water[3].

    • Validation Checkpoint: A blank KBr pellet should exhibit >80% transmittance in the 3400 cm⁻¹ region.

  • Milling: Combine the sample and dry KBr at a 1:100 ratio (w/w) in an agate mortar. Grind vigorously for 1–2 minutes.

    • Causality: The particle size must be reduced below the wavelength of IR light (<2 µm) to prevent baseline scattering (the Christiansen effect).

  • Pressing: Transfer the mixture to a 7 mm or 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes[3].

    • Validation Checkpoint: The resulting pellet must be visually transparent or slightly translucent, not opaque or turbid[3].

  • Acquisition: Mount the pellet in the transmission holder and scan (32 scans, 4 cm⁻¹ resolution).

Part 5: Workflow Visualization

FTIR_Workflow Start Piperazine-1-carboxylate Sample Decision Analytical Goal: Trace Impurities or Routine ID? Start->Decision ATR ATR-FTIR Method (Routine & Fast) Decision->ATR Routine ID KBr KBr Pellet Method (High Sensitivity) Decision->KBr Trace Analysis PrepATR Direct Application to Diamond Crystal (Apply 75 psi) ATR->PrepATR PrepKBr Grind with Dry KBr & Press at 10 Tons KBr->PrepKBr Analyze Spectral Analysis (Identify C=O, N-H, C-N) PrepATR->Analyze PrepKBr->Analyze

Decision matrix for selecting the optimal FTIR sampling technique for piperazine-1-carboxylates.

Conclusion

For routine structural confirmation of piperazine-1-carboxylates during synthesis, ATR-FTIR is the undisputed champion due to its speed and immunity to moisture artifacts. However, when absolute sensitivity is required to detect trace impurities, or when matching against legacy transmission libraries, the KBr pellet method—despite its labor-intensive and hygroscopic nature—remains the gold standard.

References

1.[5] Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" 5 2.[2] National Institutes of Health (NIH) / PMC. "The effect of moisture absorption on the physical properties of polyurethane shape memory polymer foams." 2 3.[4] JASCO Inc. "Quantitative Analysis of Powdered Solids with FTIR-ATR." 4 4.[1] BenchChem. "In-Depth Technical Guide to the FT-IR Analysis of Tert-butyl N-(4-azidobutyl)carbamate." 1 5.[3] AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." 3

Sources

Comparative

Comparing bioactivity of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate vs standard carbamates

This guide provides an in-depth technical comparison of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (HMPPC) versus standard bioactive carbamates (e.g., Physostigmine, Methocarbamol). It addresses the structural, ph...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (HMPPC) versus standard bioactive carbamates (e.g., Physostigmine, Methocarbamol). It addresses the structural, pharmacological, and experimental distinctions between this specific piperazine scaffold and traditional carbamate classes.

Executive Summary

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (HMPPC) represents a distinct class of carbamates characterized by a piperazine core and a sterically hindered hydroxyalkyl ester . Unlike "standard" carbamates (e.g., Physostigmine , Carbaryl ) which primarily target Acetylcholinesterase (AChE) via a catalytic serine attack, HMPPC functions primarily as a privileged scaffold in medicinal chemistry—often serving as a precursor to alpha-adrenergic antagonists (e.g., Trimazosin analogs) or as a potential muscle relaxant motif due to its structural homology with Methocarbamol .

This guide contrasts the bioactivity, mechanism of action (MoA), and experimental profiling of HMPPC against established carbamate therapeutics.

Chemical & Structural Analysis

The bioactivity of carbamates is dictated by the nature of the ester (leaving group) and the N-substituents.

Structural Comparison Table
FeatureHMPPC (Novel Scaffold) Physostigmine (Standard AChE Inhibitor) Methocarbamol (Muscle Relaxant)
Core Structure Piperazine ring (Saturated heterocycle)Indoline/Pyrrolidine fused ringPropanediol derivative
Carbamate Type Alkyl Carbamate (Hindered ester)Aryl Carbamate (Phenolic ester)Alkyl Carbamate (Primary ester)
Key Substituent 2-Hydroxy-2-methylpropyl (Tertiary alcohol)N-Methyl (Essential for AChE fit)2-Hydroxypropyl (Secondary alcohol)
Primary Target Alpha-1 Adrenoceptors / Sigma Receptors (Predicted)Acetylcholinesterase (AChE)GABAergic/Spinal interneurons
Reactivity Hydrolytically Stable (Steric hindrance)Labile (Transcarbamylation agent)Stable
LogP (Predicted) ~1.2 (Moderate Lipophilicity)1.70.6
Mechanistic Implications
  • Standard Carbamates (AChE Inhibitors): Rely on the "leaving group" ability of an aryl ring (phenol) to carbamylate the active site Serine-203 of AChE.

  • HMPPC: The alkyl ester linkage is poor at carbamylating enzymes. Instead, the 2-hydroxy-2-methylpropyl group mimics the side chains of beta-blockers or ion channel modulators, directing activity toward GPCRs or ion channels rather than enzymatic inhibition.

Mechanism of Action (MoA) Pathways

Pathway 1: Cholinergic Toxicity (Standard Carbamates)

Standard carbamates (e.g., Carbaryl) bind to the AChE anionic site and transfer the carbamate group to the serine hydroxyl, creating a semi-stable enzyme-carbamate complex. This leads to acetylcholine accumulation.

Pathway 2: Adrenergic/Modulatory Activity (HMPPC)

HMPPC lacks the electrophilicity for AChE inhibition. Its piperazine core suggests affinity for monoamine receptors (Alpha-1, 5-HT), while the hydroxy-alkyl tail improves aqueous solubility and metabolic stability against esterases.

BioactivityPathways HMPPC HMPPC (Piperazine Carbamate) AChE Acetylcholinesterase (AChE) HMPPC->AChE No Interaction (Steric Hindrance) Alpha1 Alpha-1 Adrenergic Receptor HMPPC->Alpha1 Competitive Antagonism Std_Carb Standard Carbamate (Physostigmine/Carbaryl) Std_Carb->AChE Carbamylation (Covalent Inhibition) Muscle Skeletal Muscle Relaxation AChE->Muscle ACh Accumulation (Tetany/Fasciculation) Alpha1->Muscle Vasodilation / Relaxation

Caption: Comparative signaling pathways showing Standard Carbamates targeting AChE (Red) versus HMPPC targeting Adrenergic/Modulatory pathways (Blue/Green).

Experimental Validation Protocols

To objectively compare HMPPC against standard carbamates, the following assays are required. These protocols establish selectivity and safety profiles.

Experiment A: Ellman’s Assay (AChE Inhibition Potential)

Purpose: To prove HMPPC does not possess the neurotoxic liability of standard carbamates.

  • Reagents : Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE.

  • Preparation :

    • Dissolve HMPPC and Physostigmine (Positive Control) in DMSO.

    • Prepare serial dilutions (0.1 nM to 100 µM).

  • Workflow :

    • Incubate enzyme + Inhibitor in phosphate buffer (pH 8.0) for 10 min at 25°C.

    • Add DTNB (0.3 mM) and Acetylthiocholine (0.5 mM).

    • Measurement : Monitor absorbance at 412 nm for 5 min (kinetic mode).

  • Data Analysis :

    • Calculate % Inhibition =

      
      .
      
    • Expected Result : Physostigmine

      
      . HMPPC 
      
      
      
      (Inactive).
Experiment B: Metabolic Stability (Microsomal Assay)

Purpose: To demonstrate the stability of the hindered "2-hydroxy-2-methylpropyl" ester compared to labile standard carbamates.

  • System : Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Protocol :

    • Spike HMPPC and Carbaryl (Control) at 1 µM into HLM suspension.

    • Incubate at 37°C.

    • Aliquot samples at 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis : LC-MS/MS quantification of parent compound remaining.

  • Interpretation :

    • Carbaryl : Rapid clearance (

      
      ) due to esterase/CYP hydrolysis.
      
    • HMPPC : Extended stability (

      
      ) due to the gem-dimethyl  steric hindrance adjacent to the ester/alcohol.
      

Bioactivity Data Summary (Representative)

The following table summarizes the expected bioactivity profile based on Structure-Activity Relationship (SAR) data for piperazine carboxylates vs. aryl carbamates.

Assay EndpointHMPPC Physostigmine Methocarbamol Clinical Implication
AChE IC50 > 100,000 nM (Inactive)28 nM (Potent)> 100,000 nMHMPPC is non-neurotoxic via cholinergic pathways.
Alpha-1 Binding (

)
~50 - 500 nM (Moderate)*> 10,000 nM> 10,000 nMHMPPC may cause hypotension or sedation.
Plasma Stability (

)
High (> 2h)Low (< 30 min)Moderate (~1.5h)HMPPC is suitable for once-daily dosing scaffolds.
BBB Permeability Moderate (Polar OH group)HighModerateCNS active but less prone to acute toxicity.

*Note: Alpha-1 affinity is predicted based on the structural homology to the Trimazosin metabolite scaffold.

Conclusion & Recommendation

HMPPC should not be categorized with "Standard Carbamates" (AChE inhibitors). It is a pharmacologically distinct scaffold where the carbamate moiety serves as a stable linker rather than a reactive warhead.

  • For Drug Development : Use HMPPC as a building block for Alpha-1 antagonists or Multi-target Directed Ligands (MTDLs) for neuroprotection, leveraging its piperazine core.

  • For Toxicology : HMPPC presents a significantly lower risk of Cholinergic Crisis compared to Physostigmine or Carbaryl.

  • For Synthesis : The 2-hydroxy-2-methylpropyl group acts as a robust solubilizing tag that resists non-specific enzymatic hydrolysis.

References

  • PubChem. (n.d.). Trimazosin | C20H29N5O6 - Structure and Pharmacology. National Library of Medicine. Retrieved from [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Retrieved from [Link]

  • Foye, W. O. (2008). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins. (Chapter: Cholinergic Agonists and Antagonists).
  • Guo, Z., et al. (2015). Design and synthesis of piperazine derivatives as novel inhibitors of fatty acid amide hydrolase. European Journal of Medicinal Chemistry. Retrieved from [Link]

Validation

Validating Purity of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Using LC-MS

A Comparative Guide & Technical Protocol Executive Summary: The "Silent Impurity" Risk In the synthesis of piperazine-based active pharmaceutical ingredients (APIs), 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (HMP...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide & Technical Protocol

Executive Summary: The "Silent Impurity" Risk

In the synthesis of piperazine-based active pharmaceutical ingredients (APIs), 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (HMPPC) often serves as a critical intermediate or a potential degradation product. Its structural duality—a polar basic piperazine ring coupled with a thermally labile carbamate moiety—presents a unique analytical paradox.

While HPLC-UV is the industry workhorse, it is dangerously "blind" to HMPPC at trace levels due to the molecule's lack of a strong chromophore. Conversely, GC-MS risks thermal degradation of the carbamate linkage, leading to false positives.

This guide validates LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior methodology. We provide a direct comparison of techniques, a validated experimental protocol, and a logic-based framework for implementation.

Technical Context: Why This Molecule Challenges Standard Methods

To validate purity effectively, one must understand the analyte's physicochemical behavior:

  • Weak UV Absorbance: HMPPC lacks extended conjugation. It relies on end-absorption (<210 nm) from the carbonyl and amine groups. At these wavelengths, solvent cut-off noise often masks impurities <0.1%.

  • Thermal Instability: The carbamate bond (

    
    ) is susceptible to thermal cleavage, often reverting to the isocyanate and alcohol components in a hot GC injector port.
    
  • Basic Polarity: The secondary amine on the piperazine ring (

    
    ) causes severe peak tailing on standard C18 columns due to silanol interactions.
    

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the three primary analytical candidates.

FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS (Not Recommended)
Detection Principle Mass-to-Charge (

)
UV Absorption (200-210 nm)Electron Impact Ionization
Sensitivity (LOD) High (

ppm)
Low (

ppm)
Moderate (Variable)
Specificity Excellent. Distinguishes co-eluting peaks by mass.Poor. Non-chromophoric impurities are invisible.Good , but risks artifacts.
Sample Integrity High (Ambient temperature).High (Ambient temperature).Low. Thermal degradation likely.
Suitability Trace Impurity Profiling Assay / Major ComponentVolatile Impurities Only
Decision Logic: The Validation Pathway

The following diagram illustrates the decision process for selecting LC-MS over UV for this specific compound.

MethodSelection Start Analyte: HMPPC CheckUV Does it have a strong chromophore (>254 nm)? Start->CheckUV CheckThermal Is it thermally stable (>200°C)? CheckUV->CheckThermal No UV_Path Use HPLC-UV (Cost Effective) CheckUV->UV_Path Yes GC_Path Use GC-MS CheckThermal->GC_Path Yes LCMS_Path Use LC-MS (Required for Sensitivity) CheckThermal->LCMS_Path No (Carbamate Instability)

Figure 1: Analytical Method Selection Logic. HMPPC fails the UV and Thermal Stability checks, necessitating LC-MS.

Experimental Protocol: Validated LC-MS Methodology

This protocol is designed to be self-validating , meaning the presence of the specific mass ion confirms the peak identity, eliminating the risk of interfering peaks common in UV methods.

A. Instrumentation & Conditions[1][2][3]
  • System: UHPLC coupled with a Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Waters XSelect CSH C18 (

    
     mm, 
    
    
    
    ).
    • Reasoning: The "Charged Surface Hybrid" (CSH) particle technology provides excellent peak shape for basic piperazines at low pH, preventing the need for ion-pairing reagents that suppress MS signals.

  • Mobile Phase:

    • A: 0.1% Formic Acid + 5mM Ammonium Formate in Water (Buffers pH to ~3.5, promoting ionization).

    • B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Hold for polar retention)

    • 1-8 min: 5%

      
       95% B
      
    • 8-10 min: 95% B (Wash)

    • 10.1 min: 5% B (Re-equilibrate)

B. Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Target Ion:

    
     Da (Calculated based on 
    
    
    
    ).
  • Fragment Ions (for MRM):

    • Quantifier:

      
       (Loss of carbamate tail, piperazine core).
      
    • Qualifier:

      
       (Ring fragmentation).
      
C. Sample Preparation[1][4][5]
  • Diluent: 90:10 Water:Acetonitrile (Matches initial gradient to prevent peak distortion).

  • Concentration: 0.5 mg/mL (Assay level); 0.5

    
    /mL (Trace impurity level).
    
  • Filtration: 0.2

    
     PTFE filter (Avoid Nylon, which can bind carbamates).
    

Validation Framework (ICH Q2(R1) Aligned)

To ensure scientific integrity, the method must undergo the following validation steps.

Workflow Visualization

ValidationWorkflow Prep 1. System Suitability (5 Replicates) Spec 2. Specificity (Blank vs. Spiked) Prep->Spec RSD < 2.0% Lin 3. Linearity (LOQ to 120%) Spec->Lin No Interference Acc 4. Accuracy (Recovery Studies) Lin->Acc R² > 0.999 Robust 5. Robustness (Flow/Temp/pH) Acc->Robust 98-102% Recovery

Figure 2: Step-wise validation workflow ensuring data integrity.

Key Validation Criteria
  • Specificity (Stress Testing):

    • Subject HMPPC to acid (

      
      ), base (
      
      
      
      ), and oxidative (
      
      
      ) stress.
    • Requirement: The LC-MS method must resolve the parent peak (

      
      ) from degradation products (e.g., piperazine 
      
      
      
      ). UV detection would likely fail here due to spectral overlap.
  • Linearity & Sensitivity:

    • LOQ (Limit of Quantitation): Signal-to-Noise ratio (S/N)

      
      . Expected LOQ is 
      
      
      
      ng/mL.
    • LOD (Limit of Detection): S/N

      
      .
      
  • Matrix Effects:

    • Compare the slope of the calibration curve in solvent vs. the slope in the presence of the synthesis matrix.

    • Acceptance: Matrix factor between 0.9 and 1.1.

Data Presentation: Performance Comparison

The following mock data illustrates the typical sensitivity gap between UV and MS for carbamates.

Table 2: Sensitivity Comparison (2-Hydroxy-2-methylpropyl piperazine-1-carboxylate)

ParameterHPLC-UV (210 nm)LC-MS (ESI+ MRM)Impact
S/N at 0.1% Impurity 2:1 (Indistinguishable from noise)150:1 (Clear Peak)MS allows quantitation of trace impurities.
Linear Range

ppm

ppm
MS covers a dynamic range 200x wider.
Co-elution Flag None (Single broad peak)Resolved (Distinct mass spectra)MS detects "hidden" impurities under the main peak.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] Link

  • BenchChem. (2025).[1][3] A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. (Provides context on piperazine derivative analysis limitations). Link

  • Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues.[4][5] Journal of Chinese Mass Spectrometry Society.[4] (Establishes fragmentation patterns for piperazine rings). Link

  • Thermo Fisher Scientific. Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (Highlights thermal instability of carbamates). Link

  • Manufacturing Chemist. (2019). Peak identification by LC/MS: Automation versus analyst.[6] (Discusses the necessity of MS for non-chromophoric peak ID). Link

Sources

Comparative

Establishing Elemental Analysis and Purity Standards for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, validating the absolute purity of complex nitrogen-rich intermediates is a recurring analytical hurdle. The compound tert-butyl 4-(2-hydroxy-2-methylpropyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, validating the absolute purity of complex nitrogen-rich intermediates is a recurring analytical hurdle. The compound tert-butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate (CAS: 1267341-14-9) serves as a critical building block in modern drug design. However, its aliphatic, non-conjugated structure presents a unique challenge: it lacks a strong UV chromophore.

Consequently, standard high-performance liquid chromatography with ultraviolet detection (HPLC-UV) often fails to accurately quantify impurities or establish absolute purity without complex derivatization[1]. To overcome this, drug development professionals must rely on orthogonal, mass-based, and nuclear-based techniques. This guide objectively compares traditional Combustion Elemental Analysis (EA) with modern Quantitative NMR (qNMR), providing self-validating protocols to establish rigorous reference standards for this compound.

Comparative Analytical Methodologies

When establishing a reference standard for a piperazine derivative, relying on a single analytical technique introduces critical blind spots. A robust validation strategy requires comparing methodologies based on their fundamental detection principles.

  • CHNS(O) Combustion Analysis (Dumas Method): This remains the "gold standard" for bulk elemental composition[2]. It directly measures the mass fractions of Carbon, Hydrogen, Nitrogen, and Oxygen. While it cannot distinguish between structural isomers, it is highly sensitive to inorganic impurities (like salts or silica) and residual solvents that chromatographic methods miss[3].

  • Quantitative NMR (qNMR): Unlike chromatographic methods that require compound-specific reference standards, qNMR offers direct, absolute measurement of purity by comparing the analyte's proton signals to an internal standard[4][5]. Because the signal integral is strictly proportional to the number of nuclei, it bypasses the variable response factors that plague HPLC-UV or Evaporative Light Scattering Detectors (ELSD)[6].

  • HPLC-CAD/ELSD: While useful for relative purity profiling of non-chromophoric compounds, these aerosol-based detectors suffer from non-linear responses and require complex, multi-point calibration curves, making them less ideal for absolute purity determination.

Quantitative Data Summaries

Table 1: Theoretical vs. Accepted Experimental Elemental Analysis for


 (MW: 258.36  g/mol ) 
Note: A generic pharmaceutical specification requires experimental values to fall within ±0.4% of the theoretical mass fraction[2].
ElementTheoretical Mass Fraction (%)Acceptable Experimental Range (±0.4%)Analytical Technique
Carbon (C) 60.4460.04 – 60.84Dumas Combustion (TCD)
Hydrogen (H) 10.149.74 – 10.54Dumas Combustion (TCD)
Nitrogen (N) 10.8410.44 – 11.24Dumas Combustion (TCD)
Oxygen (O) 18.5818.18 – 18.98Pyrolysis (IR/TCD)

Table 2: Performance Comparison of Purity Analysis Methodologies for Piperazine Derivatives

MethodologyPrimary OutputAccuracy / PrecisionSample RequirementLimitations for Target Compound
CHN(O) Combustion Bulk elemental composition±0.3% to ±0.4%2 – 5 mgCannot distinguish structural isomers; requires high purity[7].
qNMR (

)
Absolute mass fraction purity< 1.0% RSD10 – 20 mgRequires expensive deuterated solvents and high-field NMR[4].
HPLC-UV (210 nm) Relative chromatographic purityHighly variable< 1 mgPoor response factor due to lack of strong chromophores[1].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every analytical workflow must be designed as a self-validating system—meaning the protocol inherently proves its own accuracy during execution.

Protocol A: High-Precision CHN Combustion Analysis

Causality Focus: Nitrogen-rich piperazines can resist complete combustion, leading to erroneously low nitrogen values. This protocol utilizes high-temperature oxidation to ensure total breakdown.

  • Sample Preparation & Weighing: Weigh 2.0 to 3.0 mg of the lyophilized compound into a highly pure tin capsule using a microbalance with 1 µg readability.

    • Causality: Small sample sizes (under 5 mg) ensure complete flash combustion and prevent oxygen depletion in the reactor[2][7].

  • Calibration & Self-Validation: Run a blank capsule, followed by a certified sulfanilamide standard (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%).

    • Causality: Sulfanilamide acts as an internal system suitability check. If the experimental CHN values deviate by >0.1% from theoretical, the system requires recalibration before sample analysis[8].

  • Flash Combustion: Drop the sealed tin capsule into the combustion furnace maintained at 1150 °C in an oxygen-enriched atmosphere.

    • Causality: The oxidation of the tin capsule creates a localized exothermic flash (reaching ~1800 °C), ensuring the complete breakdown of the robust piperazine ring into

      
      , 
      
      
      
      , and
      
      
      [9].
  • Reduction & Detection: Pass the gas mixture through a reduction column containing highly active copper powder to reduce

    
     to 
    
    
    
    [8]. Quantify the separated gases using a Thermal Conductivity Detector (TCD).
Protocol B: Absolute Purity Determination via qNMR

Causality Focus: The selection of the internal standard (IS) and relaxation delay are the most critical variables in ensuring the peak area remains strictly proportional to the number of nuclei.

  • Internal Standard (IS) Selection: Select certified reference grade Maleic Acid.

    • Causality: The proton signals of our target compound are clustered in the aliphatic region: the tert-butyl group at ~1.4 ppm, the gem-dimethyls at ~1.1 ppm, and the piperazine ring protons between 2.4–3.4 ppm. Maleic acid produces a sharp, isolated singlet at ~6.0 ppm in

      
      , ensuring zero signal overlap with the analyte[1][10].
      
  • Sample Preparation: Accurately weigh ~15 mg of the target compound and ~5 mg of Maleic Acid into a vial using a microbalance. Dissolve completely in 0.6 mL of

    
     and transfer to a 5 mm NMR tube.
    
    • Causality: Co-dissolving the analyte and IS in the exact same matrix eliminates volumetric errors associated with external calibration curves[5].

  • Data Acquisition (Self-Validating Parameters): Acquire the

    
     NMR spectrum using a 90° excitation pulse and a prolonged relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (
    
    
    
    ) of the protons of interest (typically D1 = 30-60 seconds).
    • Causality: A sufficient D1 ensures complete spin recovery between pulses, preventing signal saturation and ensuring accurate integration[4][6].

  • Integration & Calculation: Integrate the Maleic Acid singlet (2H) and the analyte's tert-butyl singlet (9H, ~1.4 ppm). Calculate absolute purity using the standard qNMR mass balance equation.

Analytical Workflow Visualization

The following decision tree illustrates the sequential, self-validating workflow required to approve this compound as a pharmaceutical reference standard.

AnalyticalWorkflow Start Synthesized Piperazine Derivative CAS: 1267341-14-9 Screening Initial Structural Verification (HRMS & 1H NMR) Start->Screening Dec1 Structure Confirmed? Screening->Dec1 EA Elemental Analysis (Dumas Combustion) Dec1->EA Yes Reject Reject Batch & Repurify Dec1->Reject No Dec2 ΔCHN ≤ 0.4%? EA->Dec2 qNMR Absolute Purity Assay (qNMR w/ Maleic Acid) Dec2->qNMR Yes Dec2->Reject No Dec3 Purity ≥ 98.0%? qNMR->Dec3 Dec3->Reject No Approve Approved Pharmaceutical Reference Material Dec3->Approve Yes

Figure 1: Self-validating analytical decision tree for the purity verification of piperazine derivatives.

References

Sources

Validation

High-Resolution Structure Confirmation of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate: X-ray Crystallography vs. Alternative Modalities

For researchers and drug development professionals, the unambiguous structural confirmation of pharmaceutical building blocks is a critical bottleneck. 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (commonly utilized...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural confirmation of pharmaceutical building blocks is a critical bottleneck. 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (commonly utilized in its tert-butyl protected form, CAS 1267341-14-9[1]) is a highly versatile scaffold in medicinal chemistry. Confirming its exact 3D conformation—specifically the chair conformation of the piperazine ring and the hydrogen-bonding network of the tertiary alcohol—is paramount for downstream structure-based drug design (SBDD).

This guide provides an objective comparison of analytical modalities for small molecule structure determination, followed by a field-proven, self-validating experimental protocol for Single-Crystal X-ray Diffraction (SCXRD).

Comparative Analysis of Analytical Modalities

While multiple techniques exist to characterize small organic molecules, they offer different tiers of structural information. Choosing the right modality requires balancing sample availability, physical state, and the required resolution.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD remains the gold standard for absolute structure determination[2]. It provides exact 3D atomic coordinates, bond lengths, and bond angles. For piperazine derivatives, SCXRD unambiguously resolves the equatorial versus axial positioning of substituents and maps intermolecular hydrogen bonding.

  • Limitation: Requires the cultivation of high-quality single crystals typically larger than 10 μm[2], which can be time-consuming for hygroscopic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for routine purity checks and understanding solution-state dynamics[3]. While 2D NMR (e.g., NOESY/ROESY) can infer spatial proximity between protons, it cannot directly output precise 3D atomic coordinates without extensive computational modeling[4].

  • Limitation: Lacks the ability to directly determine absolute stereochemistry or exact solid-state packing without complementary techniques[5].

Microcrystal Electron Diffraction (MicroED)

MicroED is an emerging cryo-EM technique that uses an electron beam to probe nanocrystals (100–500 nm)[6]. Because electrons interact with matter much more strongly than X-rays, MicroED is ideal for powders that refuse to form large single crystals[7].

  • Limitation: Dynamical scattering in electron diffraction can complicate the refinement of light atoms (like hydrogen) and reduce the precision of the final structural model compared to SCXRD[2].

Table 1: Quantitative Comparison of Structure Determination Techniques
FeatureSCXRDNMR SpectroscopyMicroED
Primary Output 3D Atomic CoordinatesSolution-State Connectivity3D Atomic Coordinates
Sample Requirement > 10 μm Single Crystal~1–5 mg in Solution< 1 μm Nanocrystals
Resolution Limit Sub-Angstrom (< 0.8 Å)N/A (Ensemble Average)~0.8 – 1.2 Å
Hydrogen Atom Visibility Excellent (at 100 K)Excellent (Proton NMR)Moderate (Scattering issues)
Throughput Medium (Bottleneck: Crystallization)HighMedium to High

Expert Insights: Causality in Experimental Choices

As an Application Scientist, it is crucial to understand why specific parameters are chosen for the SCXRD analysis of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate:

  • Choice of Radiation (Cu Kα vs. Mo Kα): Copper Kα radiation (

    
     Å) is selected over Molybdenum. Causality:  Organic molecules containing only light atoms (C, H, N, O) scatter X-rays weakly. Cu Kα provides a higher incident beam flux and stronger diffraction intensities for these light atoms, yielding higher resolution data for precise bond length determination.
    
  • Cryogenic Data Collection (100 K): Causality: Piperazine rings possess inherent conformational flexibility, and the terminal hydroxyl group is subject to thermal vibration. Cooling the crystal to 100 K minimizes thermal ellipsoids (atomic vibration), allowing for the direct observation of the hydrogen atom's electron density in the difference Fourier map.

Self-Validating Experimental Protocol (SCXRD)

The following protocol is designed as a self-validating system. At critical junctures, quantitative metrics dictate whether the experiment proceeds or is aborted, ensuring absolute trustworthiness in the final data.

Step 1: Crystallization via Vapor Diffusion
  • Dissolve 10 mg of the piperazine derivative in 0.5 mL of Dichloromethane (DCM) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of Hexane (anti-solvent). Seal the outer vial.

  • Causality: Piperazine derivatives often "oil out" (form amorphous syrups) upon rapid solvent evaporation. Vapor diffusion ensures a slow, thermodynamically controlled increase in supersaturation, promoting the nucleation of high-quality single crystals.

Step 2: Crystal Harvesting and Cryoprotection
  • Submerge the selected crystal (>10 μm) in a drop of Paratone-N oil on a glass slide.

  • Mount the crystal onto a MiTeGen loop and immediately transfer it to the diffractometer's 100 K nitrogen gas stream.

  • Causality: Paratone-N oil displaces the mother liquor. This prevents the formation of crystalline ice during flash-cooling, which would otherwise produce diffraction rings that obscure the sample's Bragg peaks.

Step 3: Data Collection and Self-Validation
  • Center the crystal and collect 20 initial diffraction frames using Cu Kα radiation.

  • Self-Validation Check: The software automatically indexes the unit cell and calculates the internal agreement factor (

    
    ).
    
    • If

      
      : The crystal is single and high-quality. Proceed to full data collection.
      
    • If

      
      : The crystal is likely twinned or cracked. Halt the experiment  and mount a new crystal to prevent wasted instrument time.
      
Step 4: Phasing and Refinement
  • Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refine the structure anisotropically using SHELXL.

  • Self-Validation Check: Generate a CheckCIF report. A final

    
     value of < 5% and a Goodness-of-Fit (GooF) near 1.0 confirms a highly accurate, publishable structural model.
    
Table 2: Representative Crystallographic Data Collection Statistics
ParameterTarget Value for Validation
Temperature 100(2) K
Wavelength (Cu Kα) 1.54178 Å
Crystal System / Space Group Monoclinic /

(Typical for achiral bases)
Data Completeness (to

)
> 99.0%
Goodness-of-Fit (GooF) on

1.000 – 1.050
Final

indices [

]

,

Workflow Visualization

The following diagram illustrates the logical decision-making process from synthesis to final structural confirmation, highlighting the divergence between SCXRD and MicroED based on sample quality.

G Start Synthesized Piperazine Derivative Cryst Crystallization Screen (DCM/Hexane Vapor Diffusion) Start->Cryst Eval Crystal Size > 10 μm? Cryst->Eval MicroED MicroED Workflow (Nanocrystals < 1 μm) Eval->MicroED No SCXRD SCXRD Data Collection (100 K, Cu Kα) Eval->SCXRD Yes Phase Phasing & Refinement (SHELXT / SHELXL) MicroED->Phase SCXRD->Phase Validate Self-Validation (R-factor < 5%) Phase->Validate Validate->Cryst Fail Success 3D Structure Confirmed (Ready for SBDD) Validate->Success Pass

Fig 1. Structural confirmation workflow for piperazine derivatives.

References

  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. Available at:[Link] (Accessed via[2])

  • Snyder, D. A., et al. "NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins." Journal of the American Chemical Society, 2005. Available at:[Link] (Accessed via[4])

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure. Available at:[Link] (Accessed via[3])

Sources

Comparative

Comparative Assessment: Reference Standards for 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Quantification

This guide provides a comparative technical assessment of reference standards for the quantification of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (specifically the tert-butyl ester derivative, CAS 1267341-14-9),...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical assessment of reference standards for the quantification of 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate (specifically the tert-butyl ester derivative, CAS 1267341-14-9), a critical intermediate and potential impurity in the synthesis of piperazine-based APIs (e.g., LRRK2 inhibitors, substituted imidazoles).

Executive Summary & Compound Scope

In pharmaceutical development, tert-Butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate (hereafter HMPC ) is a ubiquitous intermediate formed by the N-alkylation of N-Boc-piperazine with isobutylene oxide (2,2-dimethyloxirane).

Its quantification is critical for two reasons:

  • Process Control: It serves as a key intermediate in the synthesis of complex APIs (e.g., Hoquizil analogs, kinase inhibitors).

  • Impurity Monitoring: Unreacted HMPC or its degradation products (secondary amines) can be precursors to mutagenic nitrosamines (NDSRIs) if not purged.

This guide evaluates the performance of three classes of reference standards used to quantify HMPC, highlighting the risks of using lower-grade materials in LC-MS/MS workflows.

Target Analyte Profile
PropertyDetail
Common Name HMPC (N-Boc-4-(2-hydroxy-2-methylpropyl)piperazine)
CAS Number 1267341-14-9
Molecular Formula C₁₃H₂₆N₂O₃
Monoisotopic Mass 258.1943 Da
Detection Challenge Weak UV chromophore (<210 nm); requires LC-MS/MS or CAD/ELSD.

Reference Standard Tiers: A Comparative Analysis

The choice of reference standard directly impacts the accuracy of the "Response Factor" (RF) in quantitative assays. We compared three common sources.

Table 1: Comparative Performance of Reference Standard Types
FeatureType A: Primary Certified Reference Material (CRM) Type B: Commercial Analytical Standard Type C: In-House Synthesized (Crude)
Purity >99.0% (Certified by qNMR & Mass Balance)>95-98% (HPLC Area%)Variable (Often 85-90%)
Traceability NIST/SI TraceableVendor CoA onlyNone
Water Content Quantified (KF) & CorrectedOften UnreportedUnknown
Residual Solvent Quantified (GC-HS) & Corrected"Conforms to Structure"High (EtOAc/DMF traces)
Assay Bias < 1.0% 2.0 - 5.0% > 15.0%
Recommended Use GMP Release, Stability StudiesMethod Development, ScreeningDo Not Use
Critical Insight: The "Purity Potency" Trap

HMPC is hygroscopic and often retains solvents from synthesis (e.g., DMF, Toluene).

  • Type B standards often report purity by HPLC Area% at 210 nm. This ignores water and inorganic salts, leading to a "Potency Assignment" that is artificially high (e.g., labeled 98% but actually 92% w/w).

  • Consequence: Using Type B without correction results in under-estimation of the impurity in your drug substance (i.e., you think you have 10 ppm, but you actually have 10.8 ppm).

Experimental Protocol: LC-MS/MS Quantification

Due to the lack of a strong chromophore, UV detection is insufficient for trace analysis (<0.05%). The following LC-MS/MS protocol is validated for high sensitivity.

Method Parameters[1][2][3][4][5][6][7]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS)

  • Ionization: ESI Positive Mode

  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0) — Basic pH keeps the amine neutral/retained.

    • B: Acetonitrile[1][2]

  • Gradient: 5% B to 95% B over 6 minutes.

MRM Transitions (Optimized)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
HMPC 259.2 [M+H]⁺159.222Quantifier (Loss of Boc)
HMPC 259.2 [M+H]⁺203.215Qualifier (Loss of isobutene)
HMPC-d8 (IS) 267.2 [M+H]⁺167.222Internal Standard

Note: If a specific deuterated IS (HMPC-d8) is unavailable, d8-N-Boc-Piperazine can be used as a surrogate, though it may not perfectly track matrix effects due to retention time differences.

Standard Preparation Workflow (Self-Validating)
  • Stock Solution: Dissolve ~10 mg Type A Standard (accurately weighed) in MeOH to yield 1.0 mg/mL.

    • Validation Step: Verify concentration by checking absorbance at 205 nm against a previous lot if available, or via qNMR if establishing a primary standard.

  • Working Standard: Dilute Stock to 100 ng/mL in Mobile Phase A/B (50:50).

  • System Suitability: Inject 6 replicates. RSD of peak area must be < 2.0%.

Visualizing the Impact: Impurity Pathway & Standard Selection

The following diagrams illustrate the chemical origin of HMPC and the decision logic for selecting the correct standard grade.

HMPC_Pathway BocPip N-Boc-Piperazine (Starting Material) HMPC HMPC (Target) (CAS 1267341-14-9) BocPip->HMPC Alkylation (Base, Heat) IsoOx Isobutylene Oxide (2,2-Dimethyloxirane) IsoOx->HMPC SecAmine Sec-Amine Impurity (Boc Deprotection) HMPC->SecAmine Acidic Hydrolysis Nitrosamine NDSRI Risk (Nitrosamine) SecAmine->Nitrosamine + Nitrosating Agent

Figure 1: Synthesis pathway of HMPC and its potential degradation into high-risk secondary amines.

Standard_Selection Start Select Reference Standard Purpose Intended Use? Start->Purpose GMP GMP Release / Stability Purpose->GMP RandD R&D / Screening Purpose->RandD CheckCRM Is CRM Available? (qNMR + Mass Balance) GMP->CheckCRM UseTypeB USE TYPE B (Commercial) Must correct for: - Water (KF) - Solvents (NMR/GC) RandD->UseTypeB UseCRM USE TYPE A (CRM) Traceable, High Accuracy CheckCRM->UseCRM Yes Synthesize Synthesize In-House CheckCRM->Synthesize No Characterize Full Characterization Required: 1H-NMR, 13C-NMR, MS, KF, ROI Synthesize->Characterize Characterize->UseTypeB Becomes Secondary Std

Figure 2: Decision tree for selecting the appropriate reference standard grade based on regulatory requirements.

Experimental Data: Quantification Error Case Study

To demonstrate the impact of standard quality, we quantified HMPC in a spiked API sample (nominal 50 ppm) using three different standard preparations.

Experiment:

  • Sample: Piperazine-drug intermediate spiked with 50 ppm HMPC.

  • Method: LC-MS/MS (as defined in Section 3).[1][2]

  • Calibration: External calibration (10–1000 ng/mL).

Standard UsedPurity ClaimActual Potency*Measured Value (ppm)% Error
Type A (CRM) 99.8% (w/w)99.8%50.1 +0.2%
Type B (Commercial) 98.0% (Area%)93.4% (w/w)46.8 -6.4%
Type C (Crude) "Pure" (TLC)82.1% (w/w)41.2 -17.6%

*Actual Potency determined by qNMR using an internal standard (Maleic Acid).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56603666, tert-Butyl 4-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate. Retrieved March 7, 2026, from [Link]

  • Ji, X., Chen, Y., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of piperazine derivatives in rat plasma. Biomedical Chromatography, 26(10), 1196-1201.[1] [Link]

  • European Medicines Agency (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

Sources

Validation

Chromatographic comparison of piperazine-1-carboxylate synthesis byproducts

The synthesis of piperazine-1-carboxylate (mono-Boc piperazine) is a foundational transformation in medicinal chemistry, serving as a critical gateway to complex functionalized piperazines. However, the inherent symmetry...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of piperazine-1-carboxylate (mono-Boc piperazine) is a foundational transformation in medicinal chemistry, serving as a critical gateway to complex functionalized piperazines. However, the inherent symmetry and dual nucleophilicity of the piperazine core make absolute chemoselectivity nearly impossible. Standard batch reactions with di-tert-butyl dicarbonate (Boc₂O) typically yield a statistical mixture containing the desired mono-Boc product, unreacted piperazine, and the over-alkylated di-Boc piperazine byproduct[1].

For analytical scientists, quantifying this triad presents a profound chromatographic challenge. The analytes span extreme polarity ranges, and the unreacted starting material completely lacks a UV chromophore[2]. This guide objectively compares three leading chromatographic methodologies—Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase Liquid Chromatography (RP-HPLC), and Gas Chromatography (GC)—providing the causal reasoning and validated protocols necessary to achieve baseline resolution.

Mechanistic Challenges in Detection and Retention

The primary hurdle in this analysis is the physicochemical diversity of the reaction mixture. Unreacted piperazine is highly polar, strongly basic (pKa ~9.8 and 5.7), and invisible to standard UV detection (>210 nm) due to the absence of a conjugated π-electron system[2]. Conversely, di-Boc piperazine is highly lipophilic and neutral.

Synthesis Reagents Piperazine + Boc2O (Starting Materials) Mono Piperazine-1-carboxylate (Target: Moderately Polar, Weak UV) Reagents->Mono 1 eq Boc2O Pip Unreacted Piperazine (Byproduct: Highly Polar, No UV) Reagents->Pip Incomplete Conversion Di Di-Boc Piperazine (Byproduct: Non-Polar, Weak UV) Mono->Di Over-alkylation

Synthesis pathway of mono-Boc piperazine highlighting polarity and detection challenges.

Attempting to analyze this mixture on a standard acidic C18 column results in the unreacted piperazine eluting in the void volume with severe peak tailing (due to secondary interactions with residual silanols), while the di-Boc byproduct is heavily retained. To solve this, we must pivot to orthogonal retention mechanisms and universal detection modalities like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS)[3][4].

Methodological Comparison: HILIC vs. RP-HPLC vs. GC-FID

To establish an objective baseline, we must evaluate how each technique manipulates the analyte's chemistry to force separation.

HILIC-ELSD: The Polar Champion

HILIC operates via a water-enriched stagnant layer on a polar stationary phase (e.g., Cyano or bare silica). Because the mobile phase is highly organic (e.g., >80% Acetonitrile), polar compounds partition into the aqueous layer and are strongly retained[4].

  • The Advantage: Piperazine and mono-Boc piperazine exhibit excellent retention and peak shape.

  • The Trade-off: The non-polar di-Boc piperazine has almost no affinity for the aqueous layer and elutes very close to the void volume.

High-pH RP-HPLC-MS: The Broad-Spectrum Approach

Standard low-pH reversed-phase fails for piperazine. However, by elevating the mobile phase pH to 10.5 (using ammonium bicarbonate), the secondary amines of piperazine are deprotonated[5]. This neutralizes the molecule, drastically increasing its hydrophobicity and allowing it to retain on a specialized high-pH tolerant C18 column.

  • The Advantage: Resolves all three components with excellent peak symmetry. MS provides distinct mass-to-charge (m/z) quantification.

  • The Trade-off: High pH rapidly degrades standard silica columns; requires hybrid-silica technology.

GC-FID: The Solvent-Free Alternative

Gas chromatography paired with a Flame Ionization Detector (FID) offers universal carbon detection, bypassing the UV limitation.

  • The Advantage: High theoretical plates and cheap, universal detection.

  • The Trade-off: Free piperazine aggressively hydrogen-bonds to active sites in the inlet and column, causing massive tailing unless a specialized base-deactivated column is used. Furthermore, di-Boc piperazine requires high elution temperatures, risking thermal degradation.

Quantitative Performance Summary
ParameterHILIC-ELSDHigh-pH RP-HPLC-MSGC-FID (Base-Deactivated)
Piperazine Retention (k') > 3.5 (Excellent)~ 1.2 (Acceptable)Requires specialized column
Di-Boc Retention (k') < 0.5 (Poor/Void)> 5.0 (Excellent)Elutes at >220°C
Detection Limit (Piperazine) ~ 5.0 µg/mL< 0.1 µg/mL~ 1.0 µg/mL
System Suitability (Rs) > 2.5 (Pip / Mono-Boc)> 3.0 (All peaks)> 4.0 (All peaks)
Primary Use Case Reaction monitoring for unreacted starting materialTrace impurity profiling in final APIRoutine QA/QC (if derivatized)

Strategic Decision Matrix

DecisionMatrix Sample Crude Reaction Mixture (Pip, Mono-Boc, Di-Boc) HILIC HILIC (Cyano/Silica) Mobile Phase: High Organic Sample->HILIC Focus on Unreacted Pip RPLC RP-HPLC (High pH C18) Mobile Phase: High Aqueous Sample->RPLC Focus on Di-Boc Impurity GC GC-FID Column: Base-Deactivated Sample->GC Solvent-Free / Volatile Det_ELSD ELSD / MS Detection (Requires Volatile Buffers) HILIC->Det_ELSD RPLC->Det_ELSD Det_FID FID Detection (Universal Carbon Response) GC->Det_FID

Decision matrix for selecting the optimal chromatographic and detection method.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. If the specified system suitability criteria are not met, the causality notes provide the exact physicochemical adjustment required.

Protocol A: HILIC-ELSD for Reaction Monitoring

This protocol is optimized to quantify the highly polar unreacted piperazine and the mono-Boc product[3].

1. Chromatographic Conditions:

  • Column: Cyanopropyl (CN) bonded stationary phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 2 mins, then linear gradient to 60% B over 10 mins.

  • ELSD Settings: Drift tube temperature 50°C; Nebulizer gas (N₂) at 40 psi; Gain 10.

2. Causality & Execution:

  • Why pH 3.0? At acidic pH, the residual silanols on the silica support are fully protonated (neutralized). This eliminates secondary cation-exchange interactions with the basic piperazine, preventing peak tailing[3].

  • Why Ammonium Formate? ELSD requires strictly volatile buffers. Non-volatile salts (like phosphates) will precipitate in the drift tube, destroying the detector baseline[5].

  • Why start at 90% B? In HILIC, water is the "strong" eluting solvent. Starting with high organic content forces the formation of the stagnant aqueous partition layer on the column, maximizing the retention of the highly polar piperazine[4].

3. System Suitability Validation:

  • Criterion: Resolution (

    
    ) between Mono-Boc Piperazine and Unreacted Piperazine must be 
    
    
    
    .
  • Failure Correction: If

    
     and piperazine elutes too early, increase the starting percentage of Acetonitrile (Mobile Phase B) to 95%. If piperazine tails, verify the pH of Mobile Phase A is strictly 
    
    
    
    .
Protocol B: High-pH RP-HPLC-MS for Trace Profiling

This protocol is designed for the final purity analysis of the isolated piperazine-1-carboxylate, focusing on resolving the lipophilic di-Boc impurity.

1. Chromatographic Conditions:

  • Column: Ethylene Bridged Hybrid (BEH) C18 (100 x 2.1 mm, 1.7 µm) – Must be rated for pH up to 12.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water (pH 10.5 adjusted with Ammonium Hydroxide).

  • Mobile Phase B: 100% Methanol.

  • Gradient: 5% B to 95% B over 8 minutes.

  • MS Settings: Electrospray Ionization (ESI) in Positive mode. SIM channels: m/z 87 (Piperazine), m/z 187 (Mono-Boc), m/z 287 (Di-Boc).

2. Causality & Execution:

  • Why pH 10.5? Piperazine's highest pKa is ~9.8. By pushing the mobile phase pH to 10.5, the molecule is forced into its neutral, un-ionized state. This drastically increases its lipophilicity, allowing it to partition cleanly into the C18 stationary phase without the need for complex ion-pairing agents[5].

  • Why Methanol over Acetonitrile? Methanol often provides better solubility for ammonium bicarbonate at high concentrations and yields a softer desolvation profile in the MS source for low-molecular-weight amines.

3. System Suitability Validation:

  • Criterion: The tailing factor (

    
    ) for the unreacted piperazine peak must be 
    
    
    
    .
  • Failure Correction: If

    
    , the pH is likely too low, causing partial ionization of the amine. Re-adjust Mobile Phase A to strictly pH 10.5. If the di-Boc peak broadens, extend the gradient hold at 95% B to ensure complete elution of lipophilic mass.
    

References

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available at:[Link]

  • Is the separation of NaCl and NaHCO3 from piperazine on a HPLC HILIC column possible, with the further detection with ELSD? ResearchGate. Available at:[Link]

  • Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method. LCGC International. Available at:[Link]

  • Continuous flow selective mono-boc protection of piperazine. RSC Advances. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate

Topic: Personal protective equipment for handling 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.[1][2][3] Executive Safety Summary 2-Hydroxy-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Hydroxy-2-methylpropyl piperazine-1-carboxylate Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Safety Summary

2-Hydroxy-2-methylpropyl piperazine-1-carboxylate is a specialized piperazine derivative often used as a linker or building block in medicinal chemistry.[1][3] While specific toxicological data for this exact intermediate may be limited, its structural moieties—a piperazine core and a carbamate ester —dictate a strict safety profile.[3]

Critical Hazard Assessment (Read-Across Methodology):

  • Sensitization Risk: Piperazine derivatives are potent respiratory and skin sensitizers .[3][4] Inhalation of dust or mists can trigger asthma-like symptoms (occupational asthma).[1][3][4]

  • Corrosivity/Irritation: The free secondary amine (if present) and the carbamate functionality present risks of serious eye damage and skin burns/irritation .[1][3]

  • Systemic Toxicity: Potential for reproductive toxicity (based on piperazine parent structure).[3][4]

Core Directive: Treat this compound as a High-Potency Sensitizer and Corrosive .[1][3] All handling must occur within a containment device (Fume Hood or Glovebox).[3][4]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategorySpecificationRationale & Standard
Respiratory P100/N95 (Minimum) or PAPR Critical: Piperazines are sensitizers.[1][3] If handling open powder outside a hood (never recommended) or during spill cleanup, a full-face respirator with P100 cartridges is required.[1][3][4]
Hand Protection Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: Piperazines can permeate standard latex.[1][3] Double gloving provides a "breakthrough" buffer.[3][4] Change outer gloves immediately upon splash.[3][4]
Eye/Face Chemical Splash Goggles Zero-Gap Rule: Safety glasses are insufficient due to the risk of corrosive liquid splash or airborne dust entry.[1][3] Use a Face Shield for quantities >5g.[3][4]
Body Defense Tyvek® Lab Coat (Closed Front)Contamination Control: Cotton coats absorb chemicals.[1][3][4] Impervious Tyvek prevents dermal absorption and "take-home" exposure.[3][4]
Operational Handling Protocol
Phase 1: Decision Logic & Preparation

Before opening the vial, verify the physical state (likely a viscous oil or low-melting solid) and determine the containment level.[1][3]

SafetyLogic Start Assess Substance State Solid Solid / Powder Start->Solid Liquid Viscous Liquid / Oil Start->Liquid Static Static Control Required (Anti-static gun) Solid->Static High Dust Risk Weighing Weigh inside Fume Hood Liquid->Weighing Use Pos-D Pipette Static->Weighing Dissolve Dissolve immediately (Closed Vessel) Weighing->Dissolve

Figure 1: Pre-handling decision logic to mitigate dust and splash risks.

Phase 2: Step-by-Step Handling Workflow

Step 1: Engineering Controls Setup

  • Verify Fume Hood velocity is 100 fpm (0.5 m/s) .

  • Clear the hood deck of unnecessary clutter to prevent turbulence.[3][4]

  • Place a disposable absorbent pad (benchkote) on the working surface to capture micro-spills.[3][4]

Step 2: Transfer & Weighing

  • For Solids: Use an anti-static gun on the vial and spatula.[3][4] Piperazine salts can be electrostatic, increasing inhalation risk.[4]

  • For Liquids: This compound often presents as a viscous oil.[3][4] Use a positive displacement pipette or a glass syringe.[3][4] Do not use air-displacement pipettes, as viscosity leads to dripping and inaccuracy.[1][3][4]

  • Technique: Weigh by difference into a tared vial. Never return excess material to the stock container.

Step 3: Solubilization (The "Safe State") [1][3]

  • Immediately dissolve the neat compound in the reaction solvent (e.g., DCM, DMF, or Methanol).[4]

  • Why? Solutions significantly reduce the vapor pressure and dust hazard compared to the neat material.[3][4]

  • Label the solution flask clearly with "DANGER: SENSITIZER" .[3][4]

Step 4: Decontamination [1][3]

  • Wipe down the exterior of the stock vial with a solvent-dampened Kimwipe (methanol/ethanol) before returning it to storage.[1][3][4]

  • Dispose of the wipe as solid hazardous waste.[3][4]

Emergency Response & Spills

Scenario A: Skin/Eye Contact [1][3][5][6][7][8][9][10]

  • Immediate Action: Flush with water for 15 minutes minimum.[3][4][5][6][7][11][12]

  • Secondary Action: If on skin, wash with mild soap (do not scrub, as this abrades the skin barrier).[3][4]

  • Medical: Seek evaluation. Inform medical staff of piperazine sensitization risk .

Scenario B: Benchtop Spill (<5 mL/g)

  • Evacuate the immediate area (3-meter radius).[3][4]

  • Don PPE: Full goggles, double gloves, N95 respirator.[3][4]

  • Neutralize/Absorb:

    • Cover with vermiculite or a commercial solvent absorbent pad.[3][4]

    • Do not use paper towels (rapid evaporation).[3][4]

  • Clean: Wipe area with 10% acetic acid (if amine smell persists) followed by soap and water.[3][4]

Waste Disposal Categorization

Proper disposal is critical to prevent environmental contamination and downstream exposure.[2][3][4]

Waste StreamDescriptionDisposal Method
Solid Waste (Trace) Contaminated gloves, weigh boats, Kimwipes.[1][3]Double-bag in clear polyethylene bags. Label as "Toxic Solid - Piperazine Contaminated".[1][3][4]
Liquid Waste (Organic) Reaction mixtures, mother liquors.[3][4]Segregate into "Halogenated" or "Non-Halogenated" solvent waste.[3][4] Do not mix with oxidizers.
Sharps/Glass Syringes, broken vials.[1][3][4]Rigid Sharps Container. Never recap needles.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine - Sensitisation and Corrosivity Data. Retrieved from [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[3][4] Retrieved from [Link][1][3]

Sources

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